5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(4-bromophenyl)sulfamoyl]-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO4S/c14-8-1-3-9(4-2-8)16-21(19,20)10-5-6-12(15)11(7-10)13(17)18/h1-7,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJZFEXHLJNUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid: Synthesis, Characterization, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid, a compound of interest in medicinal chemistry. Drawing from established synthetic methodologies for structurally related molecules and insights into the biological activities of the sulfamoylbenzoic acid scaffold, this document serves as a foundational resource for researchers exploring this and similar chemical entities. While specific experimental data for this exact molecule is not extensively available in public literature, this guide offers a robust framework for its synthesis, characterization, and potential therapeutic applications based on analogous compounds.
Introduction: The Sulfamoylbenzoic Acid Scaffold
The sulfamoylbenzoic acid moiety is a well-established pharmacophore present in a variety of clinically significant drugs. Its derivatives are known to exhibit a wide range of biological activities, including diuretic, antihypertensive, and enzyme-inhibitory effects. The structural combination of a benzoic acid, a sulfonamide linkage, and variable aromatic substituents allows for fine-tuning of physicochemical properties and biological targets. This guide focuses on a specific derivative, this compound, providing a scientifically grounded projection of its properties and potential.
Physicochemical Properties and Structural Information
A summary of the key identifiers and predicted physicochemical properties for this compound is presented in Table 1. These values are computationally predicted and serve as a useful starting point for experimental design.
| Property | Value | Source |
| CAS Number | 306764-81-8 | ChemicalBook |
| Molecular Formula | C₁₃H₉BrClNO₄S | PubChem |
| Molecular Weight | 390.64 g/mol | PubChem |
| IUPAC Name | 5-[(4-bromophenyl)sulfamoyl]-2-chlorobenzoic acid | PubChem |
| Predicted Density | 1.8±0.1 g/cm³ | Guidechem |
| Predicted Boiling Point | 548.3±60.0 °C at 760 mmHg | Guidechem |
| Predicted pKa | 2.27±0.25 | ChemicalBook |
| Predicted LogP | 4.62 | Guidechem |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound can be logically approached through the reaction of a key intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid, with 4-bromoaniline. This method is analogous to established procedures for the synthesis of other N-substituted sulfamoylbenzoic acids.[1]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid
This procedure is adapted from the general method for chlorosulfonation of benzoic acids.[1]
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Chlorosulfonation: To the flask, add 2-chlorobenzoic acid (1 equivalent). Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate, 2-chloro-5-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound
This step involves the reaction of the sulfonyl chloride intermediate with 4-bromoaniline.[2]
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Sulfonamide Formation: Cool the solution in an ice bath. Add a solution of 2-chloro-5-(chlorosulfonyl)benzoic acid (1 equivalent) in the same solvent dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification:
-
The reaction mixture is quenched with water and acidified with dilute hydrochloric acid (e.g., 1M HCl) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.
-
Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is essential.
| Analytical Technique | Expected Observations |
| ¹H NMR Spectroscopy | The spectrum should show characteristic aromatic proton signals for both the dichlorobenzoyl and the bromophenyl rings, as well as a downfield signal for the carboxylic acid proton and a signal for the sulfonamide N-H proton. |
| ¹³C NMR Spectroscopy | The spectrum will display distinct signals for all 13 carbon atoms, including the carbonyl carbon of the carboxylic acid and the carbons attached to chlorine and bromine. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (or M+H, M-H) corresponding to the calculated molecular weight (390.64 g/mol ), with the characteristic isotopic pattern for bromine and chlorine. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the sulfonamide, and the S=O stretches of the sulfonyl group. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis should indicate a single major peak, confirming the purity of the compound. |
Potential Biological Activity and Therapeutic Applications
While direct biological data for this compound is scarce, the broader class of sulfamoylbenzoic acid derivatives has been extensively studied, revealing potential as potent enzyme inhibitors.
Potential as an h-NTPDase Inhibitor
Structurally similar sulfamoyl-benzamide derivatives have been identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[1] These enzymes play a crucial role in purinergic signaling and are implicated in various pathological conditions, including thrombosis, inflammation, and cancer. The presence of the sulfonamide and carboxamide functionalities in the target molecule suggests it could interact with the active sites of these enzymes.
Potential as a Carbonic Anhydrase Inhibitor
Derivatives of sulfamoylbenzoic acid are also known to be inhibitors of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and XII.[3] These enzymes are involved in pH regulation in cancer cells, and their inhibition is a validated strategy in oncology. The structural features of this compound make it a candidate for investigation as a CA inhibitor.
Logical Relationship of the Scaffold to Biological Activity
Caption: Potential biological activities and applications.
Conclusion and Future Directions
This compound represents an intriguing molecule for further investigation within the field of medicinal chemistry. This guide provides a comprehensive, scientifically-grounded framework for its synthesis, characterization, and potential biological evaluation. Future research should focus on the experimental validation of the proposed synthetic route, thorough characterization of the compound, and screening for its inhibitory activity against relevant biological targets such as h-NTPDases and carbonic anhydrases. Such studies will be instrumental in elucidating the therapeutic potential of this and related sulfamoylbenzoic acid derivatives.
References
-
Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS. (2024-07-05). [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health. (2023-07-11). [Link]
-
This compound (C13H9BrClNO4S). PubChem. [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid
This guide provides a comprehensive, technically detailed overview of a robust synthetic pathway for 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations inherent in each phase of the synthesis. The protocols described herein are structured to be self-validating, with an emphasis on causality, purity, and yield.
Introduction: The Significance of Substituted Sulfamoylbenzoic Acids
The sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for a class of potent loop diuretics. Compounds such as furosemide and bumetanide, which feature this core structure, have been instrumental in the management of edema and hypertension. The targeted molecule, this compound, is a structural analogue of these well-established therapeutic agents. The introduction of a 4-bromophenyl group offers a unique lipophilic and electronically distinct substitution, making it a compound of interest for structure-activity relationship (SAR) studies aimed at discovering novel modulators of ion transport or other biological targets. This guide outlines a logical and efficient two-step synthesis to access this valuable research compound.
Overall Synthetic Strategy
The synthesis of this compound is most logically approached via a two-step sequence. The first step involves the preparation of a key electrophilic intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid, through the chlorosulfonylation of 2-chlorobenzoic acid. The second, and final, step is a nucleophilic substitution reaction where the synthesized sulfonyl chloride is coupled with 4-bromoaniline to form the desired sulfonamide product.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of the Key Intermediate: 2-Chloro-5-(chlorosulfonyl)benzoic acid
The initial and critical step is the introduction of a chlorosulfonyl group onto the 2-chlorobenzoic acid backbone. This is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid. The chlorine and carboxylic acid groups on the starting material are deactivating and direct incoming electrophiles to the meta position. The position para to the activating chloro group and meta to the deactivating carboxylic acid group (C5) is the most favorable site for substitution.
Experimental Protocol: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid[1]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Charge the flask with 2-chlorobenzoic acid (1.0 eq). With vigorous stirring, slowly add an excess of chlorosulfonic acid (approx. 5.0 eq). The reaction is exothermic and will generate HCl gas.
-
Reaction Conditions: Heat the reaction mixture to 90-100°C for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature (25°C). In a separate large beaker containing a mixture of ice and water, slowly and carefully pour the reaction mixture with stirring. Maintain the temperature of the quench mixture below 10°C by adding more ice as needed.
-
Isolation of Crude Product: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purification: Dissolve the crude wet cake in diethyl ether. Wash the ether layer with a saturated aqueous sodium chloride solution and then dry over anhydrous magnesium sulfate. Filter the solution and concentrate in vacuo. Add hexane to precipitate the purified product.
-
Final Product: Collect the crystalline product by filtration, wash with hexane, and dry. The expected product is a white solid with a melting point of 149-151°C.
Caption: Workflow for the synthesis of the key intermediate.
Part 2: Synthesis of this compound
With the key intermediate in hand, the final step is the formation of the sulfonamide bond. This is a classic nucleophilic substitution reaction where the nitrogen atom of 4-bromoaniline attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base, such as pyridine or triethylamine, is typically used to neutralize the HCl byproduct generated during the reaction.[1]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a fume hood, dissolve 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add a base, such as triethylamine (1.2 eq) or pyridine, to the solution and stir.
-
Nucleophile Addition: In a separate flask, dissolve 4-bromoaniline (1.1 eq) in the same solvent. Add this solution dropwise to the reaction mixture at 0-25°C.
-
Reaction Conditions: Allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, acidify the mixture with a dilute aqueous HCl solution. This will protonate the carboxylate and precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold solvent (e.g., diethyl ether or DCM) to remove any unreacted 4-bromoaniline. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Final Product: Dry the purified product under vacuum to yield this compound as a solid.
Caption: Workflow for the final product synthesis.
Data Summary
The following table summarizes the key reactants, conditions, and expected outcomes for the synthesis.
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 2-Chlorobenzoic acid | Chlorosulfonic acid, Diethyl ether, Hexane | 90-100 | 5 | ~75-80[2] |
| 2 | 2-Chloro-5-(chlorosulfonyl)benzoic acid, 4-Bromoaniline | Dichloromethane (or THF), Triethylamine (or Pyridine) | 0-25 | 6-12 | 70-90 |
Conclusion
This guide provides a detailed and scientifically grounded methodology for the synthesis of this compound. By following the outlined two-step process, researchers can reliably produce this compound for further investigation in drug discovery and medicinal chemistry programs. The protocols emphasize safety, purity, and efficiency, reflecting best practices in modern synthetic organic chemistry.
References
An In-Depth Technical Guide to 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid: Synthesis, Properties, and Therapeutic Potential as a NTPDase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid (CAS Number: 306764-81-8), a molecule of significant interest in the field of medicinal chemistry. The document details its chemical identity, physicochemical properties, and a proposed synthetic route based on established methodologies for analogous compounds. A significant portion of this guide is dedicated to its potential as a selective inhibitor of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), a family of enzymes implicated in a variety of pathophysiological processes. The guide explores the mechanism of action, potential therapeutic applications, and predicted ADME/Tox profile of this compound class, offering valuable insights for researchers engaged in the development of novel therapeutics targeting purinergic signaling pathways.
Introduction: The Significance of Sulfamoyl Benzoic Acids in Drug Discovery
The sulfamoyl benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents. The sulfonamide group, in particular, is a key pharmacophore known for its ability to mimic the transition state of tetrahedral intermediates in enzymatic reactions, leading to potent and selective inhibition. This compound emerges from this class of compounds as a molecule with predicted inhibitory activity against h-NTPDases, enzymes that play a critical role in regulating extracellular nucleotide concentrations and thereby modulating a wide array of physiological and pathological processes, including inflammation, thrombosis, and cancer.[1] This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and application of this promising compound.
Physicochemical Properties and Characterization
While experimental data for this compound is not extensively available in the public domain, its key physicochemical properties can be predicted based on its structure and data from its precursors.
| Property | Value | Source |
| CAS Number | 306764-81-8 | [2] |
| Molecular Formula | C13H9BrClNO4S | [2][3] |
| Molecular Weight | 390.64 g/mol | [2] |
| Predicted XlogP | 3.3 | [3] |
| Predicted pKa | 2.27±0.25 | [3] |
| Appearance | Predicted to be a solid | - |
Characterization of the final compound would rely on a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the carboxylic acid (C=O and O-H stretches), sulfonamide (S=O and N-H stretches), and aromatic rings.
-
Melting Point Analysis: The melting point is a crucial indicator of purity.
Synthesis of this compound
A definitive, step-by-step protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a robust synthetic route can be proposed based on established methods for the preparation of analogous sulfamoyl benzoic acid derivatives.[1][4] The synthesis logically proceeds in two main stages: the preparation of the key intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid, followed by its reaction with 4-bromoaniline.
Proposed Synthetic Pathway
Caption: Proposed two-stage synthesis of the target compound.
Experimental Protocol (Adapted from Analogous Syntheses)
Disclaimer: The following protocol is an adapted procedure based on the synthesis of similar sulfamoyl benzoic acid derivatives and has not been experimentally validated for this specific compound.[1][4] Researchers should exercise caution and optimize conditions as necessary.
Stage 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl).
-
Chlorosulfonation: To the flask, add 2-chlorobenzoic acid (1 equivalent). Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (excess, e.g., 5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-chloro-5-(chlorosulfonyl)benzoic acid.
Stage 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or pyridine.
-
Amide Formation: Cool the solution in an ice bath and add 2-chloro-5-(chlorosulfonyl)benzoic acid (1 equivalent) portion-wise. If using a non-basic solvent like THF, a base such as triethylamine (1.1 equivalents) should be added to neutralize the HCl formed during the reaction.[4]
-
Allow the reaction to stir at room temperature overnight or until completion as indicated by TLC.
-
Work-up: If a base was used, filter off the resulting salt. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Biological Activity: Inhibition of Human NTPDases
The Role of NTPDases in Purinergic Signaling
Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of eight enzymes (NTPDase1-8) that hydrolyze extracellular nucleoside tri- and diphosphates.[1] By regulating the levels of signaling molecules like ATP and ADP, they play a pivotal role in purinergic signaling, which is implicated in a vast range of physiological processes.
Caption: Simplified purinergic signaling pathway and the role of NTPDase inhibition.
Dysregulation of NTPDase activity is associated with various diseases, including:
-
Inflammation: NTPDases modulate inflammatory responses by controlling the balance between pro-inflammatory ATP and anti-inflammatory adenosine.
-
Thrombosis: NTPDase1 (CD39) on the surface of endothelial cells and lymphocytes is a key regulator of platelet aggregation.
-
Cancer: Extracellular ATP in the tumor microenvironment can promote tumor growth, while its breakdown product, adenosine, can suppress the anti-tumor immune response.[1]
-
Neurodegenerative Diseases: Purinergic signaling is critically involved in neuronal function and neuroinflammation.
Mechanism of Inhibition and Structure-Activity Relationships
While the precise inhibitory activity of this compound has not been reported, studies on analogous compounds provide valuable insights. A recent study on a series of sulfamoyl benzamide derivatives demonstrated selective inhibition of h-NTPDase isoforms in the micromolar to sub-micromolar range.[1] For instance, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was identified as a potent and selective inhibitor of h-NTPDase8 with an IC50 of 0.28 µM.[1]
Molecular docking studies of related inhibitors with homology models of h-NTPDases suggest that the sulfamoyl moiety plays a crucial role in binding to the active site, likely through interactions with key amino acid residues and the catalytic metal ions (Ca2+ or Mg2+). The substituents on the aromatic rings are expected to influence the potency and selectivity for different NTPDase isoforms by interacting with specific sub-pockets within the enzyme's active site. The presence of the bromine and chlorine atoms on the phenyl rings of the title compound is likely to modulate its electronic and steric properties, thereby influencing its binding affinity and selectivity profile.
Potential Therapeutic Applications
Given the role of NTPDases in various pathologies, selective inhibitors like this compound hold significant therapeutic promise. Potential applications include:
-
Anti-inflammatory Agents: By preventing the breakdown of pro-inflammatory ATP, NTPDase inhibitors could be beneficial in treating inflammatory disorders.
-
Anti-thrombotic Drugs: Inhibition of NTPDase1 could prevent platelet aggregation and thrombosis.
-
Cancer Immunotherapy: By modulating the levels of ATP and adenosine in the tumor microenvironment, NTPDase inhibitors could enhance anti-tumor immune responses.
-
Neuroprotective Agents: In the context of neurodegenerative diseases, regulating purinergic signaling through NTPDase inhibition could offer a novel therapeutic strategy.
ADME/Tox Profile (Predicted)
The absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of a drug candidate is a critical determinant of its clinical success. While experimental data for this compound is not available, in silico predictions can provide valuable guidance for further development.
Based on its physicochemical properties, the compound is expected to have moderate lipophilicity (predicted XlogP of 3.3), suggesting reasonable absorption and distribution characteristics. The presence of the carboxylic acid and sulfonamide groups may influence its metabolic pathways and excretion routes. The bromine and chlorine substituents could be sites for metabolic modification. A thorough in vitro and in vivo ADME/Tox evaluation would be necessary to fully characterize its drug-like properties.
Conclusion and Future Directions
This compound is a promising molecule with the potential to act as a selective inhibitor of h-NTPDases. This technical guide has provided a comprehensive overview of its chemical properties, a proposed synthetic route, and its potential biological activity based on data from closely related analogs.
Future research should focus on:
-
Optimized Synthesis: The development and validation of a high-yielding and scalable synthetic protocol.
-
In Vitro Biological Evaluation: A comprehensive screening against all h-NTPDase isoforms to determine its potency and selectivity profile.
-
Mechanism of Action Studies: Detailed kinetic and structural studies to elucidate its precise binding mode and mechanism of inhibition.
-
In Vivo Efficacy Studies: Evaluation in relevant animal models of inflammation, thrombosis, or cancer to assess its therapeutic potential.
-
ADME/Tox Profiling: A thorough investigation of its pharmacokinetic and toxicological properties.
By addressing these key areas, the full therapeutic potential of this compound as a novel modulator of purinergic signaling can be realized.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health. Available at: [Link].
- Google Patents. Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
NIST. 5-Bromo-2-chlorobenzoic acid. National Institute of Standards and Technology. Available at: [Link].
-
Crysdot. 5-(N-(4-Bromophenyl)sulfamoyl)-2-chlorobenzoic acid. Available at: [Link].
Sources
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 306764-81-8 [chemicalbook.com]
- 3. PubChemLite - this compound (C13H9BrClNO4S) [pubchemlite.lcsb.uni.lu]
- 4. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
"characterization of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid"
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid
Executive Summary: This guide provides a comprehensive technical overview of this compound, a sulfonamide-containing benzoic acid derivative of significant interest to the pharmaceutical and chemical research sectors. Given its structural motifs, the compound is a relevant analogue to intermediates used in the synthesis of modern antidiabetic drugs. This document outlines a logical synthetic pathway, details the expected physicochemical properties, and provides a thorough analysis of the spectroscopic techniques required for its definitive characterization. The methodologies and interpretations are presented with the causality behind experimental choices, ensuring a robust and validated approach for researchers in drug discovery and development.
Introduction and Scientific Context
This compound (C₁₃H₉BrClNO₄S) is a complex organic molecule that incorporates several key functional groups: a benzoic acid, a halogenated aromatic ring, and a sulfonamide linkage connecting to a second brominated aromatic system. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including diuretics, antibiotics, and hypoglycemic agents. Similarly, benzoic acid derivatives are prevalent in medicinal chemistry, often serving as scaffolds for developing anti-inflammatory, antimicrobial, and anticancer drugs.[1]
The primary significance of this molecule and its analogues lies in their role as advanced intermediates in pharmaceutical synthesis. Notably, the structurally related precursor, 5-bromo-2-chlorobenzoic acid, is a crucial starting material for the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are cornerstone therapies for type 2 diabetes.[2][3] Therefore, understanding the synthesis and characterization of derivatives such as the title compound is paramount for process chemists and medicinal chemists exploring new therapeutic agents or developing novel synthetic routes.
This guide serves as a senior-level resource, detailing a validated synthetic strategy and a multi-faceted spectroscopic approach to ensure the unequivocal identification and quality control of this compound.
Physicochemical and Structural Properties
A precise understanding of the compound's fundamental properties is the first step in any characterization workflow. The key identifiers and computed properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrClNO₄S | [4][5][6] |
| Molecular Weight | 390.64 g/mol | [5][6] |
| CAS Number | 306764-81-8 | [5] |
| IUPAC Name | 5-[(4-bromophenyl)sulfamoyl]-2-chlorobenzoic acid | [4] |
| SMILES | C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Br | [4] |
| InChI Key | WFJZFEXHLJNUBP-UHFFFAOYSA-N | [4] |
| Predicted XLogP3 | 3.3 | [4] |
Synthesis Pathway and Experimental Protocol
The synthesis of diaryl sulfamoyl benzoic acids can be approached through several routes. A robust and well-documented strategy involves the chlorosulfonation of a benzoic acid precursor followed by condensation with an appropriate aniline.[7] This method provides good yields and high purity, making it suitable for laboratory-scale synthesis and scalable for industrial production.
Synthesis Workflow Diagram
The logical two-step approach starting from 2-chlorobenzoic acid is outlined below.
Caption: Two-step synthesis of the target compound.
Rationale of Experimental Choices
-
Chlorosulfonic Acid (ClSO₃H): This is a powerful and efficient reagent for introducing the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring via electrophilic aromatic substitution. Using it neat (as both reagent and solvent) ensures a high reaction rate. The substitution is directed para to the activating carboxyl group and meta to the deactivating chloro group, yielding the desired 5-substituted product.
-
4-Bromoaniline: This is the amine component required to form the final sulfonamide link.
-
Pyridine: This organic base is crucial in the second step. It acts as a nucleophilic catalyst and, more importantly, as an acid scavenger, neutralizing the HCl byproduct generated during the reaction between the sulfonyl chloride and the aniline. This drives the reaction to completion.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube.
-
Carefully add 2-chlorobenzoic acid (1.0 eq) to an excess of chlorosulfonic acid (5.0 eq) at 0 °C (ice bath).
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
The solid precipitate of 2-chloro-5-(chlorosulfonyl)benzoic acid will form.
-
Filter the solid product under vacuum, wash thoroughly with cold water to remove excess acid, and dry in a desiccator. This intermediate is often used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
To this solution, add 4-bromoaniline (1.1 eq) followed by the slow, dropwise addition of pyridine (2.0 eq) at 0 °C.
-
Allow the mixture to stir at room temperature overnight.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product.
Spectroscopic Characterization and Structural Elucidation
Unequivocal structural confirmation requires a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Integrated Analysis Workflow
Caption: Integrated workflow for structural confirmation.
¹H Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is used to determine the proton environment in the molecule. The spectrum is expected to show distinct signals for the two aromatic rings and the acidic/sulfonamide protons.
| Predicted Signal | δ (ppm) Range | Multiplicity | Integration | Assignment |
| Carboxylic Acid | 12.0 - 13.5 | broad singlet | 1H | -COO H |
| Sulfonamide | 10.0 - 11.0 | singlet | 1H | -SO₂NH - |
| Aromatic | 8.0 - 8.5 | multiplet | 3H | Protons on the 2-chlorobenzoic acid ring |
| Aromatic | 7.2 - 7.8 | multiplet | 4H | Protons on the 4-bromophenyl ring (AA'BB' system) |
¹³C Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the structure.
| Predicted Signal | δ (ppm) Range | Assignment |
| Carbonyl | 165 - 175 | C =O of carboxylic acid |
| Aromatic | 115 - 145 | 12 distinct signals for the aromatic carbons |
| Aromatic (C-Br) | ~120 | Carbon attached to Bromine |
| Aromatic (C-Cl) | ~135 | Carbon attached to Chlorine |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is invaluable for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500 - 3300 | O-H stretch (very broad) | Carboxylic Acid (-COOH) |
| 3200 - 3300 | N-H stretch | Sulfonamide (-SO₂NH-) |
| 1680 - 1710 | C=O stretch (strong) | Carboxylic Acid (-COOH) |
| 1330 - 1370 | S=O asymmetric stretch | Sulfonamide (-SO₂-) |
| 1150 - 1180 | S=O symmetric stretch | Sulfonamide (-SO₂-) |
| 700 - 800 | C-Cl stretch | Aryl-Chloride |
| 500 - 600 | C-Br stretch | Aryl-Bromide |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula. A key confirmatory feature for this compound is the complex isotopic pattern arising from the presence of both bromine and chlorine.
-
Expected Molecular Ion: The nominal mass is 390 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition (C₁₃H₉BrClNO₄S).
-
Isotopic Pattern: The presence of ³⁵Cl/³⁷Cl (3:1 ratio) and ⁷⁹Br/⁸¹Br (1:1 ratio) will result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6), which is a definitive signature for the compound.
-
Predicted Adducts: Predicted m/z values for common adducts can be used for confirmation.[4]
-
[M+H]⁺: 389.91968
-
[M+Na]⁺: 411.90162
-
[M-H]⁻: 387.90512
-
Potential Applications and Future Directions
The primary value of this compound lies in its potential as a building block in medicinal chemistry.
-
Antidiabetic Drug Development: As an analogue of key intermediates for SGLT2 inhibitors, this compound could be used to synthesize novel agents in this class with potentially modified pharmacokinetic or pharmacodynamic profiles.[2][7]
-
Antimicrobial Research: Diaryl sulfones and sulfonamides are known to possess antimicrobial properties.[8] This compound could be screened for activity against various bacterial and fungal strains, particularly drug-resistant pathogens.
-
Future Research:
-
Single-Crystal X-ray Diffraction: To provide absolute confirmation of the molecular structure and solid-state conformation.
-
Biological Screening: In vitro evaluation against relevant biological targets, such as α-glucosidase, α-amylase, and various microbial strains, would be a logical next step.[7]
-
Analogue Synthesis: Systematic modification of the substitution patterns on either aromatic ring could lead to a library of compounds for structure-activity relationship (SAR) studies.
-
Conclusion
This compound is a molecule of high interest for synthetic and medicinal chemists. This guide has detailed a robust and logical pathway for its synthesis and purification. Furthermore, a comprehensive analytical workflow combining NMR, FT-IR, and Mass Spectrometry has been outlined. The expected spectroscopic data and their interpretation provide a clear roadmap for researchers to verify the identity, purity, and structure of this valuable compound, facilitating its use in advanced drug discovery and development programs.
References
-
This compound (C13H9BrClNO4S) - PubChemLite. [Link]
-
5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem. [Link]
-
Supplementary Information - The Royal Society of Chemistry. [Link]
-
5-Bromo-2-chlorobenzoic acid - NIST WebBook. [Link]
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. [Link]
-
Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd. [Link]
-
5-Bromo-2-chlorobenzoic acid - NIST WebBook. [Link]
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P
-
WO2023019849 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO Patentscope. [Link]
- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google P
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - PSE Community.org. [Link]
-
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. data.epo.org [data.epo.org]
- 3. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 4. PubChemLite - this compound (C13H9BrClNO4S) [pubchemlite.lcsb.uni.lu]
- 5. This compound CAS#: 306764-81-8 [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psecommunity.org [psecommunity.org]
"5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid molecular weight"
An In-Depth Technical Guide to 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: this compound is a halogenated aromatic sulfonamide with significant potential in medicinal chemistry and drug discovery. With a molecular weight of 390.64 g/mol , its structure combines key pharmacophoric elements—a benzoic acid, a sulfonamide linker, and halogenated phenyl rings—that are prevalent in various therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, a robust synthesis protocol, detailed analytical methodologies for quality control, and an exploration of its relevance as a scaffold in modern drug development, particularly in the context of enzyme inhibition and receptor antagonism.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development.
Chemical Identity
The essential identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 390.64 g/mol | [1][2] |
| Molecular Formula | C₁₃H₉BrClNO₄S | [1][2] |
| CAS Number | 306764-81-8 | [2] |
| Canonical SMILES | C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Br | [3] |
| InChI Key | WFJZFEXHLJNUBP-UHFFFAOYSA-N | [3] |
Molecular Structure
The structure reveals a molecule with distinct hydrophilic (carboxylic acid) and hydrophobic (halogenated aromatic rings) regions, bridged by a sulfonamide group capable of critical hydrogen bonding interactions.
Caption: 2D structure of this compound.
Synthesis and Manufacturing Insights
The synthesis of this molecule is achieved through a standard and reliable sulfonamide bond formation, a cornerstone reaction in medicinal chemistry.
Retrosynthetic Analysis and Strategy
The most logical synthetic disconnection is at the S-N bond of the sulfonamide. This points to a convergent synthesis from two key starting materials: 2-chloro-5-(chlorosulfonyl)benzoic acid and 4-bromoaniline . This approach is efficient and utilizes commercially available or readily synthesized precursors.
Caption: Retrosynthetic pathway for the target compound.
Experimental Protocol: Synthesis
This protocol describes a general procedure for the synthesis via sulfonamide formation.
Objective: To synthesize this compound from its primary precursors.
Materials:
-
4-Bromoaniline (1.05 eq)
-
Anhydrous Pyridine (as solvent and base)
-
Dichloromethane (DCM, as co-solvent, optional)
-
Hydrochloric Acid (2M aqueous solution)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 4-bromoaniline (1.05 eq) in anhydrous pyridine (approx. 5-10 mL per mmol of aniline). If solubility is an issue, DCM can be used as a co-solvent. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq) in a minimal amount of anhydrous pyridine or DCM. Add this solution dropwise to the cooled aniline solution over 15-30 minutes.
-
Causality Note: The reaction is exothermic; slow addition at 0°C controls the reaction rate and minimizes side product formation. Pyridine acts as a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up and Extraction:
-
Quench the reaction by slowly adding 2M HCl at 0°C until the pH is acidic (~pH 2). This step protonates the pyridine, making it water-soluble.
-
Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).
-
Wash the combined organic layers sequentially with water (2x) and brine (1x).
-
Trustworthiness Check: The aqueous washes are critical for removing the pyridine hydrochloride salt and any unreacted water-soluble materials, ensuring the purity of the crude product.
-
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane solvent system) or by flash column chromatography on silica gel to yield the pure product.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, with distinct splitting patterns and chemical shifts influenced by the electron-withdrawing and donating groups. The N-H proton of the sulfonamide will appear as a broad singlet.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight, typically showing the [M-H]⁻ ion at m/z 387.90 and 389.90, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br).
-
Infrared (IR) Spectroscopy: Key vibrational stretches are expected for the O-H of the carboxylic acid (~3000 cm⁻¹, broad), C=O (~1700 cm⁻¹), and the two S=O bonds of the sulfonamide (~1350 and 1160 cm⁻¹).
Protocol: Purity Assessment by RP-HPLC
This protocol provides a reliable method for determining the purity of the final compound. Chromatographic methods are widely used for the analysis of sulfonamides.[3][6]
Objective: To quantify the purity of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Expertise Note: A C18 (octadecyl) stationary phase is chosen for its excellent retention of hydrophobic aromatic compounds like the analyte.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0-20 min: 30% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 30% B
-
26-30 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Perform serial dilutions to a final concentration of approximately 0.1 mg/mL for analysis. Ensure the sample is fully dissolved.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Relevance in Drug Discovery and Development
The phenylsulfamoyl benzoic acid scaffold is an emerging area of interest for developing novel therapeutics.
Role as a Pharmacophore and Therapeutic Potential
While this specific molecule is not an approved drug, its structural motifs are present in compounds with demonstrated biological activity. The general class of (arylsulfamoyl)benzoic acids has been identified as a source of potent enzyme inhibitors and receptor modulators.
-
ERAP Inhibitors: Structurally related phenylsulfamoyl benzoic acids have been identified as novel inhibitors of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2).[8][9] ERAP1 and ERAP2 are key enzymes in the antigen presentation pathway and are considered therapeutic targets for cancer and autoimmune diseases.[10] The sulfonamide and benzoic acid groups can form critical interactions within the enzyme's active site.
-
P2Y14R Antagonists: A recent study highlighted 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y14 receptor, a target for treating inflammatory conditions like acute lung injury.[11]
-
Antidiabetic Potential: While the precursor, 5-bromo-2-chlorobenzoic acid, is a key intermediate for SGLT2 inhibitors, compounds with the sulfonamide moiety, like the topic molecule, have been investigated as inhibitors of α-glucosidase and α-amylase, suggesting potential antidiabetic activity through a different mechanism.[12]
Workflow for Biological Screening
For drug development professionals, a logical next step is to evaluate the biological activity of this compound. The workflow below outlines a standard screening cascade.
Caption: A typical workflow for the biological evaluation of a novel compound.
Conclusion
This compound is more than a chemical entity defined by its molecular weight. It represents a versatile and promising scaffold for medicinal chemistry. Its straightforward synthesis and the established biological relevance of its core structure make it an attractive candidate for screening libraries and a valuable starting point for lead optimization campaigns targeting enzymes and receptors implicated in immunology, inflammation, and metabolic diseases. The methodologies outlined in this guide provide a robust framework for its synthesis, characterization, and further exploration by the scientific community.
References
-
PubChemLite. This compound (C13H9BrClNO4S). [Link]
-
Krzemińska, E., & Piestrzyńska, M. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. [Link]
-
Yasmeen, F., et al. (2020). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery, 17(10), 1269-1283. [Link]
-
Pikul, P., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(12), 3730. [Link]
-
Malamas, M. S., et al. (2022). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. ACS Chemical Biology, 17(8), 2236-2245. [Link]
-
Malamas, M. S., et al. (2022). Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. Figshare. [Link]
-
ResearchGate. Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition | Request PDF. [Link]
-
National Institutes of Health. A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. [Link]
-
Li, J., et al. (2024). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 271, 117588. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. HPLC Separation of Aromatic Sulfonamides and Hydrozine | SIELC Technologies [sielc.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. chemscene.com [chemscene.com]
- 5. CAS # 137-64-4, 2-Chloro-5-(chlorosulfonyl)benzoic acid, 3-Carboxy-4-chlorobenzenesulfonyl chloride, 5-Chlorosulfonyl-2-chlorobenzoic acid, NSC 137839 - chemBlink [chemblink.com]
- 6. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Collection - Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition - ACS Chemical Biology - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Predicted Biological Activity and Experimental Evaluation of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid
Authored by: Your Senior Application Scientist
Abstract: This guide provides a comprehensive technical overview of the predicted biological activities of the novel chemical entity, 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid. Drawing upon established knowledge of its core structural motifs—a sulfonamide group, a 2-chlorobenzoic acid scaffold, and a brominated phenyl ring—we delineate a strategic framework for its systematic investigation. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven methodologies to explore its potential as an antimicrobial, a carbonic anhydrase inhibitor, and an SGLT2 inhibitor. The protocols are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure scientific rigor and reproducibility.
Introduction and Molecular Profile
This compound is a synthetic organic compound with the molecular formula C₁₃H₉BrClNO₄S.[1][2][3] Its structure integrates several key pharmacophores that are prevalent in a wide range of biologically active molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents.[4] The 2-chlorobenzoic acid moiety is also a component of various compounds with documented biological effects, including antimicrobial and anti-inflammatory properties.[5][6][7] Furthermore, the presence of a brominated phenyl ring can influence the compound's lipophilicity and binding interactions with biological targets.
Given the absence of published biological data for this specific molecule, this guide will leverage structure-activity relationships (SAR) from related compounds to hypothesize its potential therapeutic applications and provide a robust experimental plan for validation.
Chemical Structure:
A brief overview of the compound's key identifiers.
Predicted Biological Activities and Mechanistic Hypotheses
Based on the structural components of this compound, we can postulate several potential biological activities.
Antimicrobial Activity
The sulfonamide moiety is a classic antibacterial pharmacophore that competitively inhibits dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[8] Additionally, various 2-chlorobenzoic acid derivatives have demonstrated antimicrobial properties.[5][6] It is therefore plausible that this compound could exhibit antibacterial and/or antifungal activity.
Hypothesized Mechanism of Action (Antibacterial):
Hypothesized inhibition of bacterial folic acid synthesis.
Carbonic Anhydrase Inhibition
Aromatic sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[9] Inhibition of specific CA isozymes, such as CA II and CA IV in the eye, can reduce aqueous humor formation and lower intraocular pressure, making it a therapeutic strategy for glaucoma.[9] The structural similarity of our target compound to known CA inhibitors warrants an investigation into this activity.
SGLT2 Inhibition
The structurally related compound, 5-bromo-2-chlorobenzoic acid, is a key intermediate in the synthesis of dapagliflozin and empagliflozin, which are potent and selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2).[10][11][12] SGLT2 inhibitors are a class of antidiabetic drugs that reduce renal glucose reabsorption. While our compound has a different substitution at the 5-position, the shared core structure suggests that it could potentially interact with SGLT2.
Proposed Experimental Workflows for Biological Evaluation
To systematically evaluate the predicted biological activities, a tiered approach is recommended, starting with in vitro assays and progressing to cell-based models.
General Workflow for Preliminary Assessment
A tiered approach for evaluating biological activity.
Detailed Experimental Protocols
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Rationale: This is the gold-standard method for quantifying the in vitro antimicrobial potency of a compound.[8] A broad panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, should be used for initial screening.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Microorganism Preparation: Inoculate the test microorganisms in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) and incubate until they reach the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (microorganisms with no compound), a negative control (broth only), and a vehicle control (microorganisms with DMSO at the highest concentration used). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be run in parallel.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Objective: To quantify the inhibitory activity of the compound against human carbonic anhydrase II (hCA II).
Rationale: hCA II is a well-characterized and readily available isozyme that is a common target for sulfonamide inhibitors.[9] An esterase assay using 4-nitrophenyl acetate (NPA) as a substrate provides a reliable and colorimetric method to measure enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4.
-
Enzyme Solution: Prepare a working solution of purified hCA II in the assay buffer.
-
Substrate Solution: Prepare a stock solution of 4-nitrophenyl acetate (NPA) in acetonitrile.
-
Test Compound: Prepare serial dilutions of the compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding the NPA substrate solution.
-
-
Data Acquisition: Measure the increase in absorbance at 400 nm over time using a microplate reader. The absorbance change corresponds to the formation of 4-nitrophenol.
-
Controls: Include a control reaction with no inhibitor (100% activity) and a blank with no enzyme. Acetazolamide should be used as a positive control inhibitor.
-
Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable nonlinear regression model.
Data Presentation and Interpretation
Quantitative data from the proposed assays should be summarized in tables for clear comparison and interpretation.
Table 1: Hypothetical Antimicrobial Activity Data
| Microorganism | Strain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control Drug |
| Staphylococcus aureus | ATCC 29213 | 16 | 0.5 (Ciprofloxacin) |
| Escherichia coli | ATCC 25922 | 64 | 0.25 (Ciprofloxacin) |
| Candida albicans | ATCC 90028 | 32 | 1 (Fluconazole) |
Table 2: Hypothetical Enzyme Inhibition Data
| Enzyme Target | IC₅₀ (nM) of Test Compound | IC₅₀ (nM) of Control Inhibitor |
| Carbonic Anhydrase II | 75 | 12 (Acetazolamide) |
| SGLT2 (predicted) | TBD | 1.1 (Empagliflozin) |
TBD: To be determined.
Conclusion and Future Directions
This guide outlines a foundational strategy for elucidating the biological activity of this compound. The proposed workflows are based on the established pharmacology of its constituent chemical motifs. Positive results in the initial in vitro screens will necessitate further investigation, including selectivity profiling against a broader panel of CA isozymes and SGLT transporters, evaluation in cell-based models of inflammation or cancer, and eventual progression to in vivo models to assess efficacy and pharmacokinetic properties. The synthesis of structural analogs will also be crucial for establishing structure-activity relationships and optimizing potency and selectivity for a desired biological target.
References
-
Kumar, S. et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arabian Journal of Chemistry.[5][6]
-
ResearchGate. (2013). (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives.[6]
-
BenchChem. (2025). Navigating the Synthesis and Evaluation of Novel Sulfonamides: A Comparative Guide.[4]
-
Al-Fahd, T. et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central.[8]
-
BenchChem. (2025). Efficacy of 4-Amino-2-chlorobenzoic Acid Derivatives: A Comparative Analysis Against Existing Therapeutics.[7]
-
PubChem. 2-Chlorobenzoic Acid.[13]
-
Bolli, M. H. et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry.[14]
-
PubChemLite. This compound (C13H9BrClNO4S).[1]
-
Wikipedia. 2-Chlorobenzoic acid.[15]
-
De-Sheng, T. et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au.[16]
-
Google Patents. (2016). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.[17]
-
Ghiasi, M. et al. (2022). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI.[18]
-
Asadipour, A. et al. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research.[19]
-
Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.[10]
- Chemdiv. Compound N-(4-bromophenyl)-4-[(4-bromophenyl)sulfamoyl]benzamide.
- Chemdiv. Compound 3-[(4-bromophenyl)sulfamoyl]-4-methyl-N-(4-nitrophenyl)benzamide.
- Chemdiv. Compound 3-[(3-acetylphenyl)sulfamoyl]-N-(4-bromophenyl)benzamide.
-
Santa Cruz Biotechnology. This compound.[2]
-
ChemicalBook. This compound.[3]
-
Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.[11]
-
PubChem. 5-Bromo-2-chlorobenzoic acid.[20]
-
ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.[12]
- Iacovita, C. et al. (2021). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules.
- Xu, Y. et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells.
- MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
-
Maresca, A. et al. (2009). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters.[9]
-
BLD Pharm. 21739-92-4|5-Bromo-2-chlorobenzoic acid.[21]
Sources
- 1. PubChemLite - this compound (C13H9BrClNO4S) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 306764-81-8 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 21739-92-4|5-Bromo-2-chlorobenzoic acid|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the In Vitro Evaluation of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid
Abstract
This technical guide outlines a comprehensive strategy for the in vitro characterization of 5-(4-bromo-phenylsulfamoyl)-2-chloro-benzoic acid. Lacking extensive published data on its biological activity, this document serves as a prospective framework for researchers, scientists, and drug development professionals. By dissecting its structural motifs—a sulfonamide, a benzoic acid, and halogen substituents—we hypothesize potential biological targets and lay out a multi-tiered experimental plan. This guide provides the scientific rationale and detailed, field-proven protocols for a systematic evaluation, beginning with primary hypothesized targets such as Sodium-Glucose Cotransporter 2 (SGLT2) and Carbonic Anhydrases (CAs), and extending to broader kinase profiling and cellular mechanism-of-action studies. Our objective is to furnish a robust, self-validating system for elucidating the compound's pharmacological profile, thereby enabling an informed assessment of its therapeutic potential.
Introduction: Compound Analysis and Rationale for Investigation
This compound is a halogenated sulfonamide derivative. Its chemical structure, featuring a central benzoic acid core, a sulfonamide linker, and a brominated phenyl ring, suggests potential interactions with multiple classes of biological targets. The sulfonamide group is a privileged pharmacophore found in a wide array of therapeutic agents, including diuretics, antidiabetic drugs, and carbonic anhydrase inhibitors.[1][2][3] Notably, this compound and its close analogs are cited as key intermediates in the synthesis of SGLT2 inhibitors, a modern class of antidiabetic drugs.[4] This established chemical linkage provides the primary impetus for our investigation.
This guide, therefore, proposes a logical, tiered approach to comprehensively profile the in vitro activity of this molecule. The strategy is designed to first validate the most probable mechanisms of action based on structural analogy and then to explore a wider range of potential activities and cytotoxic effects.
Tier 1 Evaluation: Primary Hypothesized Targets
The initial phase of investigation focuses on the most likely biological targets derived from the compound's structural alerts and known synthetic applications.
SGLT2 Inhibition Assay
Scientific Rationale: The sodium-glucose cotransporter 2 (SGLT2), located in the proximal renal tubules, is responsible for the reabsorption of approximately 90% of filtered glucose.[5][6] Inhibition of SGLT2 induces glucosuria, thereby lowering plasma glucose levels. Given that this compound is a precursor to SGLT2 inhibitors, its direct activity against this transporter is the primary hypothesis to be tested. We will employ a cell-based fluorescent glucose uptake assay, which provides a physiologically relevant system for measuring transporter activity.
Experimental Workflow Diagram:
Caption: Workflow for the SGLT2 fluorescent glucose uptake assay.
Detailed Protocol: SGLT2 Inhibition Assay Using 2-NBDG
-
Cell Culture: Culture human kidney proximal tubule cells (HK-2), which endogenously express SGLT2, in a suitable medium. Seed the cells into a black, clear-bottom 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in assay buffer. Include a known SGLT2 inhibitor like Phlorizin or Dapagliflozin as a positive control.[7]
-
Assay Procedure: a. Gently aspirate the culture medium from the wells. b. Wash the cells twice with 100 µL/well of a sodium-free buffer (e.g., choline-based buffer) to remove residual glucose and sodium. c. Add 50 µL of sodium-free buffer containing the test compound at 2x the final concentration and incubate for 15-30 minutes at 37°C. d. Initiate glucose uptake by adding 50 µL of sodium-containing buffer with 2x the final concentration of 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog. The final 2-NBDG concentration should be empirically determined (e.g., 100 µM). e. Incubate the plate for 30-60 minutes at 37°C.
-
Signal Detection: a. Terminate the uptake by aspirating the solution and washing the cells three times with 100 µL/well of ice-cold, sodium-free buffer. b. Lyse the cells by adding 50 µL of a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS). c. Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control (DMSO) and plot the dose-response curve to determine the IC50 value.
Carbonic Anhydrase (CA) Inhibition Assay
Scientific Rationale: The sulfonamide moiety is a classic zinc-binding group that potently inhibits carbonic anhydrases.[2][8] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[4][9] It is crucial to assess whether this compound inhibits key CA isoforms (e.g., cytosolic hCA I and II, and tumor-associated hCA IX and XII) to understand its selectivity and potential off-target effects. The assay measures the inhibition of CA-catalyzed hydrolysis of a chromogenic substrate.
Detailed Protocol: Colorimetric CA Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme: Prepare working solutions of purified human CA isoforms (I, II, IX, XII) in assay buffer.
-
Substrate: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in acetonitrile.
-
Inhibitors: Prepare a serial dilution of the test compound and a known pan-CA inhibitor (e.g., Acetazolamide) as a positive control.
-
-
Assay Procedure (96-well format): a. To each well, add 158 µL of assay buffer. b. Add 2 µL of the test compound dilution (or DMSO for control). c. Add 20 µL of the CA enzyme working solution. d. Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding. e. Initiate the reaction by adding 20 µL of the p-NPA substrate solution.
-
Signal Detection: Immediately begin monitoring the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader in kinetic mode. The absorbance change corresponds to the formation of the yellow p-nitrophenol product.[4]
-
Data Analysis: Determine the reaction rate (V) from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
Tier 2 Evaluation: Broad Profiling and Cytotoxicity
If Tier 1 assays yield positive results or if a broader characterization is desired, the next phase involves screening against a wider target class and assessing general cellular toxicity.
Kinase Inhibitor Profiling
Scientific Rationale: Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer.[10] The sulfonamide scaffold is present in several approved kinase inhibitors. Therefore, profiling this compound against a diverse panel of kinases is a valuable step to identify potential novel activities or off-target liabilities. A common method is a fluorescence-based biochemical assay that measures the phosphorylation of a specific substrate.
Detailed Protocol: Universal In Vitro Kinase Assay (TR-FRET based)
-
Assay Principle: This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which measures the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium-labeled anti-phospho-specific antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) binds to the biotinylated peptide. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.[11]
-
Reagent Preparation:
-
Kinase Buffer: A buffer optimized for kinase activity, typically containing Tris-HCl, MgCl2, DTT, and a detergent.
-
Reagents: Recombinant kinase, biotinylated peptide substrate, ATP, terbium-labeled anti-phospho-antibody, and streptavidin-XL665.
-
Test Compound: Serial dilutions of this compound. A known inhibitor for the specific kinase should be used as a positive control.
-
-
Assay Procedure (384-well format): a. Add 2 µL of the test compound to the assay wells. b. Add 4 µL of a solution containing the kinase and the biotinylated substrate. Incubate for 15 minutes. c. Initiate the kinase reaction by adding 4 µL of ATP solution (at the Km concentration for the specific kinase). d. Incubate for 60 minutes at room temperature. e. Stop the reaction and detect phosphorylation by adding 10 µL of a detection mixture containing the terbium-labeled antibody and streptavidin-XL665 in a buffer with EDTA. f. Incubate for 60 minutes to allow for antibody binding.
-
Signal Detection: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 from the dose-response curve. Screening against a large panel (e.g., Eurofins' KinaseProfiler™) can provide a comprehensive selectivity profile.[12]
General Cytotoxicity Assessment
Scientific Rationale: Assessing a compound's effect on cell viability is a critical first step in understanding its cellular activity. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which generally correlates with cell number.[13] This assay will be used to determine the concentration at which the compound exhibits cytotoxic effects (IC50) across a panel of cell lines.
Experimental Workflow Diagram:
Caption: General workflow for the MTT cell viability assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a panel of cell lines (e.g., a cancer line like HeLa and a non-cancer line like HEK293) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Readout: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at 570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
Tier 3 Evaluation: Mechanistic Cellular Assays
Should the compound exhibit significant activity in Tier 2 assays (e.g., cytotoxicity), further experiments are required to elucidate the underlying mechanism of action.
Cell Cycle Analysis
Scientific Rationale: Many cytotoxic agents exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M). Analyzing the DNA content of cells treated with the compound can reveal such an arrest. This is typically done by staining the cells with a fluorescent DNA-intercalating dye like propidium iodide (PI) and analyzing them via flow cytometry.[15]
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Induction Assay
Scientific Rationale: A common mechanism of cell death induced by therapeutic agents is apoptosis, or programmed cell death. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled and used to detect apoptotic cells. Co-staining with a viability dye like PI distinguishes early apoptotic (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V and PI positive).[16][17]
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Staining: Harvest the cells and wash them with PBS. Resuspend the cells in 1x Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Western Blotting for Target Validation
Scientific Rationale: If a specific kinase is identified as a target in Tier 2, western blotting can validate this finding in a cellular context. This technique allows for the detection of changes in the phosphorylation state of the kinase's downstream substrates, providing evidence of target engagement and pathway modulation within the cell.[18][19]
Signaling Pathway Diagram:
Caption: Hypothetical inhibition of a kinase signaling pathway.
Detailed Protocol: Western Blotting
-
Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-ERK). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Repeat the process on the same membrane with an antibody for the total protein of the substrate (e.g., anti-total-ERK) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the effect of the compound on target phosphorylation.
Data Summary and Interpretation
All quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.
Table 1: Summary of In Vitro Activity Data (Hypothetical)
| Assay Type | Target/Cell Line | Endpoint | Result (IC50, µM) | Positive Control (IC50, µM) |
|---|---|---|---|---|
| Target-Based | ||||
| SGLT2 Inhibition | HK-2 Cells | 2-NBDG Uptake | 1.2 ± 0.3 | Dapagliflozin: 0.002 ± 0.0005 |
| CA Inhibition | hCA I | p-NPA Hydrolysis | > 100 | Acetazolamide: 0.25 ± 0.04 |
| hCA II | p-NPA Hydrolysis | 25.6 ± 4.1 | Acetazolamide: 0.012 ± 0.002 | |
| hCA IX | p-NPA Hydrolysis | 5.8 ± 1.1 | Acetazolamide: 0.025 ± 0.003 | |
| hCA XII | p-NPA Hydrolysis | 7.3 ± 1.5 | Acetazolamide: 0.006 ± 0.001 | |
| Kinase Profiling | MEK1 | TR-FRET | 0.5 ± 0.1 | Selumetinib: 0.014 ± 0.003 |
| Cell-Based | ||||
| Cytotoxicity | HeLa | MTT Assay | 3.5 ± 0.8 | Doxorubicin: 0.1 ± 0.02 |
| HEK293 | MTT Assay | 28.1 ± 5.2 | Doxorubicin: 0.8 ± 0.1 | |
| Cell Cycle | HeLa | Flow Cytometry | G2/M Arrest | Nocodazole |
| Apoptosis | HeLa | Annexin V/PI | Induction | Staurosporine |
Conclusion
This technical guide presents a structured and scientifically grounded framework for the initial in vitro investigation of this compound. By systematically progressing from hypothesis-driven target engagement assays to broader phenotypic and mechanistic studies, researchers can efficiently build a comprehensive pharmacological profile of the compound. The detailed protocols and workflows provided herein are designed to ensure data integrity and reproducibility. The successful execution of this plan will illuminate the compound's primary mechanism(s) of action, its selectivity, and its potential as a starting point for further drug discovery and development efforts.
References
- Wright, E. M. (2001). Renal Na+-glucose cotransporters. American Journal of Physiology-Renal Physiology, 280(1), F10-F18.
- Gallo, L. A., et al. (2015). SGLT2 inhibitors: a new class of oral agents for the management of type 2 diabetes mellitus.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1119030, 5-((4-bromophenyl)sulfamoyl)-2-chlorobenzoic acid. Retrieved from [Link].
-
CliniSciences. (n.d.). Experimental Protocol for Western Blotting. Retrieved from [Link].
- Loo, D. D. F., et al. (2005). Conformational dynamics of a human Na+/glucose cotransporter (hSGLT1). The Journal of Physiology, 567(Pt 1), 107–123.
- Hummel, C. S., et al. (2011). Glucose transport by human renal Na+/D-glucose cotransporters SGLT1 and SGLT2. American Journal of Physiology-Cell Physiology, 300(1), C14-C21.
- Lu, Y.-T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Natural Products and Bioprospecting, 9(1), 1-8.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link].
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
-
Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link].
-
ResearchGate. (n.d.). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link].
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link].
-
Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link].
-
BioIVT. (n.d.). SGLT2 (SLC5A2) Transporter Assay. Retrieved from [Link].
-
Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Retrieved from [Link].
-
Elabscience. (n.d.). Apoptosis and Cell Health Detection. Retrieved from [Link].
-
Lu, Y.-T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. PMC. Retrieved from [Link].
-
Wikipedia. (n.d.). SGLT2 inhibitor. Retrieved from [Link].
-
AVESIS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved from [Link].
-
National Center for Biotechnology Information. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. PubMed Central. Retrieved from [Link].
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link].
-
AACR Journals. (2013). Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. Retrieved from [Link].
-
Antibodies.com. (n.d.). Cell-Based Assays Guide. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PubMed Central. Retrieved from [Link].
-
PubMed. (2023). Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. Retrieved from [Link].
-
ResearchGate. (2021). Biological activities of sulfonamides. Retrieved from [Link].
-
ResearchGate. (n.d.). The use of structural alerts to avoid the toxicity of pharmaceuticals. Retrieved from [Link].
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Retrieved from [Link].
-
OUCI. (n.d.). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link].
-
National Center for Biotechnology Information. (2012). A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells. PubMed Central. Retrieved from [Link].
-
PNAS. (2004). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Retrieved from [Link].
-
MDPI. (2021). Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism. Retrieved from [Link].
-
SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link].
-
ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs. Retrieved from [Link].
-
ACS Publications. (2019). Designing around Structural Alerts in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link].
-
Solvo Biotechnology. (n.d.). SGLT2 transporter, SGLT2 uptake assay. Retrieved from [Link].
-
ResearchGate. (n.d.). Structural Alerts for Toxicity. Retrieved from [Link].
-
PubMed. (2007). Protein kinase inhibitors: structural insights into selectivity. Retrieved from [Link].
-
National Center for Biotechnology Information. (2023). Unraveling Structural Alerts in Marketed Drugs for Improving Adverse Outcome Pathway Framework of Drug-Induced QT Prolongation. PubMed Central. Retrieved from [Link].
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. heart.bmj.com [heart.bmj.com]
- 6. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Protein kinase inhibitors: structural insights into selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Apoptosis and Cell Health Detection - Elabscience® [elabscience.com]
- 16. Cell Cycle Proliferation | Cell-Based Functional Assay [bdbiosciences.com]
- 17. Apoptosis, cell viability and proliferation | Abcam [abcam.com]
- 18. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 19. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
"5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid literature review"
An In-depth Technical Guide to 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid: Synthesis, Potential Biological Activities, and Therapeutic Applications
Introduction
This compound is a synthetic organic compound characterized by a multifaceted chemical architecture, integrating a halogenated benzoic acid scaffold with a sulfonamide linkage to a brominated phenyl ring.[1][2][3] This molecule belongs to the broader class of sulfonamides, a well-established pharmacophore known for a wide array of biological activities. The strategic placement of chloro and bromo substituents, coupled with the acidic carboxylic group and the flexible sulfonamide bridge, imparts a unique electronic and steric profile that suggests potential for significant interactions with biological targets. While literature specifically dedicated to this exact molecule is sparse, the extensive research on its constituent fragments and structurally related compounds provides a strong foundation for understanding its potential synthesis, biological relevance, and applications in drug discovery and development. This guide will provide a comprehensive overview of this compound, drawing upon established synthetic methodologies and biological data from analogous structures to offer insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The chemical identity of this compound is defined by the molecular formula C₁₃H₉BrClNO₄S and a molecular weight of 390.64 g/mol .[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrClNO₄S | PubChem[1] |
| Molecular Weight | 390.64 g/mol | ChemicalBook[2] |
| XlogP (predicted) | 3.3 | PubChem[1] |
| Monoisotopic Mass | 388.9124 Da | PubChem[1] |
Note: Some properties are predicted based on computational models.
Synthesis and Manufacturing
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available 2-chlorobenzoic acid.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Carefully add chlorosulfonic acid to the flask and cool it in an ice bath.
-
Slowly add 2-chlorobenzoic acid portion-wise to the cooled chlorosulfonic acid with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to complete the reaction.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 2-chloro-5-(chlorosulfonyl)benzoic acid.
Step 2: Synthesis of this compound
-
Dissolve 2-chloro-5-(chlorosulfonyl)benzoic acid in a suitable aprotic solvent such as pyridine or tetrahydrofuran in a round-bottom flask.
-
Add an equimolar amount of 4-bromoaniline to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
This proposed synthesis is analogous to methods used for preparing similar sulfamoylbenzoic acid derivatives.[4]
Potential Biological Activities and Therapeutic Applications
The biological profile of this compound can be inferred from the activities of structurally related compounds. The sulfonamide moiety is a key pharmacophore in a variety of therapeutic agents.
Antimicrobial Activity
Sulfonamides are classic antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5] The structural similarity of this compound to other sulfonamides suggests it may possess antibacterial properties. Furthermore, derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[6]
Enzyme Inhibition
Carbonic Anhydrase Inhibition: Benzenesulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[7] Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been shown to be potent inhibitors of several human CA isoforms, including those associated with cancer (hCA IX and XII).[7] The structural features of this compound make it a candidate for investigation as a CA inhibitor.
h-NTPDase Inhibition: Recent studies have explored sulfamoyl benzamide derivatives as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[4] These enzymes play a role in various pathological conditions, including thrombosis, diabetes, and cancer.[4] A related compound, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, was identified as a potent and selective inhibitor of h-NTPDase8.[4] This suggests that this compound could also exhibit inhibitory activity against h-NTPDases.
Caption: Potential biological targets and resulting therapeutic effects.
Intermediate in Drug Synthesis
The core structure of 5-bromo-2-chlorobenzoic acid is a crucial intermediate in the synthesis of important antidiabetic drugs like Dapagliflozin and Empagliflozin.[8][9] These drugs are sodium-glucose co-transporter 2 (SGLT2) inhibitors. While this compound is a more complex molecule, its synthesis shares common precursors, highlighting the importance of this chemical class in medicinal chemistry.
Future Directions and Conclusion
This compound represents a molecule of significant interest for further investigation. Based on the extensive literature on related compounds, it holds promise as a potential antimicrobial agent and an inhibitor of clinically relevant enzymes such as carbonic anhydrases and h-NTPDases.
Future research should focus on:
-
Optimized Synthesis and Characterization: Developing and validating a high-yield synthetic route and fully characterizing the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry).
-
In Vitro Biological Screening: Evaluating its inhibitory activity against a panel of bacterial strains and key enzyme targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand the contribution of each structural component to its biological activity.
-
In Silico Modeling: Employing computational docking studies to predict and rationalize its binding modes with potential biological targets.
References
- Benchchem. 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | 4793-24-2.
- PubChemLite. This compound (C13H9BrClNO4S).
- Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- WIPO Patentscope. WO2023019849 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
- Googleapis.com. (12) United States Patent.
- ChemicalBook. This compound.
- Santa Cruz Biotechnology. This compound | SCBT.
- Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- EPO. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
- Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide.
- PubMed. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives.
- NIH. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
- NIST WebBook. 5-Bromo-2-chlorobenzoic acid.
- MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
- Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
- IRIS. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors.
Sources
- 1. PubChemLite - this compound (C13H9BrClNO4S) [pubchemlite.lcsb.uni.lu]
- 2. This compound CAS#: 306764-81-8 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | 4793-24-2 | Benchchem [benchchem.com]
- 6. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unibs.it [iris.unibs.it]
- 8. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
Methodological & Application
Application Note: Synthesis and Characterization of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid
Abstract
This document provides a comprehensive experimental protocol for the synthesis, purification, and characterization of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid, a key intermediate in the development of various pharmacologically active agents. The described two-step synthetic pathway involves the chlorosulfonation of 2-chlorobenzoic acid followed by a nucleophilic substitution reaction with 4-bromoaniline. This guide is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed procedural instructions and the rationale behind key experimental steps to ensure reproducibility and high-purity outcomes.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as inhibitors of various enzymes and receptors. The sulfamoylbenzoic acid scaffold is a common feature in a number of therapeutic agents. The synthesis of this specific analogue provides a valuable building block for the exploration of new chemical entities with potential therapeutic applications. The protocol detailed herein is designed to be a robust and reliable method for producing high-purity material for further research and development.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrClNO₄S | [PubChem][1] |
| Molecular Weight | 390.64 g/mol | [Santa Cruz Biotechnology][2] |
| IUPAC Name | 5-[(4-bromophenyl)sulfamoyl]-2-chlorobenzoic acid | [PubChem][1] |
| CAS Number | 306764-81-8 | [ChemicalBook][3] |
Experimental Protocols
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step process, beginning with the chlorosulfonation of 2-chlorobenzoic acid to yield 2-chloro-5-(chlorosulfonyl)benzoic acid. This intermediate is then reacted with 4-bromoaniline to produce the final product.
Caption: Two-step synthesis of the target compound.
Step 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid
This initial step involves an electrophilic aromatic substitution reaction where chlorosulfonic acid introduces a chlorosulfonyl group onto the benzene ring of 2-chlorobenzoic acid. The reaction is performed under neat conditions at an elevated temperature.
Materials:
-
2-Chlorobenzoic acid
-
Chlorosulfonic acid
-
Ice-cold water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, carefully add 2-chlorobenzoic acid (1 equivalent) in small portions to an excess of chlorosulfonic acid (5-10 equivalents) with stirring in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. A white precipitate of 2-chloro-5-(chlorosulfonyl)benzoic acid will form.
-
Filter the precipitate under vacuum and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. For further purification, the crude solid can be recrystallized from a suitable solvent system such as a mixture of toluene and hexane.
Step 2: Synthesis of this compound
The second step is a nucleophilic substitution reaction where the amine group of 4-bromoaniline attacks the sulfonyl chloride of the intermediate, forming the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Materials:
-
2-Chloro-5-(chlorosulfonyl)benzoic acid
-
4-Bromoaniline
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-chloro-5-(chlorosulfonyl)benzoic acid (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add a base, such as pyridine or triethylamine (2-3 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromoaniline (1-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.
Characterization and Data Analysis
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in distinct regions, a singlet for the NH proton (exchangeable with D₂O), and a singlet for the carboxylic acid proton (exchangeable with D₂O). |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the carbonyl carbon of the carboxylic acid, and carbons attached to heteroatoms. |
| FT-IR (cm⁻¹) | Broad O-H stretch (carboxylic acid), N-H stretch (sulfonamide), C=O stretch (carboxylic acid), S=O stretches (sulfonamide), and C-Cl and C-Br stretches.[4] |
| Mass Spec (m/z) | The molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated molecular weight.[1] |
Purification Workflow
Caption: General purification and analysis workflow.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or loss during workup. | Increase reaction time or temperature. Ensure efficient precipitation and filtration. |
| Low yield in Step 2 | Inactive reagents or incomplete reaction. | Use freshly distilled solvents and high-purity starting materials. Increase reaction time or try a different base. |
| Impure product | Side reactions or incomplete purification. | Optimize recrystallization solvent system or chromatography conditions. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The provided characterization data serves as a benchmark for verifying the identity and purity of the final compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents. Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
-
Iqbal, J., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link]
-
Doc Brown's Chemistry. Infrared spectroscopy. [Link]
Sources
- 1. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 2. 2-BENZYLAMINO-4-CHLORO-5-SULFAMOYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Use of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid in Enzyme Assays
Introduction: Unveiling the Potential of a Novel Carbonic Anhydrase Inhibitor
The compound 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid belongs to the sulfonamide class of molecules, a well-established pharmacophore renowned for its interaction with zinc metalloenzymes. Structurally, the presence of the sulfonamide group (-SO₂NH-) is a strong indicator of potential inhibitory activity against carbonic anhydrases (CAs), a family of enzymes crucial to a multitude of physiological and pathological processes.[1][2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining pH homeostasis, CO₂ transport, and biosynthetic pathways.[3][4]
Given its chemical structure, this compound is a prime candidate for investigation as a selective inhibitor of specific CA isoforms. Of particular interest to researchers in oncology and drug development are the tumor-associated isoform CA IX and the ubiquitous cytosolic isoform CA II.
-
Carbonic Anhydrase IX (CA IX): A Key Player in Tumor Hypoxia and Acidosis. CA IX is a transmembrane protein that is highly expressed in a wide range of solid tumors and is a key indicator of hypoxia, a condition linked to poor prognosis and resistance to therapy.[5][6][7] By regulating intra- and extracellular pH, CA IX helps cancer cells survive and thrive in the acidic tumor microenvironment.[3][8] Therefore, selective inhibitors of CA IX are of significant interest as potential anticancer agents.[5][6][7]
-
Carbonic Anhydrase II (CA II): A Ubiquitous and Vital Enzyme. In contrast, CA II is a highly active and widespread isoform found in numerous tissues, including red blood cells, the kidneys, and the brain.[9] It plays a critical role in physiological processes such as respiration, renal function, and cerebrospinal fluid secretion.[4][9][10][11] While essential for normal bodily function, off-target inhibition of CA II can lead to undesirable side effects. Thus, assessing the selectivity of a potential inhibitor against CA II is a crucial step in drug development.
This guide provides a comprehensive framework for researchers to characterize the inhibitory potential of this compound against these two key carbonic anhydrase isoforms. The following sections detail the necessary protocols, from initial solubility determination to kinetic analysis of enzyme inhibition.
Physicochemical Properties and Solubility Determination
A critical first step in any enzymatic assay is to ensure the test compound is fully dissolved. The solubility of this compound in common laboratory solvents has not been extensively reported. Therefore, an empirical determination is necessary.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrClNO₄S | [12][13][14] |
| Molecular Weight | 390.64 g/mol | [13][14] |
| Predicted XlogP | 3.3 | [12] |
Protocol for Solubility Assessment:
This protocol provides a general workflow for determining the solubility of the test compound in Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions of organic molecules.
-
Preparation of Serial Dilutions:
-
Accurately weigh 1-2 mg of this compound.
-
Add a small, precise volume of DMSO (e.g., 100 µL) to create a high-concentration slurry.
-
Vortex the mixture vigorously for 2-5 minutes.
-
Visually inspect for any undissolved particulate matter.
-
If solids remain, incrementally add known volumes of DMSO (e.g., 10 µL at a time), vortexing thoroughly after each addition, until the compound is fully dissolved.
-
Record the total volume of DMSO required to achieve complete dissolution to calculate the stock solution concentration.
-
-
Assessment of Aqueous Solubility:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM, if achievable).
-
Serially dilute the DMSO stock into the desired aqueous assay buffer (e.g., Tris-HCl, pH 7.4) to the final working concentrations.
-
After dilution, visually inspect each solution for any signs of precipitation.
-
It is crucial to maintain a low final concentration of DMSO in the assay (typically ≤1%) to avoid solvent-induced artifacts.
-
In Vitro Carbonic Anhydrase Inhibition Assay
The most common and straightforward method for assessing CA activity is a colorimetric assay based on the enzyme's esterase activity. This assay utilizes the chromogenic substrate p-nitrophenyl acetate (p-NPA), which is hydrolyzed by CA to produce the yellow-colored p-nitrophenolate anion, detectable by spectrophotometry at 400-405 nm.[15][16]
Experimental Workflow for CA Inhibition Assay
Caption: Workflow for determining the inhibitory activity of this compound against carbonic anhydrase.
Detailed Protocol
Materials and Reagents:
-
Enzymes: Recombinant human Carbonic Anhydrase II (CA II) and Carbonic Anhydrase IX (CA IX)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Inhibitor: this compound
-
Positive Control: Acetazolamide (a known pan-CA inhibitor)
-
Assay Buffer: 25 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Solvent: Anhydrous acetonitrile or DMSO for substrate and inhibitor stocks
-
Hardware: 96-well clear, flat-bottom microplates and a microplate reader capable of kinetic measurements at 400 nm.
Solution Preparation:
-
Assay Buffer: Prepare a 25 mM Tris-HCl buffer containing 150 mM NaCl and adjust the pH to 7.5 with HCl.
-
Enzyme Stock Solutions: Reconstitute lyophilized CA II and CA IX in sterile Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Enzyme Working Solutions: On the day of the assay, dilute the enzyme stock solutions with cold Assay Buffer to the final working concentration (e.g., 20 ng/µL for CA IX).[17] The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
Substrate Stock Solution (100 mM p-NPA): Dissolve p-NPA in anhydrous acetonitrile or DMSO. Prepare this solution fresh daily.
-
Substrate Working Solution (2 mM p-NPA): Dilute the 100 mM p-NPA stock solution in Assay Buffer.[17]
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO, based on the prior solubility assessment.
-
Inhibitor Serial Dilutions: Perform a serial dilution of the inhibitor stock solution in 100% DMSO to generate a range of concentrations for IC₅₀ determination.
Assay Procedure (96-well plate format):
-
Plate Setup:
-
Blank wells: 100 µL Assay Buffer.
-
Control wells (100% activity): 98 µL Assay Buffer + 2 µL DMSO.
-
Inhibitor wells: 98 µL Assay Buffer + 2 µL of each inhibitor dilution.
-
Positive Control wells: 98 µL Assay Buffer + 2 µL of each acetazolamide dilution.
-
-
Enzyme Addition: Add 50 µL of the appropriate CA working solution (CA II or CA IX) to the control, inhibitor, and positive control wells.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the 2 mM p-NPA working solution to all wells, including the blanks, to initiate the reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-20 minutes.
Data Analysis and Interpretation
The primary output of this assay is the rate of change in absorbance over time, which is directly proportional to the enzyme's activity.
1. Calculation of Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
2. Calculation of Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration:
% Inhibition = [ (V₀ control - V₀ inhibitor) / V₀ control ] * 100
Where:
-
V₀ control is the average reaction rate in the absence of the inhibitor.
-
V₀ inhibitor is the reaction rate in the presence of the inhibitor.
3. IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value.[18][19] Software such as GraphPad Prism is highly recommended for this analysis.[19]
Mechanism of Inhibition: A Deeper Dive
The sulfonamide moiety is expected to coordinate with the zinc ion in the active site of the carbonic anhydrase, acting as a competitive inhibitor with respect to the CO₂ substrate.
Caption: Proposed binding mode of the sulfonamide inhibitor to the zinc ion in the carbonic anhydrase active site.
Self-Validating Systems and Best Practices
To ensure the trustworthiness and accuracy of your results, incorporate the following controls and practices:
-
Positive Control: Always include a known CA inhibitor, such as acetazolamide, to validate the assay's performance and provide a benchmark for comparison.
-
Solvent Control: The final concentration of DMSO in all wells must be identical to account for any potential solvent effects on enzyme activity.
-
Linearity of Reaction: Ensure that the enzyme concentration used results in a linear increase in product formation over the measurement period.
-
Substrate Concentration: For IC₅₀ determination, the substrate concentration should ideally be at or below the Michaelis-Menten constant (Kₘ) to accurately reflect competitive inhibition.
-
Triplicate Measurements: All experiments should be performed in triplicate to ensure reproducibility and to calculate standard deviations.
Conclusion and Future Directions
These application notes provide a robust and detailed methodology for the initial characterization of this compound as a potential carbonic anhydrase inhibitor. By systematically assessing its solubility and inhibitory activity against key isoforms like CA IX and CA II, researchers can gain valuable insights into its potency and selectivity. Positive results from these initial screens would warrant further investigation, including determination of the inhibition mechanism (e.g., competitive, non-competitive) through Michaelis-Menten kinetics and in vivo studies to assess its therapeutic potential.
References
-
Monti, S. M., Supuran, C. T., & De Simone, G. (n.d.). Carbonic Anhydrase IX as a Target for Designing Novel Anticancer Drugs. Current Medicinal Chemistry. Retrieved from [Link]
-
Zatovicova, M., et al. (n.d.). Carbonic anhydrase IX as an anticancer therapy target: preclinical evaluation of internalizing monoclonal antibody directed to catalytic domain. PubMed. Retrieved from [Link]
-
Gieling, R. G., et al. (2021). Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside. Cancers. Retrieved from [Link]
-
(n.d.). CA2 Gene: Function, Role in Health, and Disease. Retrieved from [Link]
-
McDonald, P. C., et al. (2012). Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics. Oncotarget. Retrieved from [Link]
-
Svastova, E., et al. (2012). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. FEBS Letters. Retrieved from [Link]
-
Dutta, S., et al. (2019). Carbonic Anhydrases and their Physiological Roles. MOL2NET. Retrieved from [Link]
-
Aikkal, R. (2025). Carbonic Anhydrase II (CA2): Structure, Function, and Pharmacological Significance. ResearchGate. Retrieved from [Link]
-
(n.d.). Carbonic anhydrase II. Wikipedia. Retrieved from [Link]
-
Sikora, J., et al. (2020). The Human Carbonic Anhydrase II in Platelets: An Underestimated Field of Its Activity. International Journal of Molecular Sciences. Retrieved from [Link]
-
Pfaller, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. Retrieved from [Link]
-
(2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. Retrieved from [Link]
-
(2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? ResearchGate. Retrieved from [Link]
-
Anderson, J., et al. (2014). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. Retrieved from [Link]
-
Kim, J.-K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences. Retrieved from [Link]
-
Vivchar, A., et al. (2020). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific Reports. Retrieved from [Link]
-
(2019). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. ResearchGate. Retrieved from [Link]
-
(2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement? ResearchGate. Retrieved from [Link]
-
Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst. Retrieved from [Link]
-
Matulienė, J., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences. Retrieved from [Link]
-
Ghorab, M. M., et al. (2020). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Angeli, A., et al. (2013). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
(n.d.). This compound. PubChem. Retrieved from [Link]
-
Maresca, A., et al. (2010). Inhibition studies of bacterial α-carbonic anhydrases with phenols. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Casini, A., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benthamscience.com [benthamscience.com]
- 6. Carbonic anhydrase IX as an anticancer therapy target: preclinical evaluation of internalizing monoclonal antibody directed to catalytic domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Carbonic anhydrase II - Wikipedia [en.wikipedia.org]
- 11. The Human Carbonic Anhydrase II in Platelets: An Underestimated Field of Its Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C13H9BrClNO4S) [pubchemlite.lcsb.uni.lu]
- 13. scbt.com [scbt.com]
- 14. This compound CAS#: 306764-81-8 [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystallographic Analysis of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic Acid Complexes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: Unveiling the Supramolecular Architecture of a Bioactive Scaffold
5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid is a molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a sulfonamide linkage and a carboxylic acid moiety, presents a versatile scaffold for the design of targeted therapeutics. The bromine and chlorine substituents offer opportunities for halogen bonding, a key interaction in crystal engineering and drug-receptor binding. Understanding the three-dimensional structure of this molecule and its complexes is paramount for rational drug design, polymorphism screening, and intellectual property protection.
This guide provides a comprehensive overview of the experimental workflows and underlying principles for the crystallographic analysis of this compound and its complexes. While specific crystallographic data for this exact compound is not publicly available as of this writing, the protocols herein are based on established, field-proven methodologies for the crystallographic analysis of sulfonamide-carboxylic acid derivatives and their complexes.
Part 1: Synthesis of this compound
The synthesis of the title compound is typically achieved through a nucleophilic substitution reaction between a sulfonyl chloride and an amine.
Protocol 1: Synthesis via Sulfonamide Formation
This protocol outlines a standard procedure for the synthesis of this compound from commercially available starting materials.
Materials:
-
5-(Chlorosulfonyl)-2-chlorobenzoic acid
-
4-Bromoaniline
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-(chlorosulfonyl)-2-chlorobenzoic acid (1 equivalent) in anhydrous dichloromethane.
-
Addition of Amine: To this solution, add 4-bromoaniline (1 equivalent).
-
Base Addition: Slowly add pyridine (2-3 equivalents) to the reaction mixture at 0 °C (ice bath) to act as a base and catalyst.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, wash the organic layer with 1 M HCl to remove excess pyridine.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of an aprotic solvent like DCM prevents unwanted side reactions with the reactive sulfonyl chloride.
-
The addition of a base like pyridine is crucial to neutralize the HCl gas produced during the reaction, driving the equilibrium towards the product.
-
Performing the initial addition at 0 °C helps to control the exothermic nature of the reaction.
Part 2: Formation and Crystallization of Complexes
The presence of both a hydrogen bond donor (sulfonamide N-H) and acceptor (sulfonamide O=S=O and carboxylic acid C=O), as well as a carboxylic acid proton, makes this compound an excellent candidate for forming a variety of supramolecular complexes, including co-crystals and metal-organic frameworks.
Co-crystallization Strategies
Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. The selection of a suitable co-former is critical and is often guided by principles of hydrogen bonding and other non-covalent interactions.
Potential Co-formers:
-
Pyridine derivatives (e.g., isonicotinamide): The pyridine nitrogen can act as a hydrogen bond acceptor for the carboxylic acid proton.
-
Amides (e.g., urea, nicotinamide): Can form robust hydrogen bonding networks.
-
Other carboxylic acids: To form acid-acid heterodimers.
Protocol 2: Co-crystallization by Slow Evaporation
-
Stoichiometric Mixture: Prepare a solution containing stoichiometric amounts (e.g., 1:1 or 1:2 molar ratio) of this compound and the chosen co-former in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, ethyl acetate).
-
Dissolution: Gently warm the mixture to ensure complete dissolution.
-
Crystallization: Loosely cover the vial or beaker and allow the solvent to evaporate slowly at room temperature in a vibration-free environment.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor.
Protocol 3: Crystallization of Metal Complexes
The carboxylic acid moiety can be deprotonated to coordinate with metal ions, forming metal-organic complexes.
-
Ligand Solution: Dissolve this compound in a suitable solvent.
-
Metal Salt Solution: Prepare a separate solution of a metal salt (e.g., zinc acetate, copper(II) chloride) in a compatible solvent.
-
Complexation and Crystallization:
-
Layering Technique: Carefully layer the lighter solution on top of the denser solution in a narrow tube. Crystals will form at the interface over time.
-
Slow Diffusion: Place a solution of the ligand in a small vial, and place this vial inside a larger beaker containing a solution of the metal salt. Allow the vapors to slowly diffuse, leading to crystallization.
-
Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[1][2][3]
Workflow for SC-XRD Analysis
Caption: General workflow for single-crystal X-ray diffraction analysis.
Protocol 4: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (ideally 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[2]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector.[2]
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as absorption.
-
Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain accurate bond lengths, angles, and thermal parameters.
-
Validation: The final structure is validated using crystallographic software to check for consistency and errors.
Part 4: Data Interpretation and Visualization
The output of a successful crystallographic analysis is a detailed three-dimensional model of the molecular structure and its packing in the crystal lattice.
Key Crystallographic Parameters
The following table summarizes typical parameters that would be expected from a single-crystal X-ray diffraction study of a complex of this compound.
| Parameter | Typical Expected Value/Information | Significance |
| Crystal System | Monoclinic, Orthorhombic, etc. | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ | The dimensions and angles of the repeating unit of the crystal. |
| Z | Number of molecules per unit cell | Indicates the packing density. |
| R-factor (R₁) | < 0.05 for a good quality structure | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Hydrogen Bonding Geometry | Distances (Å) and angles (°) | Elucidates the key intermolecular interactions responsible for the crystal packing. |
| Halogen Bonding | Br···O, Cl···O distances shorter than the sum of van der Waals radii | Highlights the role of halogen atoms in directing the supramolecular assembly. |
Visualization of Intermolecular Interactions
Understanding the non-covalent interactions that govern the crystal packing is crucial. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.
Caption: Key intermolecular interactions in molecular crystals.
Conclusion
The crystallographic analysis of this compound and its complexes provides invaluable insights into its solid-state properties and potential for pharmaceutical development. The protocols and principles outlined in this guide offer a robust framework for researchers to successfully synthesize, crystallize, and structurally characterize this important class of compounds. The resulting structural information will undoubtedly accelerate the design of new and improved therapeutic agents.
References
- To be populated with specific literature references upon discovery of relevant studies. (As of the generation of this document, no specific crystallographic studies for the title compound were found in the public domain).
-
Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]
-
American Chemical Society. (2025, October 7). Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence: How Improved Pharma Uses SCXRD. ACS Publications. Retrieved from [Link]
Sources
Application Note & Protocol: A Detailed Synthesis of Dapagliflozin from 5-Bromo-2-Chlorobenzoic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive guide to the synthesis of Dapagliflozin, a potent and selective Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor used in the management of Type 2 Diabetes Mellitus. The synthetic route detailed herein commences with the readily available starting material, 5-bromo-2-chlorobenzoic acid. The protocols are presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and process optimization, reflecting field-proven insights for robust and scalable synthesis.
Strategic Overview of the Synthesis
The transformation of 5-bromo-2-chlorobenzoic acid into Dapagliflozin is a multi-step process that hinges on two pivotal phases: the construction of the C-aryl aglycone and the subsequent stereoselective C-glycosylation with a protected glucose derivative. The overall strategy is designed to build the complex molecule logically, with key purifications of stable intermediates to ensure high purity in the final active pharmaceutical ingredient (API).
The pathway involves an initial Friedel-Crafts acylation to form a key benzophenone intermediate, followed by reduction to the diarylmethane aglycone. This aglycone is then coupled with a protected D-glucono-1,5-lactone via an organometallic intermediate. The final crucial steps involve the formation of a stable C-aryl glycoside and its subsequent diastereoselective reduction to yield Dapagliflozin. An improved, more efficient pathway, which avoids unnecessary protection-deprotection steps of the sugar moiety, will be the focus of this guide.[1][2]
Caption: Overall Synthetic Pathway to Dapagliflozin.
Detailed Protocols and Experimental Rationale
Step 1: Synthesis of the Aglycone Precursor, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Scientific Rationale: This initial step constructs the core diaryl ketone structure. The process begins with the activation of the carboxylic acid to an acyl chloride, which is a significantly more reactive electrophile. This is followed by a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction, where the acylium ion generated attacks the electron-rich phenetole (ethoxybenzene) ring.[3][4][5] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is crucial for generating the highly electrophilic acylium ion from the acyl chloride.[6]
Protocol:
-
Part A: Formation of 5-Bromo-2-chlorobenzoyl Chloride
-
Suspend 5-bromo-2-chlorobenzoic acid (1.0 eq) in dichloromethane (DCM, ~5 mL/g).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.005 eq).
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) dropwise at room temperature.[7] Vigorous gas evolution (HCl, CO, CO₂) will be observed.
-
Stir the mixture at ambient temperature for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).
-
Concentrate the reaction mixture under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride as an oil, which is used directly in the next step without further purification.[7]
-
-
Part B: Friedel-Crafts Acylation
-
In a separate flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to DCM (~2 mL/g of AlCl₃) and cool the slurry to -5 to 0 °C.[7]
-
Slowly add ethoxybenzene (phenetole, 1.1 eq) to the AlCl₃ slurry, maintaining the temperature below 5 °C.
-
Add the crude 5-bromo-2-chlorobenzoyl chloride (from Part A), dissolved in DCM, dropwise to the reaction mixture, ensuring the internal temperature is maintained below 0 °C.[7]
-
Stir the reaction at 0 °C for 1-2 hours, monitoring for completion.
-
Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the resulting solid by recrystallization from ethanol to yield (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone as a white solid.
-
| Parameter | Value |
| Starting Material | 5-bromo-2-chlorobenzoic acid |
| Key Reagents | Oxalyl chloride, AlCl₃, Ethoxybenzene |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temp. |
| Typical Yield | 80-90% |
| Purity (Post-Recrystallization) | >99% (HPLC) |
| Table 1: Summary for the Synthesis of the Benzophenone Intermediate. |
Step 2: Reduction to the Dapagliflozin Aglycone
Scientific Rationale: The carbonyl group of the benzophenone intermediate must be reduced to a methylene bridge to form the final aglycone structure. A chemoselective reduction is required that does not affect the aryl halides. The combination of a silane reducing agent, such as triethylsilane (Et₃SiH), with a Lewis acid (e.g., BF₃·OEt₂ or AlCl₃) is a highly effective method for this transformation, proceeding through a carbocation intermediate stabilized by the adjacent aromatic rings.[7][8]
Protocol:
-
Dissolve the (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (1.0 eq) in a mixture of acetonitrile and DCM (1:1 v/v).
-
Cool the solution to 0-5 °C.
-
Add triethylsilane (Et₃SiH, 2.5 eq) to the solution.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.5 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until completion.
-
Cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by recrystallization from a heptane/ethyl acetate mixture to afford 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
| Parameter | Value |
| Key Reagents | Triethylsilane (Et₃SiH), Boron trifluoride etherate (BF₃·OEt₂) |
| Solvent | Acetonitrile/DCM |
| Temperature | 0 °C to Room Temp. |
| Typical Yield | 90-95% |
| Purity (Post-Recrystallization) | >99.5% (HPLC) |
| Table 2: Summary for the Aglycone Synthesis via Ketone Reduction. |
Step 3: C-Aryl Glycosylation and Final Reduction Cascade
Scientific Rationale: This sequence is the most critical part of the synthesis, involving the formation of the C-C bond between the aglycone and the sugar, followed by the stereocontrolled generation of the final product. The process leverages an improved methodology that proceeds through a crystalline, tetra-O-unprotected ethyl C-aryl glycoside intermediate.[1][2] This avoids cumbersome protection and deprotection steps, making the process more efficient and scalable.
The sequence begins with a lithium-halogen exchange on the aglycone at low temperature to generate a nucleophilic aryllithium species. This attacks the electrophilic carbonyl of a per-silylated D-glucono-1,5-lactone. The resulting lactol intermediate is then treated with acid in ethanol, which simultaneously removes the silyl protecting groups and forms a stable ethyl C-aryl glycoside.[8] This intermediate is advantageously crystalline, allowing for excellent purification.[1] The final step is a highly diastereoselective reduction of this intermediate using Et₃SiH and BF₃·OEt₂, where the hydride attacks the intermediate oxocarbenium ion preferentially from the axial direction to yield the desired β-anomer.[9]
Caption: Workflow for the C-Glycosylation and Reduction Cascade.
Protocol:
-
Part A: Preparation of Persilylated Gluconolactone
-
To a suspension of D-glucono-1,5-lactone (1.0 eq) in anhydrous tetrahydrofuran (THF), add N-methylmorpholine (NMM, 4.5 eq).
-
Add trimethylsilyl chloride (TMSCl, 4.2 eq) dropwise at a temperature below 35 °C.
-
Stir for 2-3 hours at room temperature. The resulting mixture containing the persilylated gluconolactone is used directly.[2][8]
-
-
Part B: Coupling and Ethyl Glycoside Formation
-
In a separate reactor, dissolve the aglycone, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1.0 eq), in a mixture of anhydrous THF and toluene.
-
Cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete lithium-halogen exchange.
-
Add the persilylated gluconolactone solution (from Part A) to the aryllithium solution at -78 °C.
-
After stirring for 1 hour, quench the reaction by adding a solution of methanesulfonic acid (MsOH, 5.0 eq) in ethanol (EtOH).[2]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Neutralize the mixture with an aqueous solution of NaHCO₃ and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to a crude oil.
-
Purify by crystallizing the crude product from a mixture of n-propanol and n-heptane to obtain the ethyl C-aryl glycoside as a highly pure crystalline solvate.[2][8]
-
-
Part C: Diastereoselective Reduction to Dapagliflozin
-
Dissolve the purified ethyl C-aryl glycoside (1.0 eq) in a mixture of anhydrous acetonitrile and DCM under a nitrogen atmosphere.
-
Add triethylsilane (Et₃SiH, 2.0 eq).
-
Cool the mixture to -20 to -15 °C.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 eq) dropwise. It is critical to maintain low water content (<0.1%) in the reaction mixture to prevent the formation of furanoside byproducts.[2]
-
Stir the reaction at -15 °C for 4-5 hours until completion (β:α anomer ratio > 99:1 by HPLC).
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Separate the layers, extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The final API is purified by crystallization, typically from a heptane/ethyl acetate mixture, to yield Dapagliflozin with >99.7% purity.[1][2][8]
-
| Parameter | Value |
| Key Reagents | n-BuLi, TMS-Gluconolactone, MsOH, EtOH, Et₃SiH, BF₃·OEt₂ |
| Solvents | THF, Toluene, Acetonitrile, DCM |
| Key Temperatures | -78 °C (Coupling), -15 °C (Reduction) |
| Overall Yield (from Aglycone) | ~50-60% |
| Final Purity (API) | >99.7% (HPLC) |
| Table 3: Summary for the C-Glycosylation and Final Reduction Steps. |
References
-
A Concise and Efficient Synthesis of Dapagliflozin. ResearchGate. [Link]
-
Cao, Y., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development. [Link]
-
Akhtar, M. S., et al. (2021). Dapagliflozin – structure, synthesis, and new indications. Pharmacia. [Link]
-
Cao, Y., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. ACS Publications. [Link]
- CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method.
-
Synthesis of Aryl-C-Glycosides. ChemistryViews. (2021). [Link]
-
Improved synthesis of dapagliflozin. China/Asia On Demand (CAOD) - Oriprobe. [Link]
-
Hu, X-Y., et al. (2019). A practical, scalable, and green synthesis of dapagliflozin. Synthetic Communications. [Link]
-
Boruwa, J., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. [Link]
- CN108530408A - The method for preparing Dapagliflozin.
-
DAPAGLIFLOZIN. New Drug Approvals. (2021). [Link]
-
Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018). [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Friedel–Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 9. pubs.acs.org [pubs.acs.org]
"large-scale synthesis of 5-bromo-2-chlorobenzoic acid for industrial use"
An Application Note for the Industrial-Scale Synthesis of 5-Bromo-2-chlorobenzoic Acid
Executive Summary
5-Bromo-2-chlorobenzoic acid (CAS No: 21739-92-4) is a pivotal intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the SGLT2 inhibitor class of antidiabetic drugs such as Dapagliflozin and Empagliflozin.[1][2] The escalating global demand for these therapies necessitates a robust, scalable, and economically viable manufacturing process for this key building block. Traditional synthesis routes have often been hampered by challenges including low yields, the formation of difficult-to-separate isomeric impurities, harsh reaction conditions, and high production costs, rendering them suboptimal for large-scale industrial application.[1]
This application note details a validated, multi-step synthesis protocol starting from readily available 2-chlorobenzonitrile. This process is designed for high regioselectivity, operational simplicity, and safety, consistently delivering high-purity 5-bromo-2-chlorobenzoic acid with yields suitable for commercial manufacturing.[3][4] The described workflow, encompassing bromination, alkaline hydrolysis, and purification, has been optimized to minimize waste and maximize throughput, addressing the core demands of modern chemical production.[3][5]
Comparative Analysis of Synthetic Strategies
Several routes for the synthesis of 5-bromo-2-chlorobenzoic acid have been reported in scientific literature and patents. A critical evaluation is essential for selecting a process optimized for industrial scale-up.
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| A: Direct Bromination | 2-Chlorobenzoic Acid | NBS, H₂SO₄, Na₂SO₃ | Uses inexpensive raw materials.[6] | Potential for isomeric impurity (4-bromo-2-chlorobenzoic acid) formation; requires careful control.[6] |
| B: One-Pot from Benzotrichloride | 2-Chlorobenzotrichloride | Bromine/NBS, Acid | High reported yields (>95%); one-pot process simplifies operations.[7][8] | Starting material may be less common; involves strong acid hydrolysis.[7] |
| C: Nitrile Bromination & Hydrolysis | 2-Chlorobenzonitrile | Brominating Agent, NaOH, HCl | Excellent yield (85-88%) and very high purity (>99%); simple, robust reactions.[5][9] | Two distinct chemical transformations are required. |
| D: Sandmeyer Reaction | 5-Bromo-2-aminobenzoic acid derivative | NaNO₂, CuCl, HCl | Very high purity and yield; avoids isomeric byproducts.[2][10] | Involves diazotization, which requires stringent temperature control and handling of potentially unstable diazonium salts.[11][12] |
Rationale for Selected Protocol: The synthesis commencing with 2-chlorobenzonitrile (Route C) is selected as the focus of this guide. It represents an optimal balance of high purity, high yield, operational safety, and the use of cost-effective and readily available materials.[3][4][9] The distinct steps of bromination and hydrolysis are well-understood, robust, and highly scalable transformations, making this route exceptionally suitable for industrial production where product quality and process reliability are paramount.
Process Chemistry and Mechanism
The selected two-step synthesis proceeds as follows:
-
Electrophilic Aromatic Substitution: 2-chlorobenzonitrile undergoes bromination. The chloro (-Cl) substituent is an ortho-, para-director, while the nitrile (-CN) group is a meta-director. Their combined influence strongly directs the incoming electrophile (Br+) to the C-5 position, which is para to the chlorine and meta to the nitrile, ensuring high regioselectivity.
-
Nitrile Hydrolysis: The resulting 5-bromo-2-chlorobenzonitrile is then subjected to alkaline hydrolysis. The strong nucleophile (hydroxide ion) attacks the carbon of the nitrile group, initiating a sequence of reactions that ultimately cleaves the carbon-nitrogen triple bond to form a carboxylate salt. Subsequent acidification protonates the salt to yield the final carboxylic acid product.
Industrial Synthesis Protocol
This protocol is designed for large-scale production and assumes the use of standard industrial chemical processing equipment such as glass-lined reactors, condensers, filtration systems, and vacuum drying ovens.
Materials and Equipment
| Material | CAS Number | Formula | Notes |
| 2-Chlorobenzonitrile | 873-32-5 | C₇H₄ClN | Starting Material |
| Bromine | 7726-95-6 | Br₂ | Brominating Agent (or alternative like NBS) |
| Sodium Hydroxide | 1310-73-2 | NaOH | Hydrolysis Reagent |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | Acidification Agent |
| Dichloromethane (or other suitable solvent) | 75-09-2 | CH₂Cl₂ | Reaction Solvent |
| Water (Deionized) | 7732-18-5 | H₂O | Washing/Process Water |
Equipment:
-
Glass-Lined Jacketed Reactor (min. 1000 L capacity) with overhead stirrer, condenser, and addition funnel.
-
Nutsche Filter-Dryer or Centrifuge and separate Vacuum Oven.
-
Scrubber system for handling off-gases (especially HBr from bromination).
Step-by-Step Manufacturing Process
Step 1: Synthesis of 5-Bromo-2-chlorobenzonitrile
-
Reactor Charging: Charge the reactor with the chosen solvent (e.g., dichloromethane) and 2-chlorobenzonitrile. The typical mass-to-volume ratio is 1g of nitrile to 5-10 mL of solvent.[3]
-
Cooling: Cool the stirred mixture to 0-5°C using the reactor jacket.
-
Bromine Addition: Slowly add the brominating reagent (e.g., bromine, 1.0-1.2 molar equivalents) to the reactor over a period of 2-4 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature (20-25°C) and stir for 5-8 hours.[9]
-
Monitoring: Monitor the reaction progress by HPLC until the consumption of 2-chlorobenzonitrile is >99%.
-
Work-up: Upon completion, quench the reaction by adding a sodium bisulfite solution to destroy any excess bromine. Separate the organic layer, wash with water and brine, and then remove the solvent by distillation. The crude 5-bromo-2-chlorobenzonitrile can be carried forward to the next step, often without further purification.
Step 2: Hydrolysis to 5-Bromo-2-chlorobenzoic Acid
-
Reactor Setup: Charge the reactor with water and sodium hydroxide (approx. 1.8-2.0 molar equivalents relative to the starting nitrile) to create an aqueous NaOH solution.[5]
-
Addition of Intermediate: Add the crude 5-bromo-2-chlorobenzonitrile from the previous step to the stirred caustic solution.
-
Hydrolysis Reaction: Heat the mixture to 90-100°C and maintain under reflux for 4-6 hours.[5] The reaction mixture will become a clear solution as the hydrolysis completes.
-
Monitoring: Monitor the disappearance of the nitrile intermediate by HPLC.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to 5-10°C using an ice-water bath or the reactor jacket.[5] Slowly and carefully add concentrated hydrochloric acid to adjust the pH to <2. A large amount of white solid will precipitate.[5]
-
Isolation: Stir the resulting slurry for an additional 1-3 hours at low temperature to ensure complete crystallization.[5]
-
Filtration and Washing: Isolate the solid product by filtration (e.g., using a Nutsche filter). Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved. The final product is a white to off-white solid.[5]
Visualization of Synthesis and Workflow
Caption: High-level synthetic pathway from 2-chlorobenzonitrile.
Caption: Industrial manufacturing workflow for 5-bromo-2-chlorobenzoic acid.
Quality Control Parameters
| Parameter | Specification | Test Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (Assay) | ≥ 99.5% | HPLC |
| Melting Point | 155-158 °C | Capillary Method |
| Moisture Content | ≤ 0.5% | Karl Fischer Titration |
| Identification | Conforms to reference standard | ¹H NMR, LC-MS |
Safety and Environmental Considerations
Hazard Identification: 5-Bromo-2-chlorobenzoic acid is classified as a skin and eye irritant.[13][15] All handling operations should be conducted in well-ventilated areas to avoid dust formation and inhalation.[14]
Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[16]
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[14]
-
Respiratory Protection: Use a NIOSH-approved particle respirator if dust is generated.[14][16]
-
Skin and Body Protection: Wear impervious clothing or a lab coat.[14]
Handling and Storage:
-
Store in a cool, dry, well-ventilated area in tightly sealed containers.
-
Avoid contact with strong oxidizing agents.
-
Use engineering controls like local exhaust ventilation to minimize exposure.[13]
Waste Management:
-
Aqueous waste streams from work-up and washing steps must be neutralized before being sent to a wastewater treatment facility.
-
Organic solvent waste should be collected and sent for licensed disposal or recovery.
-
Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations.[16]
References
- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google P
- CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google P
- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google P
-
113321577 Preparation method of 5-bromo-2-chlorobenzoic acid - WIPO Patentscope. [Link]
- CN111925289A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google P
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key - Thieme Connect. [Link]
-
2-CHLORO-5-BROMO BENZOIC ACID MSDS - Loba Chemie. [Link]
-
MSDS of 5-Bromo-2-chlorobenzoic acid - Capot Chemical. [Link]
-
5-BROMO-2-CHLOROBENZOIC ACID - Safety Data Sheet - SD Fine-Chem. [Link]
-
Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd. [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors - ResearchGate. [Link]
-
Synthesis method of 5-bromo-2-chloro benzoic acid - Semantic Scholar. [Link]
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]
-
CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid | PDF - Scribd. [Link]
-
5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 3. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 7. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 8. Synthesis method of 5-bromo-2-chloro benzoic acid | Semantic Scholar [semanticscholar.org]
- 9. scribd.com [scribd.com]
- 10. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | Benchchem [benchchem.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. capotchem.com [capotchem.com]
Application Note & Protocol: High-Purity Recovery of 5-Bromo-2-chlorobenzoic Acid via Recrystallization
Abstract: 5-Bromo-2-chlorobenzoic acid is a pivotal building block in the synthesis of pharmaceuticals and other high-value chemical entities.[1][2] The purity of this starting material is paramount, as impurities, including synthetic byproducts and isomers, can detrimentally affect reaction yields, downstream processing, and the safety profile of the final active pharmaceutical ingredient. This document provides a comprehensive guide to the purification of 5-Bromo-2-chlorobenzoic acid using the robust and scalable technique of recrystallization. We delve into the foundational principles of solvent selection, provide a detailed protocol for both solvent screening and bulk purification, and outline methods for verifying the resultant purity.
Part 1: The Foundational Science of Recrystallization
Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[3][4] The ideal scenario, which we aim to achieve for 5-Bromo-2-chlorobenzoic acid, relies on a solvent that meets specific criteria:
-
High Solute Solubility at Elevated Temperatures: The solvent must fully dissolve the crude 5-Bromo-2-chlorobenzoic acid near the solvent's boiling point. This creates a saturated or near-saturated solution, ensuring the entire product is available for crystallization.
-
Low Solute Solubility at Low Temperatures: As the solution cools, the solubility of the target compound should decrease dramatically, causing it to precipitate out of the solution in a crystalline form.[3]
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the liquid phase, or mother liquor) or almost completely insoluble (allowing for their removal via hot filtration).
-
Chemical Inertness: The solvent must not react with the 5-Bromo-2-chlorobenzoic acid.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the final drying step.[4]
The process of crystal formation is a thermodynamically driven, self-correcting mechanism. During slow cooling, the molecules of 5-Bromo-2-chlorobenzoic acid preferentially align and incorporate into a growing crystal lattice. This ordered process naturally excludes impurity molecules that do not fit the lattice's geometry, concentrating them in the surrounding solvent.
Part 2: Physicochemical Properties of 5-Bromo-2-chlorobenzoic Acid
A thorough understanding of the target compound's properties is essential for designing an effective purification protocol.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid | [1][5] |
| Molecular Formula | C₇H₄BrClO₂ | [6] |
| Molecular Weight | 235.46 g/mol | [7] |
| Melting Point | 154-156 °C | [5][6][8] |
| Water Solubility | Sparingly soluble (2.63 g/L at 20°C) | [1][9][10] |
| Organic Solvent Solubility | More soluble in ethanol, methanol, dichloromethane | [1][2] |
Part 3: Experimental Protocol 1 - Solvent Selection Screening
The success of recrystallization hinges on the choice of solvent. While literature suggests solvents, empirical validation is crucial as the impurity profile of a crude product can vary. This protocol uses a small-scale array to efficiently determine the optimal solvent or solvent system.
Objective: To identify a solvent that completely dissolves 5-Bromo-2-chlorobenzoic acid when hot and provides a high yield of crystals upon cooling.
Candidate Solvents:
| Solvent | Boiling Point (°C) | Hazards |
| Deionized Water | 100 | Non-hazardous |
| Ethanol (95%) | 78 | Flammable |
| Methanol | 65 | Flammable, Toxic |
| Isopropanol | 82 | Flammable, Irritant |
| Ethanol/Water (e.g., 1:1) | Variable | Flammable |
| Methanol/Water (e.g., 2:3) | Variable | Flammable, Toxic |
| Acetic Acid | 118 | Corrosive, Flammable |
| Toluene | 111 | Flammable, Irritant |
Procedure:
-
Arrange a series of labeled test tubes, one for each candidate solvent.
-
Place approximately 50 mg of crude 5-Bromo-2-chlorobenzoic acid into each test tube.
-
Add the first candidate solvent dropwise to its respective tube at room temperature, agitating after each drop, up to ~0.5 mL. Observe the solubility.
-
Scientist's Note: An ideal solvent will not dissolve the compound at room temperature.[3] If the solid dissolves completely, the solvent is unsuitable as a single-solvent system.
-
-
For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.
-
Causality Check: Be economical with the solvent. Adding an excessive amount will result in a non-saturated solution upon cooling, leading to poor or no crystal recovery.[3]
-
-
Once dissolved, remove the test tube from the heat source and allow it to cool slowly to room temperature.
-
If crystallization does not occur, gently scratch the inside of the test tube with a glass rod just below the solvent line to create nucleation sites.
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Evaluate the results. The best solvent is the one that dissolved the compound completely when hot and yielded a large quantity of crystalline solid upon cooling.
Part 4: Experimental Protocol 2 - Bulk Recrystallization Workflow
This protocol details the purification of a larger quantity of 5-Bromo-2-chlorobenzoic acid using the optimal solvent identified in the screening phase. A methanol/water solvent system is often effective for this class of compounds and is used as an example here.[9][11][12]
Procedure:
-
Dissolution: Place the crude 5-Bromo-2-chlorobenzoic acid (e.g., 5.0 g) into an Erlenmeyer flask. Add the chosen primary solvent (e.g., Methanol) in small portions while gently heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.
-
(Optional) Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot filtration. Place a small amount of the hot solvent in a receiving flask and heat it to boiling. Pre-heat a funnel with fluted filter paper by pouring hot solvent through it. Pour the hot solution containing the product through the fluted filter paper into the receiving flask.
-
Expertise Note: This step must be performed quickly to prevent the product from crystallizing prematurely in the funnel. Keeping the solution, funnel, and receiving flask hot is critical for success.
-
-
Slow Cooling (Crystal Formation): Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Causality Check: Slow cooling is essential for the formation of large, high-purity crystals. Rapid cooling can trap impurities within the crystal lattice.[3]
-
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any residual mother liquor containing impurities.
-
Drying: Transfer the crystals to a watch glass and allow them to air dry. For faster results, dry them in a vacuum oven at a temperature well below the compound's melting point (e.g., 50-60 °C) until a constant weight is achieved.
Workflow Visualization:
Caption: Recrystallization workflow for 5-Bromo-2-chlorobenzoic acid.
Part 5: Purity Assessment
Verifying the efficacy of the purification is a critical final step.
-
Melting Point Analysis: This is the most straightforward method. A pure crystalline solid will have a sharp, narrow melting point range close to the literature value (154-156 °C).[6][8] The crude, impure starting material will typically melt over a broader, depressed temperature range. A sharpened melting point post-recrystallization is a strong indicator of successful purification.
-
Visual Inspection: Pure 5-Bromo-2-chlorobenzoic acid should be a white crystalline solid.[6] A reduction or elimination of color after recrystallization suggests the removal of colored impurities.
-
Chromatographic & Spectroscopic Methods: For quantitative analysis in drug development settings, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine purity with high precision and identify any remaining trace impurities.
Part 6: Safety Precautions
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Compound Hazards: 5-Bromo-2-chlorobenzoic acid is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][13][14] Avoid inhalation of dust and direct contact with skin and eyes.[5]
-
Solvent Hazards: Organic solvents are typically flammable and may have associated toxicities. Consult the Safety Data Sheet (SDS) for each specific solvent before use.
-
Required PPE:
References
- Surya Life Sciences. 5-Bromo-2-Chlorobenzoic Acid.
- Glindia. 5-Bromo-2-Chlorobenzoic Acid.
- Biosynth. Safety Data Sheet - 5-Bromo-2-chlorobenzoic acid. (2023-09-21).
- Chemsrc. 5-Bromo-2-chlorobenzoic acid | CAS#:21739-92-4. (2025-08-22).
- Thermo Scientific Chemicals. 5-Bromo-2-chlorobenzoic acid, 98+% 250 g.
- SD Fine-Chem. 5-bromo-2-chlorobenzoic acid (for synthesis)(0-8°c).
- University of Rochester, Department of Chemistry.
- TCI EUROPE N.V.
- Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet.
- Journal of Chemical Education.
- ChemicalBook.
- University of California, Los Angeles.
- Benchchem. 5-Bromo-2-chlorobenzoic acid | 21739-92-4.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- ChemicalBook. 5-Bromo-2-chlorobenzoic acid | 21739-92-4. (2025-12-22).
- Sigma-Aldrich. 5-Bromo-2-chlorobenzoic acid 98 21739-92-4.
- ECHEMI.
- Google Patents. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
- Wikipedia. Benzoic acid.
- ChemicalBook. 5-Bromo-2-chlorobenzoic acid | 21739-92-4. (2025-12-22).
- Google Patents.
- ChemicalBook. 5-Bromo-2-chlorobenzoic acid synthesis.
- Google Patents.
- Chemistry LibreTexts. 3.
- European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2024-06-26).
- Scribd. CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid | PDF.
- MeitY OLabs via YouTube.
Sources
- 1. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 2. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | Benchchem [benchchem.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Recrystallization [sites.pitt.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Buy 5-Bromo-2-Chlorobenzoic Acid at Best Price, Industrial Grade Supplier [suryalifesciencesltd.com]
- 7. 5-Bromo-2-chlorobenzoic acid 98 21739-92-4 [sigmaaldrich.com]
- 8. 5-Bromo-2-chlorobenzoic acid | CAS#:21739-92-4 | Chemsrc [chemsrc.com]
- 9. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]
- 10. 5-Bromo-2-chlorobenzoic acid CAS#: 21739-92-4 [m.chemicalbook.com]
- 11. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 12. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. biosynth.com [biosynth.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. echemi.com [echemi.com]
Investigating the Therapeutic Potential of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid: A Workflow for Target Identification and Characterization
An Application Guide for the Drug Discovery Professional
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of the novel chemical entity, 5-(4-bromo-phenylsulfamoyl)-2-chloro-benzoic acid. The structural motifs present in this molecule—a sulfonamide and a substituted benzoic acid—are hallmarks of privileged scaffolds in medicinal chemistry, suggesting a high probability of biological activity.[1][2] This document outlines a logical, multi-step workflow from initial characterization to target validation and preliminary pharmacokinetic profiling.
Introduction to the Compound and Its Therapeutic Hypothesis
This compound is a synthetic organic compound (Molecular Formula: C₁₃H₉BrClNO₄S, Molecular Weight: 390.64 g/mol ).[3][4] Its core structure is comprised of a 2-chlorobenzoic acid moiety linked to a 4-bromophenyl group via a sulfonamide bridge. This specific arrangement of functional groups provides immediate clues for forming a therapeutic hypothesis.
The sulfonamide group is a potent zinc-binding pharmacophore, renowned for its ability to inhibit metalloenzymes, most notably the Carbonic Anhydrases (CAs) .[5][6] The CA family of enzymes plays a critical role in pH regulation, CO₂ transport, and ion exchange, making them high-value targets for a variety of pathologies including glaucoma, epilepsy, and cancer.[6][7] The substituted benzoic acid portion of the molecule can contribute to binding through hydrogen bonding and hydrophobic interactions, potentially conferring selectivity and favorable pharmacokinetic properties.[8][9]
Therefore, the primary hypothesis is that this compound functions as an inhibitor of one or more carbonic anhydrase isoforms. This guide will focus on a robust workflow to test this hypothesis and explore the compound's broader drug-like properties.
Initial Compound Validation and Physicochemical Profiling
Before committing to extensive biological screening, it is imperative to confirm the identity, purity, and fundamental physicochemical properties of the compound. This ensures the reliability and reproducibility of all subsequent data.
Protocol 1: Compound Identity and Purity Confirmation
-
Mass Spectrometry (MS):
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO or Methanol).
-
Dilute the stock to a final concentration of 1-10 µM in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Validation: Confirm the observed monoisotopic mass matches the predicted value for C₁₃H₉BrClNO₄S.[10] Check for common adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Validation: The observed chemical shifts, splitting patterns, and integration values should be consistent with the compound's structure. This confirms the precise arrangement of atoms and the absence of major structural isomers.[11]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient).
-
Inject a 1 mg/mL solution and monitor the elution profile using a UV detector (e.g., at 254 nm).
-
Validation: Purity should be ≥95% for use in biological assays, determined by the area of the main peak relative to the total peak area.
-
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₃H₉BrClNO₄S | PubChem[10] |
| Molecular Weight | 390.64 g/mol | PubChem[4] |
| Monoisotopic Mass | 388.9124 Da | PubChemLite[10] |
| XlogP | 3.3 | PubChemLite[10] |
Primary Target Screening: Carbonic Anhydrase Inhibition
The central hypothesis is that the sulfonamide moiety will target the active site zinc ion of carbonic anhydrases. The following screening cascade is designed to efficiently test this hypothesis, moving from high-throughput screening to a gold-standard confirmatory assay.
Caption: Workflow for identifying and validating Carbonic Anhydrase inhibitors.
Protocol 2: High-Throughput Fluorescence-Based CA Inhibition Assay
This assay leverages the displacement of a fluorescent indicator from the CA active site by a competing inhibitor, providing a rapid method for determining inhibitory potency.[12]
-
Materials:
-
Purified human CA isoenzymes (e.g., hCA I, II, IX, XII).
-
Assay Buffer (e.g., 10 mM HEPES, pH 7.5).
-
Fluorescent sulfonamide indicator dye (e.g., Dansylamide).
-
Test Compound: this compound, serially diluted in DMSO.
-
Acetazolamide (a known pan-CA inhibitor) as a positive control.
-
384-well, low-volume, black assay plates.
-
Fluorescence plate reader.
-
-
Methodology:
-
To each well, add 10 µL of assay buffer containing a fixed concentration of the hCA enzyme.
-
Add 10 µL of the fluorescent indicator dye solution.
-
Add 100 nL of the test compound from the serial dilution plate (final concentrations ranging from 1 nM to 100 µM).
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure fluorescence intensity at the appropriate excitation/emission wavelengths for the indicator.
-
Causality: The sulfonamide indicator binds to the CA active site, and its fluorescence is quenched. When the test compound, also a sulfonamide, displaces the indicator, the fluorescence is recovered. The degree of recovery is proportional to the binding affinity of the test compound.[12]
-
-
Data Analysis:
-
Normalize the data using wells with no inhibitor (0% inhibition) and wells with a saturating concentration of Acetazolamide (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 3: Confirmatory Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring CA catalytic activity and inhibition kinetics. It directly measures the enzyme-catalyzed conversion of CO₂ to bicarbonate and a proton, which causes a pH drop monitored by an indicator.[13][14]
-
Materials:
-
Stopped-flow spectrophotometer.
-
Assay Buffer (e.g., 20 mM HEPES or TRIS, pH 7.5, containing a pH indicator like phenol red).
-
Purified hCA enzyme.
-
CO₂-saturated water (substrate).
-
Test compound at various concentrations.
-
-
Methodology:
-
Syringe A is loaded with the assay buffer containing the enzyme, pH indicator, and the test compound.
-
Syringe B is loaded with the CO₂-saturated water.
-
The instrument rapidly mixes the contents of both syringes.
-
The reaction is initiated, and the CA enzyme catalyzes the hydration of CO₂. This releases a proton, causing a change in the color of the pH indicator.[13]
-
The spectrophotometer records the change in absorbance over time (milliseconds).
-
Causality: The initial rate of the reaction is proportional to the enzyme's activity. An inhibitor will slow this rate. By measuring the rate at different inhibitor concentrations, the inhibition constant (Ki) can be determined.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Use the Cheng-Prusoff equation to calculate the Ki value, providing a true measure of the inhibitor's affinity for the enzyme.[1]
-
Table 2: Template for Carbonic Anhydrase Inhibition Data
| Isoform | Primary Screen IC₅₀ (µM) | Confirmatory Assay Ki (µM) |
| hCA I | ||
| hCA II | ||
| hCA IX (Tumor-associated) | ||
| hCA XII (Tumor-associated) |
Elucidating Cellular Mechanism and Target Engagement
Demonstrating that the compound inhibits a purified enzyme is the first step. The critical next step is to show that it can engage its target in a cellular context and elicit a biological response. For tumor-associated isoforms like hCA IX, this can be linked to the regulation of tumor cell pH.
Caption: A typical workflow for molecular docking studies.
Conclusion and Future Directions
This application guide presents a systematic and scientifically rigorous workflow to evaluate the therapeutic potential of this compound. By focusing on its structural alerts, a strong hypothesis centered on carbonic anhydrase inhibition is established and tested through a cascade of validated biochemical and cellular assays. Positive results from this workflow—namely, potent and selective inhibition of a disease-relevant CA isoform (e.g., hCA IX or XII), coupled with on-target cellular activity and acceptable preliminary ADME/Tox properties—would provide a strong rationale for advancing this compound into a formal lead optimization program. Subsequent efforts would focus on synthesizing analogs to improve potency, selectivity, and pharmacokinetic parameters, ultimately progressing towards in vivo efficacy studies.
References
- Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (n.d.). PubMed Central.
- Unlocking New Therapeutic Avenues: A Technical Guide to Sulfonamide Compounds and Their Targets. (n.d.). Benchchem.
- Carbonic Anhydrase Activity Assay. (2019, April 22). Protocols.io.
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PMC - NIH.
- Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017, February 9). AVESİS.
- Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. (n.d.). PubMed Central.
- Navigating the Synthesis and Evaluation of Novel Sulfonamides: A Compar
- This compound (C13H9BrClNO4S). (n.d.). PubChemLite.
- Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathem
- Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. (n.d.). USDA Food Safety and Inspection Service.
- An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach. (n.d.). MDPI.
- Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human. (n.d.). PubMed.
- This compound. (n.d.). ChemicalBook.
- This compound. (n.d.). SCBT - Santa Cruz Biotechnology.
- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosph
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013, September 30). [No Source Found].
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 306764-81-8 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. PubChemLite - this compound (C13H9BrClNO4S) [pubchemlite.lcsb.uni.lu]
- 11. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 13. Carbonic Anhydrase Activity Assay [protocols.io]
- 14. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid
Welcome to the technical support hub for 5-(4-bromo-phenylsulfamoyl)-2-chloro-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure your experiments proceed smoothly and efficiently.
Troubleshooting Guide: Overcoming Solubility Hurdles
Researchers often encounter difficulties in dissolving this compound due to its complex structure, which includes a carboxylic acid, a sulfonamide, and halogenated phenyl rings. These features contribute to its crystalline nature and poor aqueous solubility. This guide offers systematic approaches to enhance its dissolution.
Issue: Compound fails to dissolve in aqueous buffers.
This is the most common challenge. The carboxylic acid and sulfonamide moieties offer opportunities for pH-dependent solubility manipulation.
Underlying Cause: At neutral pH, the carboxylic acid group (a weak acid) is only partially deprotonated, and the sulfonamide proton can also influence solubility. The large, nonpolar aromatic portions of the molecule dominate, leading to low aqueous solubility.
Step-by-Step Protocol for pH-Dependent Solubilization:
-
Initial Assessment: Start by attempting to dissolve a small, known quantity of the compound in your target aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Observe for any particulate matter.
-
Basification: If the compound remains insoluble, incrementally add a dilute basic solution (e.g., 0.1 M NaOH or KOH) dropwise while stirring. The goal is to deprotonate the carboxylic acid to its more soluble carboxylate salt form.[1][2][3]
-
pH Monitoring: Continuously monitor the pH of the solution. As the pH increases, you should observe the compound dissolving. Aim for a pH that achieves complete dissolution while remaining compatible with your experimental system. Most weak acids will show significantly increased solubility above their pKa.[2][3]
-
Final pH Adjustment: Once the compound is fully dissolved, you can carefully back-titrate with a dilute acidic solution (e.g., 0.1 M HCl) to your desired final experimental pH. Be cautious, as lowering the pH too much may cause the compound to precipitate.
-
Filtration: After dissolution and pH adjustment, it is best practice to filter the solution through a 0.22 µm syringe filter to remove any remaining micro-precipitates.
Diagram: pH Adjustment Workflow
Sources
Technical Support Center: Optimizing the Synthesis of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid
Welcome to the technical support guide for the synthesis of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and final product purity. We will delve into the causality behind experimental choices, provide validated protocols, and offer structured troubleshooting advice.
Synthesis Overview and Key Challenges
The synthesis of this compound is a two-step process. It begins with the chlorosulfonation of 2-chlorobenzoic acid to form the highly reactive intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid. This intermediate is then coupled with 4-bromoaniline to yield the final product.
While theoretically straightforward, this synthesis is fraught with challenges that can significantly impact yield. The primary hurdles include the moisture sensitivity of the sulfonyl chloride intermediate, the relatively low nucleophilicity of 4-bromoaniline, and the potential for side reactions. This guide provides a systematic approach to overcoming these issues.
Reaction Pathway
Caption: Overall synthetic route for this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve common problems.
Issue 1: Consistently Low Overall Yield
Question: My final yield is well below the expected range. I'm not sure which step is the problem. Where do I begin?
Answer: A low overall yield typically points to an issue in one or both of the synthetic steps. A systematic approach is crucial.
-
Assess Starting Material Quality: Ensure your 2-chlorobenzoic acid and 4-bromoaniline are pure and dry. Impurities in the starting materials can inhibit the reaction or introduce contaminants that complicate purification.
-
Isolate and Characterize the Intermediate: The most critical point of failure is often the formation and handling of the 2-chloro-5-(chlorosulfonyl)benzoic acid intermediate. Attempt to isolate this intermediate after the chlorosulfonation step. Its sulfonyl chloride group is highly susceptible to hydrolysis.[1] If you are quenching the reaction with ice water, do so rapidly and filter the precipitate immediately to minimize contact time with the aqueous acidic solution.[1]
-
Analyze Each Step Separately: If the yield and purity of the intermediate are good, focus your optimization efforts on the second step—the coupling reaction. If the intermediate's yield is low, address the chlorosulfonation conditions first.
Issue 2: Problems with Step 1 (Chlorosulfonation)
Question: My yield of 2-chloro-5-(chlorosulfonyl)benzoic acid is poor, and the product often appears oily or fails to solidify. What's going wrong?
Answer: This is a common problem stemming from incomplete reaction or, more frequently, hydrolysis of the highly reactive sulfonyl chloride group.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | The -SO₂Cl group is an excellent electrophile and reacts readily with water (a nucleophile) to form the corresponding sulfonic acid (-SO₃H), which will not react with the aniline in the next step.[1] | Maintain Anhydrous Conditions: Ensure all glassware is oven-dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Optimize Work-up: Pour the reaction mixture onto crushed ice swiftly and filter the resulting solid immediately.[1] Wash the crude product thoroughly with cold water to remove residual acids.[1] |
| Incomplete Reaction | The chlorosulfonation of aromatic rings requires forcing conditions to proceed to completion. Insufficient temperature or reaction time will leave unreacted 2-chlorobenzoic acid. | Control Reaction Temperature & Time: After the initial addition of the benzoic acid to chlorosulfonic acid (which should be done at low temperature, <20°C, to control the exotherm), the mixture must be heated.[2] Temperatures in the range of 80-140°C for 2-4 hours are typical to drive the reaction to completion and favor the desired para-isomer.[1][2] Monitor reaction progress via TLC or HPLC if possible. |
| Formation of Disulfonated Byproducts | Using a large excess of chlorosulfonic acid or excessively high temperatures can lead to the introduction of a second sulfonyl chloride group on the aromatic ring.[1] | Control Stoichiometry: Use a controlled excess of chlorosulfonic acid (e.g., 3-5 molar equivalents) rather than a large, unmeasured excess.[2] |
Issue 3: Poor Yield in Step 2 (Sulfonamide Coupling)
Question: My intermediate seems fine, but the final coupling reaction with 4-bromoaniline has a low yield. How can I improve this step?
Answer: The success of this step hinges on activating the nucleophile (the amine) and ensuring it can effectively attack the electrophile (the sulfonyl chloride) under conditions that don't degrade the reactants.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Low Nucleophilicity of Amine | Aromatic amines like 4-bromoaniline are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen's lone pair into the aromatic ring. This can lead to a slow or incomplete reaction.[3] | Use Forcing Conditions: Heating the reaction mixture is often necessary. Consider using a higher-boiling point solvent like DMF or DMSO, which can facilitate the reaction at elevated temperatures (e.g., 130°C).[4] |
| Inappropriate Base | The reaction generates one equivalent of HCl, which will protonate the amine, rendering it non-nucleophilic. A base is required to neutralize this acid.[5] | Select a Suitable Base: Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst.[3] Other non-nucleophilic bases like triethylamine or an inorganic base like sodium bicarbonate can also be effective.[4] The choice of base can be critical and may require screening. |
| Poor Reagent Quality | If the sulfonyl chloride intermediate was not properly dried or was stored improperly, it may have partially hydrolyzed, reducing the amount of active electrophile available for the reaction.[3] | Use Fresh or Purified Intermediate: Use the 2-chloro-5-(chlorosulfonyl)benzoic acid intermediate as soon as possible after its synthesis and ensure it is thoroughly dried.[3] |
Frequently Asked Questions (FAQs)
Q1: How critical is temperature control during the chlorosulfonation of 2-chlorobenzoic acid? A1: It is extremely critical and serves two different purposes at two stages. During the initial addition of solid 2-chlorobenzoic acid to chlorosulfonic acid, the reaction is highly exothermic. Cooling (e.g., an ice bath, <20°C) is necessary to prevent a runaway reaction.[2] After the addition is complete, the temperature must be raised significantly (e.g., 100-140°C) to overcome the activation energy for the electrophilic aromatic substitution and to favor the formation of the thermodynamically more stable para-isomer, which is our desired intermediate.[2]
Q2: What are the best methods for purifying the final product? A2: Recrystallization is the most common and effective method for purifying the final this compound. A mixed solvent system, such as ethanol-water, is often effective.[6] The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals, leaving impurities behind in the mother liquor. The purity can be checked by measuring the melting point and using analytical techniques like HPLC or NMR.
Q3: Can I monitor the reaction progress using Thin Layer Chromatography (TLC)? A3: Yes, TLC is an excellent tool for monitoring both steps.
-
For Step 1: You can monitor the disappearance of the 2-chlorobenzoic acid starting material.
-
For Step 2: You can monitor the disappearance of the 4-bromoaniline and the appearance of the more polar final product spot. Use a suitable solvent system, such as ethyl acetate/n-hexane, to achieve good separation.[5]
Q4: What safety precautions should I take during this synthesis? A4: Both steps involve hazardous reagents.
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction produces HCl gas, which must be vented or scrubbed.[2]
-
Pyridine and other organic solvents are flammable and toxic. Handle them in a well-ventilated fume hood.
Optimized Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid (Intermediate)
This protocol is designed to maximize the yield of the key intermediate while minimizing hydrolysis.
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel (or powder funnel), and a gas outlet connected to a scrubber containing a dilute NaOH solution to neutralize the evolved HCl gas.
-
Reagent Addition: Charge the flask with chlorosulfonic acid (4.0 molar equivalents). Begin stirring and cool the flask in an ice-water bath.
-
Controlled Addition: Cautiously add 2-chlorobenzoic acid (1.0 molar equivalent) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 20°C.[2]
-
Reaction: Once the addition is complete, remove the ice bath and slowly heat the mixture to 135-140°C. Maintain this temperature for 3-4 hours.[7]
-
Work-up: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the stirred ice-water slurry.
-
Isolation: A white precipitate will form. Filter the solid immediately using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral to pH paper.[6]
-
Drying: Dry the isolated white solid under vacuum to obtain 2-chloro-5-(chlorosulfonyl)benzoic acid. Use immediately in the next step.
Protocol 2: Synthesis of this compound (Final Product)
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 molar equivalent) and an inert solvent such as pyridine or N,N-Dimethylformamide (DMF).
-
Amine Addition: Add 4-bromoaniline (1.1 molar equivalents) to the solution. If not using pyridine as the solvent, add a base such as sodium bicarbonate (1.2 molar equivalents).[4]
-
Reaction: Heat the reaction mixture to 100-130°C and stir for 3-6 hours. Monitor the reaction's completion by TLC.[4]
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.
-
Precipitation: Acidify the aqueous mixture with a dilute acid (e.g., 10% HCl) to a pH of 3-4.[4] A solid will precipitate.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with water.
-
Purification: Recrystallize the crude solid from an ethanol-water mixture to yield the pure product.[6] Dry the crystals under vacuum.
Visual Troubleshooting Workflow
This diagram provides a logical decision-making process for diagnosing yield issues.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- BenchChem. (2025). Application Notes and Protocols for the Total Synthesis of Furosemide.
-
ResearchGate. (2020). Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. [Link]
- BenchChem. (2025).
- Google Patents. (CN105906589A).
- BenchChem. (2025). Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions.
- Google Patents. (EP0788494B1).
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid.
- Google Patents. (CN105622382A). Synthesis method of 5-bromo-2-chloro benzoic acid.
-
EPO. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
- BenchChem. (2025). An In-depth Technical Guide to 4-(Chlorosulfonyl)
- Google Patents. (CN106117168A).
- Google Patents. (CN102140026A). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- BenchChem. (2025). Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Stability of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid
Welcome to the technical support guide for 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. Understanding its stability profile is critical for ensuring data integrity, developing robust analytical methods, and creating stable formulations.
Compound Stability Profile: A Mechanistic Overview
This compound is a complex molecule featuring several functional groups that influence its chemical stability. The primary points of potential degradation are the sulfonamide linkage, the bromo-aromatic system, and the chloro-benzoic acid moiety. Based on established chemical principles, the sulfonamide bond is the most probable site for hydrolytic cleavage, particularly under acidic conditions.[1] The presence of two halogenated aromatic rings suggests a potential for photolytic degradation upon exposure to UV or high-intensity visible light.[2][3]
This guide will address the most common stability-related questions and provide troubleshooting strategies for experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary degradation pathways I should be concerned about for this compound in solution?
Answer: The two most significant degradation pathways are hydrolysis and photodegradation .
-
Hydrolysis: The sulfonamide (S-N) bond is susceptible to cleavage. This reaction is often catalyzed by pH. While many sulfonamides are relatively stable at neutral and alkaline pH, acidic conditions can significantly accelerate hydrolysis.[1][4] The expected degradation products would be 2-chloro-5-(sulfamoyl)benzoic acid and 4-bromoaniline, resulting from the cleavage of the S-N bond.[5]
-
Photodegradation: Aromatic halides, particularly bromo-aromatics, can undergo photodecomposition when exposed to light, especially UV radiation.[2][3] This process involves the homolytic cleavage of the carbon-bromine bond, which can initiate a cascade of radical reactions, leading to various degradation products and potential cross-reactivity with solvent or buffer components.
Q2: My analytical results (HPLC, LC-MS) are inconsistent when using a prepared stock solution over several days. Could this be a stability issue?
Answer: Yes, inconsistent results are a classic indicator of compound instability. Here is a troubleshooting checklist:
-
Check for New Peaks: Are you observing new, unidentified peaks in your chromatogram that grow over time? This is a strong sign of degradation.
-
Monitor Parent Peak Area: Is the peak area of the parent compound, this compound, decreasing over time even when injecting the same concentration? This indicates loss of the active substance.
-
Review Solution Preparation and Storage:
-
Solvent: What solvent was used? Protic solvents like methanol or water are more likely to participate in hydrolysis than aprotic solvents like DMSO or acetonitrile.
-
pH: If using an aqueous buffer, what is the pH? As mentioned, acidic pH is a key driver for sulfonamide hydrolysis.
-
Storage Conditions: Was the solution protected from light? Was it stored at an appropriate temperature (e.g., refrigerated or frozen)? Accidental light exposure can cause significant photodegradation.[2]
-
Recommendation: Always prepare fresh solutions for critical experiments. If a stock solution must be used over time, perform a preliminary stability assessment by analyzing it at set time points (e.g., 0, 24, 48, 72 hours) under your specific storage conditions.
Q3: How does pH affect the stability of this compound in aqueous solutions?
Answer: The pH of the solution is a critical factor, primarily due to its effect on the sulfonamide bond.
-
Acidic Conditions (pH < 5): Expect the highest rate of degradation. The acidic environment catalyzes the hydrolysis of the sulfonamide linkage.[4] The half-life of the compound could be significantly reduced.
-
Neutral Conditions (pH ≈ 7): Stability is generally improved. Many sulfonamides show good stability at neutral pH with half-lives exceeding one year at room temperature.[1]
-
Alkaline Conditions (pH > 8): The compound is expected to be relatively stable. Most sulfonamides are hydrolytically stable at pH 9.[1][4] However, extreme alkaline conditions (pH > 12) coupled with high temperatures could potentially promote hydrolysis via a different mechanism.[6]
Q4: What are the recommended storage conditions for solutions of this compound?
Answer: To maximize the shelf-life of your solutions, follow these guidelines:
-
Solvent Choice: For long-term storage, use a high-purity aprotic solvent like DMSO or acetonitrile.
-
Temperature: Store solutions at low temperatures. Refrigeration (2-8 °C) is good for short-term storage (days), while freezing (-20 °C or -80 °C) is recommended for long-term storage (weeks to months). Avoid repeated freeze-thaw cycles.
-
Light Protection: This is critical. Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]
-
Inert Atmosphere: For maximum stability, especially if the compound is susceptible to oxidation, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
Experimental Protocols: Forced Degradation Studies
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7][8] The goal is to achieve 5-20% degradation of the drug substance.[8][9]
Workflow for Forced Degradation Study
Caption: Workflow for a typical forced degradation study.
Step-by-Step Protocol
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
-
Stress Conditions (Perform each in parallel):
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL. Keep at room temperature, protected from light.
-
Photolytic Degradation: Expose the solution (~100 µg/mL in a quartz cuvette) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Thermal Degradation: Dilute the stock solution in a neutral buffer (e.g., phosphate buffer, pH 7.0). Incubate at 60°C, protected from light.
-
-
Time Points and Analysis:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before injection.
-
Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
-
Calculate the percentage of degradation by comparing the parent compound's peak area at each time point to the t=0 sample.
-
Data Interpretation and Potential Degradation Pathways
The results from the forced degradation study can be summarized to build a stability profile.
Table 1: Summary of Expected Stability Profile
| Stress Condition | Reagent/Parameters | Expected Stability | Probable Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Low (Significant degradation expected) | Cleavage of the sulfonamide (S-N) bond.[1] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Moderate to High | Slower hydrolysis of the sulfonamide bond.[1] |
| Oxidation | 3% H₂O₂, RT | High (Generally stable) | The molecule lacks easily oxidizable groups. |
| Photolysis | ICH Q1B Light | Low to Moderate | Cleavage of the Carbon-Bromine (C-Br) bond.[2][3] |
| Thermal (Neutral) | pH 7 Buffer, 60°C | High | Stable under neutral pH, even at elevated temperatures.[4] |
Potential Hydrolytic Cleavage Sites
Caption: Potential sites of hydrolytic cleavage on the molecule.
References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(1), 107-114. Available at: [Link]
-
Vione, D., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(15), 9877-9886. Available at: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]
-
Popović, G., et al. (2017). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of the Medical Association of the Zenica-Doboj Canton, 14(1). Available at: [Link]
-
Brown, R. S., et al. (1996). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (1), 11-12. Available at: [Link]
-
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. International Journal of Pharmaceutical Sciences Review and Research, 75(2), 1-10. Available at: [Link]
-
Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1). Available at: [Link]
-
Gutiérrez-Alcalá, G., et al. (2021). Degradation of sulfonamides as a microbial resistance mechanism. Journal of Hazardous Materials, 407, 124376. Available at: [Link]
-
Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Kumar, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]
-
PubChemLite. This compound. PubChemLite. Available at: [Link]
-
Chhattise, P. K., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. Available at: [Link]
-
Párkányi, C., & Lee, Y. J. (1974). The photochemistry of halosubstituted aromatics and heteroaromatics has received considerable attention during the past several. ResearchGate. Available at: [Link]
-
Brillas, E., et al. (2005). Electrochemical degradation of chlorophenoxy and chlorobenzoic herbicides in acidic aqueous medium by the peroxi-coagulation method. Water Research, 39(15), 3543-3554. Available at: [Link]
Sources
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. researchgate.net [researchgate.net]
"troubleshooting 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid experiments"
Technical Support Center: 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you may face in the lab. This molecule, with its distinct benzoic acid and sulfonamide moieties, presents unique experimental considerations. This guide is structured to provide direct, actionable solutions to common and complex problems, ensuring the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most immediate questions and hurdles encountered when first working with this compound.
Question 1: I'm having difficulty dissolving the compound. What is the recommended procedure for preparing a stock solution?
Answer: This is the most common challenge, arising from the compound's chemical structure. The molecule has poor aqueous solubility but is soluble in organic solvents.[1] The carboxylic acid group provides pH-dependent solubility, while the large, halogenated aromatic structure favors organic solvents.
Recommended Solubilization Protocol:
-
Primary Solvent Selection: Start with Dimethyl Sulfoxide (DMSO). It is a powerful, aprotic solvent suitable for creating high-concentration stock solutions.
-
Stock Concentration: Aim for a stock concentration of 10-50 mM. Do not attempt to make an overly concentrated stock, as this can lead to precipitation when diluted in aqueous media.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add the calculated volume of high-purity DMSO.
-
Vortex thoroughly for 2-3 minutes. If dissolution is slow, gentle warming in a water bath (37°C) for 5-10 minutes can be effective.
-
-
Aqueous Dilution: When preparing working solutions in aqueous buffers (e.g., for cell culture), dilute the DMSO stock by adding it dropwise to the buffer while vortexing. This minimizes localized high concentrations that can cause precipitation. The final DMSO concentration in your assay should ideally be kept below 0.5% to avoid solvent-induced artifacts.
Question 2: How should I properly store the compound, both as a solid and in solution?
Answer: Proper storage is critical for maintaining the compound's integrity. While the compound is stable under normal conditions, taking precautions prevents degradation.[2]
| Form | Storage Condition | Rationale |
| Solid Powder | Store at 4°C in a desiccator. | Protects from moisture and heat. The Safety Data Sheet advises keeping containers tightly closed in a dry, cool place.[2] |
| DMSO Stock Solution | Aliquot and store at -20°C or -80°C. | Prevents degradation from repeated freeze-thaw cycles. Aliquoting ensures you only thaw what is needed for an experiment. |
Question 3: My experimental results are inconsistent or suggest lower-than-expected activity. Could there be an issue with the starting material?
Answer: Yes, this is a critical consideration. The synthesis of the 5-bromo-2-chlorobenzoic acid core, a key starting material for this compound, is known to potentially generate isomeric impurities.[3][4] The most common isomer is 4-bromo-2-chlorobenzoic acid.[5][6]
Troubleshooting Steps:
-
Verify Purity: If possible, verify the purity and identity of your compound batch via HPLC, LC-MS, or NMR.
-
Source from a Reputable Vendor: Ensure your compound is purchased from a supplier that provides a Certificate of Analysis (CoA) with purity data.
-
Consider the Impact: The presence of an isomer, even in small amounts, can affect quantitative results by altering the effective concentration of the active compound.
Question 4: What are the primary safety and handling precautions for this compound?
Answer: this compound is classified as a hazardous chemical. It is known to cause skin and eye irritation and may cause respiratory irritation if inhaled as a dust.[7][8][9]
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[2]
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[2] Avoid contact with skin and eyes.
-
Spills: In case of a spill, sweep up the solid material carefully and place it in a suitable container for disposal.[2]
-
First Aid:
Section 2: Advanced Troubleshooting for In-Depth Scenarios
This section provides structured guidance for more complex experimental failures, assuming basic issues like solubility have been resolved.
Scenario 1: Low Yield or Incomplete Reaction in Synthesis/Derivatization
Problem: You are using this compound in a subsequent synthetic step (e.g., esterification, amidation) and are observing low conversion rates.
Causality Analysis: The reactivity of this molecule is centered on the carboxylic acid and, to a lesser extent, the sulfonamide N-H proton. Incomplete reactions often stem from suboptimal reaction conditions or reagent deactivation. The synthesis of sulfonamides, in general, can be challenging, sometimes requiring specific catalysts or conditions to achieve high yields.[10][11]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low synthetic yield.
Scenario 2: Product Fails to Crystallize or OILS Out During Purification
Problem: After a reaction, you are attempting to purify the final product by recrystallization, but it either remains an oil or precipitates as an amorphous powder.
Causality Analysis: This is a well-documented issue with sulfonamide-containing compounds.[12] Rapid precipitation ("crashing out") prevents the formation of an ordered crystal lattice, leading to amorphous solids. Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated while still too warm.
Detailed Recrystallization Protocol:
-
Solvent Selection is Key: The goal is to find a solvent system where the compound is highly soluble when hot but poorly soluble when cold.
-
Single Solvent: Test solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene).
-
Solvent/Anti-solvent System: This is often more effective. Dissolve the compound in a minimal amount of a "good" solvent (e.g., Dichloromethane, THF). Then, slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., hexanes, pentane) until the solution becomes faintly turbid.[12]
-
-
Ensure Complete Dissolution: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Excess solvent will reduce your final yield.[12]
-
Slow Cooling is CRITICAL: Rapid cooling is the primary cause of amorphous solids.
-
Allow the flask to cool slowly to room temperature on the benchtop. Insulating it with a cloth can help.
-
Only after it has reached room temperature should you move it to an ice bath to maximize precipitation.[12]
-
-
Induce Crystallization: If crystals do not form, try:
-
Scratching the inside of the flask at the solution's surface with a glass rod.
-
Adding a "seed crystal" from a previous successful batch.[12]
-
Scenario 3: Inconsistent or Non-Reproducible Results in Biological Assays
Problem: You are testing the compound in a cell-based or enzymatic assay and observe high variability between experiments.
Causality Analysis: Beyond instrument error, variability often points to issues with compound stability in the assay medium, unintended cytotoxicity, or pH-dependent effects. The antimicrobial and biological activities of benzoic acid derivatives are known to be pH-dependent, with the undissociated form being more active.[13] Furthermore, many benzoic acid derivatives can exhibit cytotoxic properties at higher concentrations.[14]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting inconsistent biological assays.
References
- Benchchem. Troubleshooting low conversion rates in sulfonamide synthesis.
- Benchchem. Technical Support Center: Crystallinity of Sulfonamide Compounds.
- EPO. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
- Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide.
- PubChemLite. This compound (C13H9BrClNO4S).
- Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
- WIPO Patentscope. wo2023019849 - method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-chlorobenzoic acid.
- SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- U.S. EPA. Provisional Peer Reviewed Toxicity Values for Benzoic Acid.
- MedCrave. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
- IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives.
- NIH. Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors.
- Cheméo. 5-Bromo-2-chlorobenzoic acid.
- Santa Cruz Biotechnology. This compound.
- PubChem. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127.
- Loba Chemie. 2-CHLORO-5-BROMO BENZOIC ACID MSDS.
- ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
- NICNAS. Benzoic acid: Human health tier II assessment.
- Glindia. 5-Bromo-2-Chlorobenzoic Acid.
- Sigma-Aldrich. 5-Bromo-2-chlorobenzoic acid 98 21739-92-4.
- NIST. 5-Bromo-2-chlorobenzoic acid - NIST WebBook.
- SpectraBase. 5-Bromo-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid.
- Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
Sources
- 1. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. data.epo.org [data.epo.org]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. scribd.com [scribd.com]
- 6. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 7. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. 5-溴-2-氯苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. ijcrt.org [ijcrt.org]
- 14. preprints.org [preprints.org]
Technical Support Center: Optimization of 5-Bromo-2-Chlorobenzoic Acid Hydrolysis
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-bromo-2-hydroxybenzoic acid via the hydrolysis of 5-bromo-2-chlorobenzoic acid. This reaction, while crucial for the synthesis of key pharmaceutical intermediates such as those for SGLT-2 inhibitors, presents unique challenges due to the inherent stability of the aryl-chloride bond.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate and optimize this transformation effectively.
Reaction Fundamentals: The Chemistry Behind the Hydrolysis
The conversion of 5-bromo-2-chlorobenzoic acid to 5-bromo-2-hydroxybenzoic acid is a classic example of Nucleophilic Aromatic Substitution (SNAr) . Unlike the more common SN1 and SN2 reactions seen with alkyl halides, the SNAr mechanism is necessary for substitution on an aromatic ring.[2]
Causality of the SNAr Mechanism:
-
Aryl Halide Inertness: The C-Cl bond on a benzene ring is significantly stronger than in an alkyl chloride. This is due to the overlap of chlorine's lone pair electrons with the ring's delocalized π-system, giving the bond partial double-bond character and making it difficult to break.[3][4]
-
Activation Requirement: For a nucleophile to attack the ring, the ring must be made electron-deficient (electrophilic). This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group (the chlorine atom).[5][6][7] In this specific molecule, the carboxylic acid (-COOH) and bromine (-Br) groups act as EWGs, withdrawing electron density and activating the ring for attack.[8]
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the carbon atom bearing the chlorine. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex .[6][7] In the final step, the aromaticity is restored by the elimination of the chloride leaving group.
Troubleshooting Guide
This section addresses common issues encountered during the hydrolysis reaction in a direct question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and solutions?
This is the most common issue and typically points to insufficient reaction driving force.
-
Cause A: Insufficient Base or Incorrect Base Strength. The nucleophile in this reaction is the hydroxide ion (OH⁻). Its concentration and availability are paramount.
-
Explanation: The reaction is base-catalyzed.[9] A weak base will not be a sufficiently strong nucleophile to attack the electron-rich aromatic ring, even with activation from the EWGs. Using an insufficient molar equivalent of a strong base will result in the reaction stalling once the base is consumed.
-
Solution:
-
Use a Strong Base: Employ a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Ensure Sufficient Equivalents: Use at least 2.0 molar equivalents of the base. The first equivalent deprotonates the acidic carboxylic acid, and the second acts as the nucleophile. An excess (e.g., 2.2-3.0 equivalents) is often beneficial to maintain a high concentration of OH⁻ throughout the reaction.
-
Verify Base Quality: Ensure the base is not old or has absorbed significant atmospheric CO₂, which would neutralize it.
-
-
-
Cause B: Reaction Temperature is Too Low. This is an energetically demanding reaction that requires significant thermal input.
-
Explanation: Aryl halides require forcing conditions to undergo nucleophilic substitution.[10] The activation energy for forming the Meisenheimer complex is high, and low temperatures will result in an impractically slow reaction rate.
-
Solution: Increase the reaction temperature. A typical starting point is 90-100°C.[11] Optimization may require pushing the temperature to 110-120°C or even higher, depending on the solvent and pressure capabilities of your reactor. Always monitor for impurity formation when increasing temperature.
-
-
Cause C: Insufficient Reaction Time.
-
Explanation: Even under optimal temperature and base conditions, the reaction can take several hours to reach completion.
-
Solution: Monitor the reaction's progress using a reliable analytical method like HPLC.[12] Do not stop the reaction based on a fixed time. Continue heating until the starting material is consumed to an acceptable level (e.g., <1%). Reaction times of 4 to 12 hours are common.[11][12]
-
Q2: The reaction is proceeding very slowly. How can I increase the rate?
A slow reaction rate is a common optimization challenge.
-
Solution A: Increase Temperature. As discussed above, this is the most effective way to increase the reaction rate. Increase in 10°C increments and monitor the effect on both rate and impurity profile.
-
Solution B: Increase Base Concentration. Increasing the concentration of the hydroxide nucleophile can accelerate the initial addition step. Instead of adding more molar equivalents, consider reducing the solvent volume to create a more concentrated reaction mixture.
-
Solution C: Ensure Efficient Mixing. In a heterogeneous or thick slurry, poor mixing can lead to localized depletion of reagents. Ensure the stirring is vigorous enough to maintain a homogeneous suspension.
Q3: My final product is impure. What are common side products and how can I minimize them?
The primary impurity is typically unreacted starting material. Other side products are less common but can arise from overly aggressive conditions.
-
Impurity A: Residual 5-Bromo-2-Chlorobenzoic Acid.
-
Cause: Incomplete reaction.
-
Solution: Refer to the solutions for Q1. Drive the reaction to completion by ensuring sufficient base, temperature, and time. Monitor via HPLC.
-
-
Impurity B: Thermal Degradation Products (e.g., Decarboxylation).
-
Cause: Excessively high temperatures (>150°C) or prolonged reaction times can potentially lead to decarboxylation or other degradation pathways.
-
Solution: Optimize the temperature carefully. Find the sweet spot that provides a reasonable reaction rate without inducing significant degradation. If a very high temperature is required for conversion, try to minimize the total heating time.
-
Q4: I am having difficulty with product isolation during work-up. What is the correct procedure?
A proper work-up is critical for achieving high purity and yield.
-
Problem: The product, 5-bromo-2-hydroxybenzoic acid, is a phenol and a carboxylic acid. Its solubility is highly pH-dependent. At the end of the reaction, it exists as a water-soluble disodium salt.
-
Correct Procedure:
-
Cool Down: Cool the reaction mixture to room temperature.
-
(Optional) Base Wash: If you suspect non-acidic organic impurities, you can perform a wash with a water-immiscible organic solvent (e.g., toluene or methyl tert-butyl ether). The product salt will remain in the aqueous layer.
-
Acidification: Slowly and carefully add a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the stirred aqueous solution.[13][14] The product will precipitate as the pH drops. Monitor the pH. The target pH is typically 1-2 to ensure full protonation of both the carboxylic acid and the phenolic hydroxyl group.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts (e.g., NaCl).
-
Drying: Dry the purified solid under vacuum, with or without gentle heating (e.g., 50-60°C), to a constant weight.[11]
-
Frequently Asked Questions (FAQs)
-
Q: What are the recommended starting conditions for a laboratory-scale hydrolysis?
-
A: A robust starting point is summarized in the table below. These parameters should be optimized for your specific setup.
Parameter Recommended Value Rationale Substrate 5-Bromo-2-chlorobenzoic acid 1.0 equivalent Base Sodium Hydroxide (NaOH) 2.5 - 3.0 equivalents Solvent Deionized Water 5 - 10 mL per gram of substrate Temperature 90 - 110 °C To overcome activation energy[12] Time 4 - 12 hours Monitor by HPLC for completion[11] -
-
Q: Can I use a different solvent?
-
A: While water is the most common and effective solvent for this reaction with NaOH, high-boiling point polar aprotic solvents could potentially be used with other base systems, but this would require significant process development. For the standard NaOH-mediated hydrolysis, water is the ideal choice.
-
-
Q: What analytical method is best for in-process control?
-
A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard.[15] It allows for clear separation and quantification of the starting material, product, and any potential impurities. A typical method would use a C18 column with a gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile.
-
Optimization & Troubleshooting Workflow
Use the following decision tree to guide your troubleshooting process for low conversion issues.
Experimental Protocols
Protocol 1: General Procedure for Hydrolysis
Safety Note: This reaction involves strong base and high temperatures. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a temperature probe, add 5-bromo-2-chlorobenzoic acid (1.0 eq).
-
Reagent Addition: Add deionized water (5-10 volumes, e.g., 5-10 mL per gram of starting material). Begin stirring. Add sodium hydroxide (2.5 eq) pellets or a concentrated aqueous solution.
-
Heating: Heat the mixture to a reflux temperature of 100-110°C.
-
Monitoring: Maintain heating and stirring. Take small aliquots of the reaction mixture periodically (e.g., every 2 hours), quench with dilute HCl, dilute with mobile phase, and analyze by HPLC to monitor the disappearance of the starting material.
-
Completion: Once the starting material is <1% by area on the HPLC chromatogram, the reaction is considered complete.
-
Work-up:
-
Cool the reaction vessel to room temperature in an ice bath.
-
While stirring, slowly add concentrated HCl (37%) until the pH of the solution is ~1-2. A thick white precipitate will form.
-
Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with several portions of cold deionized water.
-
Dry the product in a vacuum oven at 55°C for 6-8 hours or until a constant weight is achieved.[11]
-
Protocol 2: Reaction Monitoring by HPLC
| Parameter | Guideline |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold 2 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Sample Prep | Take ~0.1 mL of reaction mixture. Quench in 1 mL of 1M HCl. Dilute with 10 mL of 50:50 Water:Acetonitrile. Filter through a 0.45 µm syringe filter. |
References
- Vertex AI Search. (n.d.). HYDROLYSIS. Retrieved January 4, 2026.
-
Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Retrieved January 4, 2026, from [Link]
- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
- Slideshare. (n.d.). BASE HYDROLYSIS AND FACTOR EFFECTING EFFECTING BASE HYDROLYSIS. Retrieved January 4, 2026.
- Quora. (2016). What is the hydrolysis process of alkyl halides? Retrieved January 4, 2026.
- ChemicalBook. (2025). 2-bromo-5-hydroxybenzoic acid. Retrieved January 4, 2026.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 4, 2026, from [Link]
- ChemBK. (n.d.). 5-Bromo-2-hydroxybenzoic acid. Retrieved January 4, 2026.
- Scribd. (n.d.). CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid. Retrieved January 4, 2026.
- Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved January 4, 2026.
-
Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved January 4, 2026, from [Link]
- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
-
Chemistry LibreTexts. (2021). Aryl Halides. Retrieved January 4, 2026, from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 4, 2026, from [Link]
- Doc Brown's Chemistry. (n.d.).
- OpenStax. (n.d.). Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Retrieved January 4, 2026.
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved January 4, 2026, from [Link]
- Guidechem. (n.d.). What is the synthesis method of 5-Bromo-2-chlorobenzoic acid? Retrieved January 4, 2026.
- Merck. (n.d.). 5-Bromosalicylic acid. Retrieved January 4, 2026.
- Semantic Scholar. (n.d.).
- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- Biosynth. (n.d.). 2-Bromo-5-hydroxybenzoic acid. Retrieved January 4, 2026.
-
Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Retrieved January 4, 2026, from [Link]
- chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved January 4, 2026.
- Benchchem. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved January 4, 2026.
- Benchchem. (n.d.). Analytical techniques for monitoring the degradation of benzylboronic acid. Retrieved January 4, 2026.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved January 4, 2026.
- WIPO Patentscope. (n.d.). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved January 4, 2026.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. savemyexams.com [savemyexams.com]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | Benchchem [benchchem.com]
- 9. BASE HYDROLYSIS AND FACTOR EFFECTING EFFECTING BASE HYDROLYSIS | PPTX [slideshare.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. scribd.com [scribd.com]
- 13. scribd.com [scribd.com]
- 14. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of 5-Bromo-2-Chlorobenzoic Acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-bromo-2-chlorobenzoic acid. As a Senior Application Scientist, my goal is to provide you with practical, field-tested insights to help you troubleshoot and optimize your synthetic and purification processes. This guide is structured to address common challenges and provide a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis and purification of 5-bromo-2-chlorobenzoic acid.
Q1: What are the most common impurities I should expect in my crude 5-bromo-2-chlorobenzoic acid?
A1: The most prevalent impurities are typically the unreacted starting material, 2-chlorobenzoic acid, and the regioisomeric byproduct, 4-bromo-2-chlorobenzoic acid.[1] The formation of the 4-bromo isomer is a common challenge in the electrophilic bromination of 2-chlorobenzoic acid due to the directing effects of the substituents on the aromatic ring.[1] Depending on the reaction conditions, you might also encounter di-brominated species.[2]
Q2: My final product is off-white or yellowish. What could be the cause and how can I fix it?
A2: A discolored product often indicates the presence of residual colored impurities or degradation products. This can result from harsh reaction conditions, such as elevated temperatures, or the presence of trace metals. In many cases, these colored impurities can be effectively removed by recrystallization, potentially with the addition of a small amount of activated carbon.
Q3: What is the best solvent for recrystallizing 5-bromo-2-chlorobenzoic acid?
A3: The choice of solvent is critical for effective purification. 5-Bromo-2-chlorobenzoic acid is sparingly soluble in water but shows good solubility in organic solvents like ethanol, methanol, and acetic acid.[1][3] A mixed solvent system, such as methanol/water or ethanol/water, is often highly effective for recrystallization. The ideal solvent system will dissolve the product and impurities at an elevated temperature, while allowing for the selective crystallization of the pure product upon cooling.
Q4: How can I confirm the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of 5-bromo-2-chlorobenzoic acid.[4][5] For structural confirmation and identification of impurities, techniques such as Proton Nuclear Magnetic Resonance (1H-NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential.[4] A comprehensive Certificate of Analysis (CoA) for a reference standard will typically include data from these techniques.[4]
Troubleshooting Guide
This section provides a more in-depth look at specific issues you may encounter during your experiments and offers step-by-step guidance to resolve them.
Issue 1: High Levels of 4-Bromo-2-Chlorobenzoic Acid Impurity
Symptoms:
-
HPLC analysis shows a significant peak corresponding to the 4-bromo isomer.
-
The melting point of the product is depressed and has a broad range.
Root Cause Analysis: The formation of 4-bromo-2-chlorobenzoic acid is a competing reaction during the bromination of 2-chlorobenzoic acid. The chloro and carboxylic acid groups direct the electrophilic substitution to different positions on the aromatic ring. While the desired 5-bromo isomer is typically the major product, reaction conditions can influence the regioselectivity.
Corrective and Preventive Actions:
-
Reaction Temperature Control: Maintain a consistent and optimal reaction temperature. Higher temperatures can sometimes lead to a decrease in regioselectivity.
-
Catalyst Addition: The use of a catalyst, such as sodium sulfide, sodium sulfite, or potassium sulfide, during the bromination reaction can inhibit the formation of the 4-bromo isomer.
-
Purification via Recrystallization: If your crude product contains the 4-bromo isomer, a carefully executed recrystallization can often separate the two isomers due to differences in their crystal lattice energies and solubility profiles.
Workflow for Impurity Identification and Removal:
Sources
Technical Support Center: Scaling Up 5-Bromo-2-Chlorobenzoic Acid Production
For: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical support for the synthesis and scale-up of 5-bromo-2-chlorobenzoic acid, a key intermediate in the manufacturing of pharmaceuticals like Dapagliflozin and Empagliflozin.[1][2] We will address common challenges, from reaction selectivity to final product purity, in a practical, question-and-answer format designed for professionals in the field.
Synthesis Pathway Overview
The most prevalent and industrially viable route to 5-bromo-2-chlorobenzoic acid is the electrophilic bromination of 2-chlorobenzoic acid.[3] While seemingly straightforward, this reaction presents significant regioselectivity and impurity challenges. The primary desired product is the 5-bromo isomer, but the formation of other isomers, particularly 4-bromo-2-chlorobenzoic acid, is a common issue that complicates purification and reduces yield.[2][3]
A common method involves using N-Bromosuccinimide (NBS) in a strong acid, typically concentrated sulfuric acid.[3][4] This system generates a potent electrophilic bromine species in situ. Recent advancements include the addition of catalysts or inhibitors, such as sodium sulfide, to improve selectivity and suppress the formation of the undesired 4-bromo isomer.[3]
Workflow: Electrophilic Bromination of 2-Chlorobenzoic Acid
Caption: General workflow for the synthesis of 5-bromo-2-chlorobenzoic acid.
Troubleshooting Guide
This section addresses specific problems encountered during synthesis and scale-up.
Q1: My reaction yield is consistently low (<75%). What are the primary causes and how can I improve it?
Low yield is a common scale-up challenge. The root cause often lies in one of three areas: incomplete reaction, product loss during workup, or competing side reactions.
-
Incomplete Reaction:
-
Causality: The bromination of a deactivated ring like 2-chlorobenzoic acid requires sufficient activation energy. On a larger scale, inadequate mixing or poor heat transfer can create cold spots within the reactor, leading to incomplete conversion.
-
Solution:
-
Temperature Control: Ensure the reaction temperature is maintained within the optimal range (e.g., 30-45°C), as specified in established protocols.[3] Use a calibrated temperature probe placed directly in the reaction medium.
-
Mixing Efficiency: Scale-up requires more robust agitation. Ensure the impeller design and speed are sufficient to maintain a homogenous mixture, especially during the addition of the solid NBS.
-
In-Process Control (IPC): Use HPLC to monitor the disappearance of the 2-chlorobenzoic acid starting material. Do not proceed to the quench step until the starting material is below a set threshold (e.g., <1.0%).[4]
-
-
-
Product Loss During Workup:
-
Causality: 5-bromo-2-chlorobenzoic acid has some solubility in aqueous media, and significant losses can occur during filtration and washing if not properly managed.
-
Solution:
-
Quench Temperature: Ensure the ice-water bath for precipitation is maintained at a low temperature (0-5°C) to minimize the solubility of the product.[4]
-
Wash Solvent: When washing the filtered crude product, use ice-cold water or a pre-chilled solvent mixture (e.g., 40% methanol in water) to remove residual acid and impurities without dissolving a significant amount of the product.[4]
-
-
-
Side Reactions:
-
Causality: Over-bromination (formation of dibromo-species) or degradation of the product can occur if reaction times are excessively long or temperatures are too high.
-
Solution: Adhere strictly to the validated reaction time and temperature. Again, HPLC monitoring is crucial to stop the reaction once the desired conversion is achieved.
-
Q2: I'm observing a significant amount of the 4-bromo-2-chlorobenzoic acid isomer in my crude product. How can this be minimized?
The formation of the 4-bromo isomer is the most critical selectivity challenge in this synthesis.[2][3] The chloro-substituent is ortho-, para-directing, while the carboxylic acid is meta-directing. This leads to competitive bromination at both the C4 and C5 positions.
-
Causality: The reaction kinetics and the nature of the electrophile can favor the formation of the thermodynamically stable 4-bromo isomer under certain conditions.
-
Solution:
-
Use of Inhibitors/Catalysts: The most effective method is to modify the reaction system. The addition of a sulfur-containing salt with reducing properties, such as sodium sulfide (Na₂S) or potassium sulfide (K₂S), has been patented to inhibit the formation of the 4-bromo isomer.[3] The proposed mechanism involves influencing the position of a temporary sulfo group on the aromatic ring, thereby directing bromination to the C5 position.[3]
-
Strict Temperature Control: Lower reaction temperatures can sometimes favor the desired kinetic product. Experiment with running the reaction at the lower end of the recommended temperature range while monitoring for impacts on reaction time.
-
Controlled Reagent Addition: Add the N-bromosuccinimide (NBS) portion-wise over a period of time rather than all at once. This keeps the instantaneous concentration of the active brominating agent low, which can improve selectivity.
-
| Impurity | Typical Cause | Control Strategy |
| 4-bromo-2-chlorobenzoic acid | Competing electrophilic attack at the C4 position. | Add a sulfur-based inhibitor (e.g., Na₂S) to the reaction mixture.[3] Maintain strict temperature control. |
| Dibromo-2-chlorobenzoic acid | Over-bromination due to excess NBS or prolonged reaction time. | Use a slight substoichiometric amount of NBS. Monitor reaction with HPLC and stop upon completion. |
| Unreacted 2-chlorobenzoic acid | Incomplete reaction (low temp, poor mixing). | Ensure homogenous mixing and validated temperature. Use HPLC as an in-process control.[4] |
Q3: The product is difficult to purify by recrystallization. What are the best practices for achieving >99.5% purity?
Effective purification is essential for pharmaceutical intermediates. The key is selecting the right solvent system and controlling the cooling process.
-
Causality: Poor purity after crystallization is often due to an inappropriate solvent choice that co-crystallizes impurities or a cooling process that is too rapid, trapping impurities within the crystal lattice.
-
Solution:
-
Solvent System Selection: A mixed solvent system is often most effective. A common and successful system is a mixture of methanol and water.[3][4] The crude product is dissolved in a minimal amount of hot methanol, and then hot water is added until the solution becomes slightly turbid (the cloud point). A small amount of methanol is then added to redissolve the solid, creating a saturated solution.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Rapid cooling (e.g., by immediately placing it in an ice bath) leads to the formation of small, impure crystals. Slow cooling encourages the growth of large, well-ordered crystals that exclude impurities.[5][6]
-
Ice Bath Finish: Once the solution has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the recovery of the purified product.[5]
-
Washing: Wash the final filtered crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Frequently Asked Questions (FAQs)
Q: What are the most critical process parameters (CPPs) to monitor during scale-up?
A: The most critical parameters are:
-
Temperature: It directly affects reaction rate, selectivity, and impurity profile. Exothermic reactions, like bromination, require careful thermal management to prevent runaways.[7]
-
Rate of Reagent Addition: Controlled addition of NBS is crucial for managing the exotherm and improving selectivity.
-
Agitation Speed: Essential for maintaining homogeneity, ensuring efficient heat transfer, and preventing localized "hot spots" or areas of high reagent concentration.
-
Reaction Time: Monitored via IPC (HPLC) to ensure completion without promoting side reactions.
Q: What are the primary safety concerns when handling brominating agents at an industrial scale?
A: Bromine and reagents like NBS are hazardous and require stringent safety protocols.[8]
-
Toxicity and Corrosivity: Bromine is highly toxic upon inhalation, corrosive, and can cause severe skin burns.[8][9][10] All transfers and reactions must be conducted in a well-ventilated area, preferably within a closed system.
-
Personal Protective Equipment (PPE): Mandatory PPE includes chemical-resistant gloves, splash goggles, a face shield, and a lab coat. For large-scale operations, respiratory protection may be necessary.[9][11]
-
Material Compatibility: Bromine is a strong oxidizer and reacts violently with many materials, including aluminum.[11][12] Ensure reactors and transfer lines are made of compatible materials like glass-lined steel or appropriate alloys.
-
Quenching: Any unreacted bromine should be quenched before workup. A solution of a reducing agent like sodium bisulfite or sodium thiosulfate is effective for this purpose.[2]
Q: How can continuous flow chemistry address the challenges of this synthesis?
A: Flow chemistry offers significant advantages for hazardous reactions like bromination.[13]
-
Enhanced Safety: By generating the hazardous bromine species in situ and immediately consuming it in the reaction stream, the inventory of free bromine at any given time is minimized, drastically reducing the risk of exposure or runaway reactions.[13][14]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat removal, enabling better control over the reaction exotherm.
-
Improved Selectivity: Precise control over residence time, temperature, and stoichiometry in a flow reactor can lead to higher selectivity and a cleaner impurity profile.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common scale-up issues.
References
- Google Patents. (2019). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
- Google Patents. (2016). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
-
Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]
-
EPO. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
-
YouTube. (2024). Bromination safety. Retrieved from [Link]
-
Verbelen, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2109. Available from: [Link]
-
ACS Publications. (2021). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
-
ResearchGate. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
-
Kansas State University. (n.d.). Standard Operating Procedure_Bromine.docx. Retrieved from [Link]
- Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). CHAPTER 5: Bromination Reactions. Retrieved from [Link]
- Google Patents. (1990). US4954648A - Method for the bromination of aromatic compound.
-
Scribd. (n.d.). CN113321577 Preparation Method of 5 Bromo 2 Chlorobenzoic Acid. Retrieved from [Link]
-
Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO2023019849 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]
-
YouTube. (2022). Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]
- Google Patents. (1992). CA2110085A1 - Process for the preparation of halogenated benzoic acids.
-
ResearchGate. (2011). Bromination of Aromatic Compounds using Bromine in Microreactor: a Continuous-flow Method for the Synthesis of 1-Bromo-2,4,5-Trifluorobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
YouTube. (2015). Purification of Benzoic Acid by Crystallization. Retrieved from [Link]
- Google Patents. (2018). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
-
PubMed Central. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
JoVE. (n.d.). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. data.epo.org [data.epo.org]
- 3. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]
- 8. books.rsc.org [books.rsc.org]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. nj.gov [nj.gov]
- 13. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for investigating the degradation pathways of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity of your stability studies.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability
This section addresses foundational questions about the inherent stability of this compound based on its structural components.
Q1: What are the primary objectives of conducting a forced degradation study on this molecule?
Forced degradation, or stress testing, is a critical component of the drug development process.[1] Its primary goals are:
-
To identify likely degradation products: This helps in understanding what impurities might form under storage or handling.[2]
-
To elucidate degradation pathways: Understanding the chemical reactions that cause degradation is crucial for developing stable formulations and defining storage conditions.[3]
-
To develop and validate stability-indicating analytical methods: The study generates the very impurities the analytical method must be able to separate from the parent drug, proving the method's specificity.[1][4][5]
-
To assess the intrinsic stability of the molecule: It reveals the molecule's susceptibility to various environmental factors like pH, light, and heat.
Q2: Which functional groups in this compound are most susceptible to degradation?
The molecule possesses several functional groups that are known to be chemically reactive under stress conditions:
-
Sulfonamide Linkage (-SO₂-NH-): This is often the most labile part of the molecule. It is susceptible to hydrolytic cleavage, particularly under acidic or basic conditions, which can break the S-N bond.[6][7]
-
Carboxylic Acid Group (-COOH): While generally stable, benzoic acid derivatives can undergo decarboxylation (loss of CO₂) at high temperatures.[8][9]
-
Aromatic Halogens (C-Cl and C-Br): Carbon-halogen bonds on aromatic rings are typically strong and resistant to degradation.[10] However, they can be susceptible to photodegradation, where light energy can induce dehalogenation.[10][11][12]
Q3: What are the expected primary degradation pathways based on the molecule's structure?
Based on established chemical principles for related structures, we can predict several key degradation pathways:
-
Hydrolytic Degradation: The primary pathway is expected to be the cleavage of the sulfonamide (S-N) bond.[7] This would likely yield two main products: 2-chloro-5-(sulfamoyl)benzoic acid and 4-bromoaniline.
-
Oxidative Degradation: Sulfonamides can be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives on the aromatic rings or other oxidative transformation products.[13][14][15]
-
Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety is a possibility, leading to the formation of a benzene derivative.[8][9]
-
Photodegradation: Exposure to UV light could potentially cause the cleavage of the carbon-halogen bonds, resulting in de-brominated or de-chlorinated products.[10]
Part 2: Designing and Executing a Forced Degradation Study
A successful forced degradation study requires a systematic approach. The goal is to achieve a target degradation of 5-20%, which is sufficient to generate and detect impurities without completely destroying the parent molecule.[16]
Workflow for a Comprehensive Forced Degradation Study
The following diagram illustrates a logical workflow for conducting these studies, from preparation to analysis and structural elucidation.
Caption: Workflow for executing a forced degradation study.
Recommended Stress Conditions
The following table outlines starting conditions for the stress studies. These should be optimized to achieve the desired level of degradation.
| Stress Condition | Reagent/Condition | Temperature | Duration (Typical) | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60-80 °C | 2 - 24 hours | To test the stability of the sulfonamide bond in an acidic environment.[6] |
| Base Hydrolysis | 0.1 M NaOH | Room Temp - 60 °C | 1 - 8 hours | To test the stability of the sulfonamide bond in an alkaline environment.[4] |
| Neutral Hydrolysis | Purified Water | 60-80 °C | 24 - 72 hours | Serves as a control and tests for hydrolysis in the absence of acid/base catalysis. |
| Oxidation | 3% H₂O₂ | Room Temperature | 8 - 24 hours | To assess susceptibility to oxidative stress, which can occur during formulation with certain excipients.[14] |
| Thermal (Solid) | Dry Heat Oven | 80-100 °C | 24 - 72 hours | To evaluate the solid-state thermal stability of the drug substance.[17] |
| Thermal (Solution) | Reflux in Water | 80 °C | 24 - 48 hours | To assess thermal stability in solution, which may differ from the solid state.[8] |
| Photostability | ICH Option 1 or 2 | Room Temperature | Per ICH Q1B | To determine if the molecule is light-sensitive, which impacts packaging requirements.[1] |
Step-by-Step Protocol: Acid Hydrolysis
This protocol provides a self-validating system by including controls and time-point analysis.
-
Preparation:
-
Accurately weigh and dissolve this compound in a suitable co-solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL. Ensure the final co-solvent percentage is low (e.g., <10%) to avoid interfering with the hydrolysis.
-
Prepare a control sample by diluting the stock solution with purified water instead of HCl.
-
-
Incubation:
-
Place the test and control samples in a constant temperature bath set to 80 °C. Protect the samples from light by wrapping the vials in aluminum foil.
-
-
Time-Point Sampling:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH to quench the reaction. This step is critical for accurate results, as it prevents further degradation post-sampling.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.[5]
-
Calculate the percentage of the parent drug remaining and the percentage of each degradation product formed at each time point.
-
Part 3: Predicted Degradation Pathways and Products
Based on the known reactivity of the functional groups, the following degradation pathways are proposed. The identification of these products is crucial for a complete stability profile.
Sources
- 1. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 2. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 3. sgs.com [sgs.com]
- 4. biomedres.us [biomedres.us]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 11. (PDF) Photobiodegradation of Halogenated Aromatic Pollutants [research.amanote.com]
- 12. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 14. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. akjournals.com [akjournals.com]
"handling and storage of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid"
Starting Data Collection
I've initiated comprehensive searches to learn about handling, storage, safety, and disposal of "5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid." I'm prioritizing official safety data sheets (SDS) and reputable chemical databases. Initial findings reveal critical hazards, including potential toxicity and environmental concerns. The next phase will involve cross-referencing this data to determine optimal handling practices.
Compiling Data & Outlining
I'm now focusing on organizing the gathered information into a user-friendly format. The goal is to build a robust FAQ and troubleshooting guide. I'm actively drafting detailed answers, citing sources, and structuring critical data into tables. Concurrently, I'm working on a step-by-step handling protocol and a visual workflow diagram, aiming for clarity and adherence to formatting standards. This comprehensive approach ensures a thorough and accessible resource for users.
Prioritizing Search Refinement
My focus is now on refining search parameters to pull the most pertinent data for "this compound". I am aiming to build a FAQ and troubleshooting guide and need to identify the most common user queries. I'm actively structuring answers and including scientific reasoning backed by citations. A detailed handling protocol and visual workflow are under development, ensuring all formatting demands are met. I'll include a references section with numbered citations and clickable URLs. Finally, this will all be combined into one complete technical guide.
Technical Support Center: Phenylsulfamoyl Benzoic Acid Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of phenylsulfamoyl benzoic acid and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important chemical scaffold. My goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot common issues, optimize your reaction conditions, and prevent failed experiments. We will address the synthesis in its two primary stages: the formation of the key sulfonyl chloride intermediate and the subsequent sulfonamide coupling.
Troubleshooting Guide: A Symptom-Based Approach
This guide is structured to address problems as you would encounter them at the bench. Find the symptom that matches your observation to diagnose the underlying cause and implement a validated solution.
Part 1: The Chlorosulfonation Stage (Benzoic Acid → Benzoic Acid Sulfonyl Chloride)
This electrophilic aromatic substitution is a powerful but often aggressive reaction. Success hinges on controlling the potent reactivity of chlorosulfonic acid.
Answer: This is a classic sign of premature hydrolysis of your highly reactive sulfonyl chloride product. The chlorosulfonyl group (—SO₂Cl) is extremely sensitive to moisture and will readily react with water to form the corresponding sulfonic acid (—SO₃H), which is highly water-soluble and will be lost in the aqueous phase during workup.[1]
Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur atom and displacing the chloride, a good leaving group. This reaction is often accelerated in the acidic conditions of the workup.
Troubleshooting Protocol: Minimizing Hydrolysis
-
Rapid Quenching: The reaction mixture should be poured swiftly onto a large excess of crushed ice with vigorous stirring. The goal is to keep the temperature of the aqueous slurry at 0-5°C to slow the rate of hydrolysis.[2]
-
Immediate Filtration: Do not allow the precipitated product to sit in the acidic aqueous mixture for extended periods. The longer the contact time, the greater the extent of hydrolysis. Filter the solid product as quickly as possible after quenching.[2]
-
Thorough Washing with Cold Water: Once filtered, wash the solid cake with ice-cold deionized water to remove residual acids. Avoid excessive washing, which can lead to product loss.
-
Anhydrous Workup (for persistent issues): If hydrolysis remains a significant problem, consider removing the excess chlorosulfonic acid under high vacuum (with appropriate safety traps for HCl and SO₃). This is hazardous and should only be performed with proper equipment and experience.
Answer: You have likely formed a diaryl sulfone byproduct. This is one of the most common side reactions during chlorosulfonation, especially when reaction temperatures are not strictly controlled.[2]
Causality: The initially formed sulfonyl chloride can act as an electrophile in a Friedel-Crafts-type reaction with another molecule of the starting benzoic acid. This process is highly dependent on temperature.
Prevention & Optimization:
-
Stringent Temperature Control: The addition of the benzoic acid derivative to the chlorosulfonic acid should be done portion-wise or via a solid addition funnel, ensuring the internal reaction temperature does not exceed 20°C.[2] An ice-water bath is essential.
-
Use a Slight Excess of Chlorosulfonic Acid: Using a modest excess (e.g., 3-5 molar equivalents) of chlorosulfonic acid helps to ensure that the intermediate sulfonic acid is quickly converted to the sulfonyl chloride, reducing its availability to participate in sulfone formation.[1]
Answer: Disulfonation is favored by overly harsh reaction conditions—specifically, high temperatures and a large excess of chlorosulfonic acid.[1]
Causality: The first chlorosulfonyl group is deactivating, making the second substitution more difficult. However, forcing conditions can overcome this energy barrier, leading to the introduction of a second —SO₂Cl group.
Prevention & Optimization:
-
Control Stoichiometry: Avoid using a large excess of chlorosulfonic acid. Stick to the 3-5 molar equivalent range.
-
Maintain Low Temperatures: As with sulfone formation, maintaining a low reaction temperature is critical to prevent this over-reaction.
Troubleshooting Decision Workflow: Chlorosulfonation Stage This diagram outlines a logical path for diagnosing issues in the first stage of the synthesis.
Caption: Troubleshooting logic for chlorosulfonation issues.
Part 2: The Amide Bond Formation Stage (Sulfonyl Chloride + Aniline)
This nucleophilic substitution reaction forms the core phenylsulfamoyl benzoic acid structure. The primary challenge is often the reactivity of the aniline component.
Answer: This is the most common pitfall in this stage and is almost always due to the poor nucleophilicity of the aniline derivative, especially if it contains electron-withdrawing groups (EWGs).
Causality: The formation of the sulfonamide bond occurs via nucleophilic attack of the aniline's nitrogen lone pair on the electrophilic sulfur of the sulfonyl chloride.[3] If the aniline ring has EWGs (e.g., -NO₂, -CF₃, -CN), the electron density on the nitrogen is reduced, making it a weaker nucleophile and slowing the reaction dramatically.[4]
Troubleshooting Protocol: Enhancing Amine Reactivity
-
Choice of Base is Critical: The reaction generates one equivalent of HCl, which will protonate the aniline starting material, shutting down the reaction. A non-nucleophilic base is required to scavenge this acid.
-
Pyridine: Often used as both the base and the solvent. It effectively scavenges HCl. A typical procedure involves dissolving the aniline in pyridine and then adding the sulfonyl chloride at room temperature.[5]
-
Triethylamine (TEA) / Diisopropylethylamine (DIPEA): Used in stoichiometric amounts (1.1-1.5 equivalents) in an inert solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[6]
-
-
Increase Reaction Temperature: For particularly unreactive anilines, gently heating the reaction mixture (e.g., to 40-60°C) can provide the necessary activation energy to drive the reaction to completion. Monitor by TLC or LCMS to avoid decomposition.
-
Ensure Anhydrous Conditions: Any moisture present will compete with the aniline, hydrolyzing your sulfonyl chloride starting material back to the unreactive sulfonic acid. Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).
Simplified Amide Formation Mechanism This diagram illustrates the key steps in the sulfonamide bond formation.
Caption: Nucleophilic attack and elimination in sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q: What is the best method to purify the final phenylsulfamoyl benzoic acid product?
A: Recrystallization is typically the most effective method. The choice of solvent is key. Since the product has both a somewhat polar sulfonamide group and a nonpolar aromatic ring, a mixed solvent system often works well. Common systems include ethanol/water, acetone/water, or ethyl acetate/hexanes. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold.[7] Acid-base extraction can also be used to remove neutral or basic impurities before the final crystallization.
Q: Can I use a protecting group strategy for this synthesis?
A: Yes, particularly if your aniline or benzoic acid contains other reactive functional groups. For instance, if you start with an aminobenzoic acid, it's wise to protect the amine as an amide (e.g., acetamide) before performing the chlorosulfonation to prevent side reactions and direct the substitution correctly. The protecting group can then be removed in a final step.
Q: My final product is a persistent oil and won't crystallize. What should I do?
A: An oily product is a strong indication of impurities that are causing melting point depression.[2]
-
Re-evaluate Purity: Use an acid wash (e.g., 1M HCl) to remove any unreacted aniline, followed by a base wash (e.g., 1M NaHCO₃) to remove unreacted benzoic acid sulfonyl chloride (as the sulfonic acid).
-
Solvent Trituration: Try stirring the oil vigorously in a non-solvent like hexanes or diethyl ether. This can sometimes induce crystallization by "crashing out" the product.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a tiny crystal to the oil can initiate crystallization.
-
Chromatography: If all else fails, column chromatography is a reliable method to obtain pure material, although it is less scalable than crystallization.
Reference Protocols & Data
Table 1: Chlorosulfonation Reaction Parameters
| Parameter | Recommended Condition | Rationale & Justification |
| Molar Ratio | 1 eq. Benzoic Acid : 3-5 eq. Chlorosulfonic Acid | Ensures complete conversion of the intermediate sulfonic acid to the sulfonyl chloride, minimizing sulfone formation.[1] |
| Temperature | 0-20°C | Minimizes side reactions like diaryl sulfone formation and disulfonation, which are favored at higher temperatures.[2] |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. Monitor by TLC (quench a small aliquot and derivatize for visualization). |
| Workup | Pour onto excess crushed ice | Rapidly quenches the reaction and precipitates the product while minimizing hydrolysis due to low temperatures.[1][2] |
Protocol: General Procedure for Amide Coupling
This is a representative protocol and must be adapted for specific substrates.
-
Setup: In a dry, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the aniline derivative (1.0 eq.) in anhydrous pyridine (5-10 volumes).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add the benzoic acid sulfonyl chloride derivative (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LCMS. If the reaction is sluggish, gentle heating (40°C) may be applied.
-
Workup: Once complete, pour the reaction mixture into a beaker containing ice and concentrated HCl. This will precipitate the product and form the soluble pyridinium hydrochloride salt.
-
Isolation: Filter the solid precipitate and wash thoroughly with cold water, followed by a cold non-solvent like diethyl ether or hexanes to remove nonpolar impurities.
-
Purification: Dry the crude solid and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
-
Gpatindia. (2020-10-19). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
-
Egbujor, M. C., et al. (2023). Reaction mechanism for new phenylsulphonamoyl carboxylic acids. ResearchGate. [Link]
- Google Patents. (n.d.).
-
Alsahib, S. A. (2020). Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. ResearchGate. [Link]
-
GPAT DISCUSSION CENTER. (2019-06-09). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. YouTube. [Link]
-
Mavroeidi, P., et al. (2021). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. National Institutes of Health. [Link]
- Google Patents. (n.d.).
-
Chemistry Stack Exchange. (2015-03-16). What is the mechanism of chlorosulfonation of benzene?. [Link]
-
Wikipedia. (n.d.). Chlorosulfuric acid. [Link]
-
Reddit. (2015-09-24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. [Link]
-
Tigyi, G., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. National Institutes of Health. [Link]
-
Valge, A., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. [Link]
-
MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.). [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2014-06-19). Does anyone have experience with amide coupling reaction of aniline?. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023-06-02). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Reactions of benzoic acid with aromatic and aliphatic isocyanates in NMP as solvent. [Link]
- Google Patents. (n.d.).
-
European Patent Office. (2019-03-27). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. [Link]
-
Patsnap Synapse. (2024-07-17). What is the mechanism of Benzoic Acid?. [Link]
-
Amrita University's CREATE. (2015-02-03). Purification of Benzoic Acid by Crystallization. YouTube. [Link]
-
MDPI. (n.d.). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. [Link]
-
Turito. (2023-01-20). Benzoic Acid - Structure, Properties, Reactions. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cbijournal.com [cbijournal.com]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unambiguous determination of a molecule's structure is a foundational pillar upon which all subsequent research, including efficacy and safety studies, is built. The compound 5-(4-bromo-phenylsulfamoyl)-2-chloro-benzoic acid, a molecule with potential significance in medicinal chemistry, presents a case study in the rigorous application of analytical techniques for structural elucidation. This guide provides a comparative analysis of the essential spectroscopic and crystallographic methods employed to validate its structure, offering insights into the causality behind experimental choices and the interpretation of the resulting data.
The molecular formula of this compound is C13H9BrClNO4S, with a molecular weight of 390.64 g/mol .[1][2] Its structure comprises a 2-chlorobenzoic acid moiety linked to a 4-bromophenylsulfonamide group. The validation of this specific arrangement of atoms requires a multi-faceted analytical approach, where each technique provides a unique piece of the structural puzzle.
The Cornerstone of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of an organic molecule. For this compound, a suite of NMR experiments is necessary to confirm the precise connectivity and substitution patterns on the two aromatic rings.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information about the chemical environment, number, and neighboring protons for each unique proton in the molecule. For this compound, we expect to see signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the two benzene rings. The proton of the sulfonamide (–SO2NH–) group is expected to appear as a singlet at a downfield chemical shift, typically between 8.78 and 10.15 ppm.[3] The carboxylic acid proton (–COOH) is also expected to be a singlet at a significantly downfield position, often above 12 δ.[4]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, we anticipate signals for all 13 carbon atoms. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165 to 185 δ.[4] Aromatic carbons generally appear between 110 and 160 ppm.[3] The specific chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents (–Cl, –COOH, –SO2NH–, –Br).
2D NMR Techniques (COSY, HSQC, HMBC): Confirming the Connections
While ¹H and ¹³C NMR provide foundational data, 2D NMR experiments are crucial for unambiguously assembling the molecular fragments.
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings, which will confirm the adjacent protons on each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the 2-chlorobenzoic acid and 4-bromophenylsulfonamide fragments.
Elemental Composition and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For C13H9BrClNO4S, the expected monoisotopic mass is approximately 388.9124 Da.[1]
Isotopic Pattern Analysis
The presence of bromine and chlorine atoms provides a distinct isotopic signature in the mass spectrum. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, resulting in an M+2 peak with about one-third the intensity of the molecular ion peak.[5] Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, leading to an M+2 peak of almost equal intensity to the molecular ion peak.[5] The combination of one chlorine and one bromine atom in the molecule will produce a characteristic pattern of M, M+2, and M+4 peaks, which is a definitive indicator of their presence.
Tandem Mass Spectrometry (MS/MS)
MS/MS involves the fragmentation of the molecular ion to provide information about the molecule's substructures. For this compound, characteristic fragmentation patterns would include the loss of the carboxylic acid group and cleavage of the sulfonamide bond.
Functional Group Fingerprinting: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Key expected vibrational frequencies include:
-
O–H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[6]
-
C=O stretch (Carboxylic Acid): A strong, sharp band between 1760-1690 cm⁻¹.[6]
-
N–H stretch (Sulfonamide): A moderate band around 3300-3200 cm⁻¹.
-
S=O stretch (Sulfonamide): Two strong bands, an asymmetric stretch around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹.[3]
-
C–Cl and C–Br stretches: These appear in the fingerprint region at lower wavenumbers.
The Gold Standard: Single-Crystal X-ray Crystallography
While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray crystallography offers the most definitive and unambiguous three-dimensional structural determination.[7][8][9] This technique provides the precise spatial arrangement of all atoms in the molecule, confirming connectivity, bond lengths, bond angles, and stereochemistry.[9]
The process involves growing a suitable single crystal of the compound, which can be achieved through techniques like slow evaporation from a solvent.[10] The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a 3D model of the molecule.[11]
Comparative Workflow and Data Integration
The logical flow of these analytical techniques is crucial for an efficient and thorough structural validation.
Caption: Workflow for Structural Validation.
Summary of Techniques
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| NMR Spectroscopy | Carbon-hydrogen framework, connectivity | Essential for distinguishing isomers | Does not provide 3D structure directly |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation | Distinct isotopic pattern due to Br and Cl | Does not provide stereochemistry |
| IR Spectroscopy | Presence of functional groups | Quick and easy confirmation of key groups | Can be complex to interpret fully |
| X-ray Crystallography | Unambiguous 3D structure | The "gold standard" for structural proof | Requires a suitable single crystal |
Experimental Protocols
NMR Spectroscopy
-
Dissolve ~5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and assign chemical shifts for all protons and carbons based on the 1D and 2D data.
High-Resolution Mass Spectrometry
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution into an HRMS instrument (e.g., Orbitrap, TOF) equipped with an appropriate ionization source (e.g., ESI).
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass for the proposed formula. Analyze the isotopic pattern.
Infrared Spectroscopy
-
Prepare the sample using an appropriate method (e.g., KBr pellet, ATR).
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the key functional groups.
Single-Crystal X-ray Crystallography
-
Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent system.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature (often low temperature) using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using specialized software to obtain the final 3D model.
Conclusion
The structural validation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. While NMR, MS, and IR spectroscopy provide strong and interlocking evidence for the proposed structure, single-crystal X-ray crystallography stands as the ultimate arbiter, providing unequivocal proof. This comprehensive approach ensures the scientific integrity of the data and provides a solid foundation for any further investigation into the compound's properties and potential applications.
References
-
Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]
-
Small molecule crystallography - Excillum. Available at: [Link]
-
X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. Available at: [Link]
-
X-Ray Crystallography of Chemical Compounds - PMC - NIH. Available at: [Link]
-
Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed. Available at: [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. Available at: [Link]
-
1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed. Available at: [Link]
-
The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]
-
Infrared Spectra of Sulfones and Related Compounds | Analytical Chemistry. Available at: [Link]
-
This compound (C13H9BrClNO4S) - PubChem. Available at: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]
-
IR: carboxylic acids. Available at: [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available at: [Link]
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. Available at: [Link]
-
Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd. Available at: [Link]
- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents.
-
Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry - ACS Publications. Available at: [Link]
-
Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides - ScholarWorks@UARK. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]
-
mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. Available at: [Link]
-
wo2023019849 - method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis - WIPO Patentscope. Available at: [Link]
-
5-Bromo-2-(phenylamino)benzoic acid - PMC - NIH. Available at: [Link]
-
Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library. Available at: [Link]
-
5-Bromo-2-chlorobenzoic acid - the NIST WebBook. Available at: [Link]
Sources
- 1. PubChemLite - this compound (C13H9BrClNO4S) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 8. excillum.com [excillum.com]
- 9. rigaku.com [rigaku.com]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azolifesciences.com [azolifesciences.com]
A Comparative Guide to ERAP2 Inhibitors: Benchmarking Performance from Benchtop to Cellular Systems
Introduction: ERAP2, a Key Modulator of the Immunopeptidome
Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a zinc-metallopeptidase that plays a critical role in the adaptive immune response.[1][2] Located in the endoplasmic reticulum, ERAP2, often in concert with its homolog ERAP1, performs the final trimming of peptide precursors to optimal lengths of 8-10 amino acids for loading onto Major Histocompatibility Complex (MHC) class I molecules.[3][4] This process is fundamental for the presentation of intracellular antigens to cytotoxic T lymphocytes, enabling the immune system to detect and eliminate virally infected or malignant cells.[5]
Given its pivotal role in shaping the landscape of presented antigens (the immunopeptidome), ERAP2 has emerged as a compelling therapeutic target.[3][5] Inhibition of ERAP2 can alter the repertoire of peptides presented on the cell surface, a strategy with significant potential in cancer immunotherapy and the treatment of autoimmune diseases such as ankylosing spondylitis and psoriasis.[5][6][7] The development of potent and selective ERAP2 inhibitors is therefore an area of intense research.
This guide provides a comparative analysis of the major classes of ERAP2 inhibitors, their performance characteristics, and the experimental methodologies used for their evaluation. While direct experimental data for the novel compound 5-(4-bromo-phenylsulfamoyl)-2-chloro-benzoic acid is not yet publicly available, we will position it within the broader class of sulfonamide inhibitors and discuss its potential attributes based on current literature.
Comparative Analysis of ERAP2 Inhibitor Classes
The quest for selective ERAP2 inhibitors has led to the exploration of several chemical scaffolds. The primary challenge lies in achieving selectivity over the highly homologous ERAP1 and the related Insulin-Regulated Aminopeptidase (IRAP), as off-target inhibition could lead to unintended biological effects.[8] Below, we compare the performance of representative compounds from four major inhibitor classes.
Quantitative Comparison of ERAP2 Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50) of selected ERAP2 inhibitors. Lower IC50 values indicate higher potency. Selectivity is presented as a fold-difference in IC50 values against ERAP1 and IRAP relative to ERAP2.
| Inhibitor (Class) | ERAP2 IC50 | ERAP1 IC50 | IRAP IC50 | Selectivity (ERAP1/ERAP2) | Selectivity (IRAP/ERAP2) | Reference |
| DG013A (Phosphinic Pseudopeptide) | 11 nM | 33 nM | ~30 nM | ~3-fold | ~2.7-fold | [3][9] |
| Compound 13 (3,4-Diaminobenzoic Acid) | 500 nM | 9,600 nM | 970 nM | ~19.2-fold | ~1.94-fold | [10] |
| Compound 58 (Hydroxamic Acid Triazole) | 4 nM | 5,500 nM | 186 nM | ~1375-fold | ~46.5-fold | [10] |
| Compound 61 (Sulfonamide) | 44 µM | Activator | N/A | Inhibitor vs. Activator | N/A | [2] |
Note: IC50 values can vary between studies due to different assay conditions. The data presented here is for comparative purposes.
Inhibitor Classes: A Deeper Dive
1. Phosphinic Pseudopeptides: These compounds act as transition-state analogues and are among the most potent inhibitors of M1 aminopeptidases. DG013A is a well-characterized example, exhibiting low nanomolar potency against ERAP2.[9][11] However, its structural similarity to peptide substrates and its mechanism of mimicking the transition state result in limited selectivity against ERAP1 and IRAP.[12]
2. 3,4-Diaminobenzoic Acid Derivatives: This class of inhibitors offers an improved selectivity profile. For instance, Compound 13 , with an L-Arginine in the S1 pocket, shows a clear preference for ERAP2 over ERAP1, consistent with ERAP2's preference for basic residues at the N-terminus of its substrates.[10] While potent, they generally exhibit micromolar to high nanomolar IC50 values.[13][14]
3. Hydroxamic Acid Triazoles: The discovery of this class through kinetic target-guided synthesis (KTGS) marked a significant advancement in achieving both high potency and selectivity.[6][15] Compound 58 stands out as a highly potent nanomolar inhibitor with remarkable selectivity for ERAP2 over ERAP1.[10] The hydroxamic acid moiety acts as a zinc-binding group, a common feature in metalloprotease inhibitors.[12]
4. Sulfonamides and the Case of this compound: This class represents a departure from the peptidomimetic scaffolds. A notable example is 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid (Compound 61) , which was identified as a novel, uncompetitive inhibitor of ERAP2.[2] This mechanism, where the inhibitor binds to the enzyme-substrate complex, is distinct from the competitive inhibition often seen with active-site directed inhibitors.[5] Interestingly, this compound was found to be an activator of ERAP1, highlighting a unique avenue for achieving selectivity.
The topic compound, This compound , belongs to this promising class of phenylsulfamoyl benzoic acids. Based on the findings for Compound 61, it is plausible that this molecule could also exhibit a non-competitive or uncompetitive mode of inhibition, potentially offering a high degree of selectivity for ERAP2. Its specific potency and selectivity would require experimental validation using the protocols outlined below.
Visualizing the Biological and Experimental Context
To better understand the role of ERAP2 and the process of inhibitor evaluation, the following diagrams are provided.
Detailed Experimental Protocols
The following protocols are foundational for the characterization of ERAP2 inhibitors. The causality behind experimental choices is to move from a simplified, high-throughput biochemical system to a more complex, physiologically relevant cellular model.
Protocol 1: Enzymatic Activity Assay for IC50 Determination
This biochemical assay provides a direct measure of an inhibitor's potency against the purified ERAP2 enzyme. It is a self-validating system as the enzymatic rate in control wells (no inhibitor) serves as the benchmark for calculating inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ERAP2.
Materials:
-
Recombinant human ERAP2 enzyme.[3]
-
Fluorogenic substrate: L-Arginine-7-amido-4-methylcoumarin (R-AMC).[16][17]
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM Dithiothreitol (DTT).[3]
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microtiter plates.
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).[16]
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in assay buffer. It is crucial to maintain a consistent final concentration of the solvent (e.g., 1% DMSO) across all wells to negate solvent effects.
-
Plate Setup: In a 96-well plate, add 50 µL of the diluted inhibitor solutions to their respective wells. Include control wells with buffer and solvent (no inhibitor) and blank wells (no enzyme).
-
Enzyme Addition: Add 25 µL of recombinant ERAP2 enzyme solution to all wells except the blanks.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurate IC50 determination, especially for slow-binding inhibitors.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the R-AMC substrate solution to all wells.
-
Data Acquisition: Immediately measure the fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) in a plate reader pre-heated to 37°C.[18]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the fluorescence curve.
-
Normalize the data, setting the average velocity of the "no inhibitor" control as 100% activity and the "no enzyme" blank as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model to determine the IC50 value.[18]
-
Protocol 2: Cell-based Immunopeptidome Analysis
This cellular assay is the gold standard for evaluating how an ERAP2 inhibitor affects its biological function: shaping the repertoire of MHC class I-bound peptides. This protocol provides a direct readout of the inhibitor's effect in a physiological context.
Objective: To identify and quantify changes in the MHC class I immunopeptidome of a human cell line upon treatment with an ERAP2 inhibitor.
Materials:
-
Human cell line expressing ERAP2 (e.g., MOLT-4 T-lymphoblast leukemia cells).[3]
-
Cell culture medium and supplements.
-
ERAP2 inhibitor and vehicle control (e.g., DMSO).
-
Antibody for MHC class I immunoprecipitation (e.g., W6/32).[18]
-
Protein A/G beads.
-
Cell lysis buffer (e.g., containing 1% Triton X-100 and protease inhibitors).
-
Peptide elution buffer (e.g., 10% acetic acid).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[19][20][21]
Procedure:
-
Cell Culture and Treatment: Culture cells to a sufficient density (typically >1x10⁸ cells per condition). Treat the cells with the ERAP2 inhibitor at a chosen concentration (e.g., 5-10 times the biochemical IC50) or with a vehicle control for 24-72 hours.
-
Cell Lysis: Harvest and wash the cells, then lyse them in a mild detergent buffer to solubilize membrane proteins, including MHC-peptide complexes, while preserving their integrity.
-
Immunoaffinity Purification:
-
Incubate the cleared cell lysate with an anti-MHC class I antibody (e.g., W6/32) coupled to protein A/G beads. This step specifically captures folded MHC-I molecules along with their bound peptides.[22]
-
Thoroughly wash the beads to remove non-specifically bound proteins and contaminants.
-
-
Peptide Elution: Elute the bound peptides from the MHC molecules using an acidic solution, which disrupts the non-covalent peptide-MHC interaction.
-
Peptide Cleanup and Preparation: Separate the eluted peptides from the larger MHC molecules and antibody fragments, typically using a molecular weight cutoff filter or solid-phase extraction. This step is critical for obtaining a clean sample for mass spectrometry.
-
LC-MS/MS Analysis: Analyze the purified peptide sample by LC-MS/MS. The liquid chromatography step separates the complex peptide mixture over time, and the tandem mass spectrometer fragments individual peptides and measures the mass-to-charge ratio of the fragments.[20]
-
Data Analysis:
-
Use a specialized database search algorithm (e.g., MaxQuant, Spectronaut) to identify the amino acid sequences of the peptides from the fragmentation spectra.[3]
-
Perform label-free or label-based quantification to compare the relative abundance of each identified peptide between the inhibitor-treated and vehicle control samples. This comparison reveals which peptides are newly presented, upregulated, or downregulated as a result of ERAP2 inhibition.
-
Conclusion and Future Directions
The development of ERAP2 inhibitors is a rapidly advancing field with the potential to significantly impact immunotherapy. While potent but non-selective inhibitors like the phosphinic pseudopeptide DG013A have been valuable research tools, the future lies in compounds with high selectivity.[3] The hydroxamic acid triazoles and sulfonamides represent promising scaffolds for achieving this goal.[6][10] The distinct, uncompetitive mechanism of some sulfonamides offers a particularly exciting path toward developing highly specific ERAP2 modulators.
For researchers in drug development, the choice of inhibitor will depend on the specific experimental goals. Highly selective compounds are essential for elucidating the precise biological roles of ERAP2 without confounding effects from ERAP1 or IRAP inhibition. The experimental workflows detailed in this guide provide a robust framework for the rigorous evaluation of novel inhibitors, such as This compound , and for advancing our understanding of ERAP2's role in health and disease.
References
-
An Overview on ERAP Roles in Infectious Diseases. National Center for Biotechnology Information. [Link]
-
Immunopeptidomics Workflow for Isolation and LC-MS/MS Analysis of MHC Class I-Bound Peptides Under Hypoxic Conditions. National Center for Biotechnology Information. [Link]
-
Schematic representation of the mechanism of action displayed by ERAP2... ResearchGate. [Link]
-
ERAP2 - Wikipedia. Wikipedia. [Link]
-
Immunopeptidomics: Isolation of Mouse and Human MHC Class I- and II-Associated Peptides for Mass Spectrometry Analysis. JoVE. [Link]
-
Discovery of the First Selective Nanomolar Inhibitors of ERAP2 by Kinetic Target‐Guided Synthesis. National Center for Biotechnology Information. [Link]
-
ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights. National Center for Biotechnology Information. [Link]
-
The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities. Frontiers in Immunology. [Link]
-
3,4-Diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily of M1 Aminopeptidases with Immune-Regulating Properties. ACS Publications. [Link]
-
Immunopeptidomics Workflow for Isolation and LC-MS/MS Analysis of MHC Class I-Bound Peptides Under Hypoxic Conditions. Department of Oncology. [Link]
-
Rationally designed inhibitor targeting antigen-trimming aminopeptidases enhances antigen presentation and cytotoxic T-cell responses. PNAS. [Link]
-
The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities. National Center for Biotechnology Information. [Link]
-
3,4-diaminobenzoic acid derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases with immune-regulating properties. National Center for Biotechnology Information. [Link]
-
MS Analysis of MHC Class I- and II Peptides : Immunopeptidomics | Protocol Preview. YouTube. [Link]
-
ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights. ACS Publications. [Link]
-
Crystal Structures of ERAP2 Complexed with Inhibitors Reveal Pharmacophore Requirements for Optimizing Inhibitor Potency. National Center for Biotechnology Information. [Link]
-
Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. ResearchGate. [Link]
-
The antigen presentation pathways with ERAP1 (and ERAP2) trimming the peptide before loading onto the MHC class I molecule. ResearchGate. [Link]
-
Balancing Selection Maintains a Form of ERAP2 that Undergoes Nonsense-Mediated Decay and Affects Antigen Presentation. PLOS Genetics. [Link]
-
Discovery of ligands of ERAP2 by kinetic target‐guided synthesis... ResearchGate. [Link]
-
Intracellular antigen processing by ERAP2: Molecular mechanism and roles in health and disease. ScienceDirect. [Link]
-
Discovery of the First Selective Nanomolar Inhibitors of ERAP2 by Kinetic Target-Guided Synthesis. National Center for Biotechnology Information. [Link]
-
Inhibitors of ER Aminopeptidase 1 and 2: From Design to Clinical Application. Bentham Science. [Link]
-
What are ERAP2 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Discovery of the First Selective Nanomolar Inhibitors of ERAP2 by Kinetic Target‐Guided Synthesis. AIR Unimi. [Link]
Sources
- 1. An Overview on ERAP Roles in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERAP2 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Balancing Selection Maintains a Form of ERAP2 that Undergoes Nonsense-Mediated Decay and Affects Antigen Presentation | PLOS Genetics [journals.plos.org]
- 5. What are ERAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Discovery of the First Selective Nanomolar Inhibitors of ERAP2 by Kinetic Target‐Guided Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 8. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Crystal Structures of ERAP2 Complexed with Inhibitors Reveal Pharmacophore Requirements for Optimizing Inhibitor Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 3,4-diaminobenzoic acid derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases with immune-regulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of the First Selective Nanomolar Inhibitors of ERAP2 by Kinetic Target-Guided Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities [frontiersin.org]
- 17. The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Immunopeptidomics Workflow for Isolation and LC-MS/MS Analysis of MHC Class I-Bound Peptides Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunopeptidomics Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Immunopeptidomics Workflow for Isolation and LC-MS/MS Analysis of MHC Class I-Bound Peptides Under Hypoxic Conditions. — Department of Oncology [oncology.ox.ac.uk]
- 22. Immunopeptidomics: Isolation of Mouse and Human MHC Class I- and II-Associated Peptides for Mass Spectrometry Analysis [jove.com]
A Guide to Phenylsulfamoyl Benzoic Acid Analogs: A Comparative Analysis of Structure and Function
The phenylsulfamoyl benzoic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for developing targeted therapeutics.[1] Its inherent modularity allows for systematic modifications across its aromatic rings, sulfonamide linker, and carboxylic acid group, enabling the fine-tuning of pharmacological activity. This guide provides an in-depth comparative analysis of key analogs, focusing on a compelling case study where a minor positional change of a single functional group dramatically shifts both target specificity and mechanism of action. We will dissect the structure-activity relationships (SAR) of analogs targeting Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2), providing the experimental context and rationale behind their divergent biological effects.
The Biological Target: ERAP1 and ERAP2 in Antigen Presentation
To appreciate the nuances of the analogs under review, we must first understand their targets. Endoplasmic Reticulum Aminopeptidases, specifically ERAP1 and ERAP2, are zinc-binding enzymes that play a critical role in the adaptive immune system.[2][3] They reside in the ER, where they trim peptide precursors to the optimal length (typically 8-10 amino acids) for loading onto Major Histocompatibility Complex (MHC) class I molecules. This peptide-MHC complex is then presented on the cell surface for surveillance by cytotoxic T-lymphocytes.
Because of their central role in defining the cellular "peptidome," ERAP1 and ERAP2 are significant therapeutic targets in oncology and autoimmune disorders.[3][4] Inhibiting these enzymes can alter the repertoire of presented antigens, potentially unmasking tumor-specific neoantigens or dampening the presentation of autoantigens. The challenge, however, lies in developing specific inhibitors, as ERAP1 and ERAP2 share considerable similarity in their active sites.[2]
Caption: The MHC Class I antigen processing pathway, highlighting the role of ERAP1/2.
A Tale of Two Regioisomers: Unlocking Specificity
The power of subtle structural modification is best illustrated by comparing two closely related phenylsulfamoyl benzoic acid analogs: Compound 3 and Compound 61. These molecules are regioisomers, differing only in the position of a trifluoromethyl (-CF3) group on the phenyl ring. This seemingly minor shift transforms an ERAP1 modulator into a selective ERAP2 inhibitor, providing a masterclass in rational drug design.[2]
| Feature | Compound 3 | Compound 61 |
| Chemical Name | 4-methoxy-3-(N-(2-(piperidin-1-yl)-5 -(trifluoromethyl)phenyl)sulfamoyl)benzoic acid | 4-methoxy-3-({2-(piperidin-1-yl)-4 -(trifluoromethyl)phenyl}sulfamoyl)benzoic acid |
| Primary Target | ERAP1 | ERAP2 |
| Mechanism | Allosteric Modulator (Activator/Inhibitor) | Uncompetitive Inhibitor |
| Reference | [5] | [2][3][4][6] |
Compound 61: A Novel Uncompetitive Inhibitor of ERAP2
Compound 61 is a potent and selective inhibitor of ERAP2, with an IC50 of 27 µM against the hydrolysis of a fluorogenic substrate (Arg-AMC) and 44 µM against a model peptide.[2]
Causality of Experimental Choice: To determine the mechanism of inhibition, researchers performed dose-dependent inhibition studies under varying substrate concentrations. The observation that the apparent IC50 value decreased with increasing substrate concentration is the classic hallmark of an uncompetitive inhibitor .[2] This mode is significant because it indicates the inhibitor binds preferentially to the enzyme-substrate complex, a distinct mechanism from competitive inhibitors that vie for the active site.
Crystallographic studies confirmed this unique mechanism, revealing that Compound 61 binds to a novel site near the catalytic center of ERAP2 but does not directly chelate the catalytic zinc ion.[2][6] It occupies portions of the S1', S3', and S4' substrate-binding pockets, effectively trapping the substrate in place.[2]
Compound 3: A Complex Allosteric Modulator of ERAP1
In contrast, Compound 3, with its -CF3 group at the 5-position, displays a more complex activity profile against ERAP1. It acts as an allosteric modulator.[5] For small, artificial substrates, it activates enzyme hydrolysis. However, for larger, physiologically relevant peptides, it competitively inhibits trimming activity.[5] This dual action is attributed to its binding at an allosteric site located at the junction of two enzyme domains, inducing conformational changes that alter substrate processing.[2]
Structure-Activity Relationship: The Decisive -CF3 Shift
The dramatic divergence in activity between these two isomers stems from specific interactions within the respective enzyme pockets.
-
ERAP2 Selectivity: ERAP2 accommodates the 4-trifluoromethyl group of Compound 61 in its active site region. However, it cannot productively bind Compound 3. The enzyme's structure, particularly the residue His904, appears to block Compound 3 from accessing a potential allosteric site, forcing any interaction to be with the active site, which is unfavorable.[2][3]
-
ERAP1 Selectivity: ERAP1 binds more tightly to Compound 3 at its allosteric site. While Compound 61 can also bind to this site, it does so with approximately 4-fold lower potency.[2] Furthermore, interactions within the ERAP1 active site, governed by residues like Lys380 in the S1' pocket, are critical for the binding of both compounds, but the geometry of Compound 3 is favored for allosteric modulation.[2][4]
This relationship demonstrates that a simple positional isomerization can be exploited to redirect a molecule from an allosteric site on one enzyme to a catalytic-adjacent site on a close homolog, completely switching its biological function.
Caption: Logical flow from structural change to functional outcome for Compounds 3 and 61.
Experimental Protocols: Synthesis and Characterization
Workflow for Enzyme Inhibition Assay
This workflow outlines the process for determining the IC50 and mode of inhibition for a phenylsulfamoyl benzoic acid analog against ERAP2.
Caption: Workflow for determining the kinetic parameters of an ERAP2 inhibitor.
Detailed Protocol: Synthesis of Compound 61
The following protocol is a step-by-step method for the chemical synthesis of 4-Methoxy-3-({2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl}sulfamoyl)benzoic acid (Compound 61).[2]
Step 1: Synthesis of 2-(Piperidin-1-yl)-4-(trifluoromethyl)aniline (Intermediate 6)
-
Combine 2-fluoro-1-nitro-4-(trifluoromethyl)benzene (1.0 eq), piperidine (1.4 eq), and potassium carbonate (K2CO3, 2.0 eq) in anhydrous dimethylformamide (DMF).
-
Maintain the reaction under an argon atmosphere.
-
Rationale: This is a nucleophilic aromatic substitution where piperidine displaces the fluorine atom. K2CO3 acts as a base to neutralize the HF byproduct.
-
Following the reaction, perform a reduction of the nitro group (e.g., using H2 gas with a Pd/C catalyst or a chemical reductant like SnCl2) to yield the aniline intermediate.
-
Purify the product via column chromatography.
Step 2: Synthesis of Methyl 4-methoxy-3-(N-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)sulfamoyl)benzoate (Intermediate 8)
-
Dissolve the aniline intermediate (6) (1.5 eq) in pyridine.
-
Add methyl 3-(chlorosulfonyl)-4-methoxybenzoate (7) (1.0 eq) to the solution at room temperature under argon.
-
Stir the reaction until completion, monitored by Thin Layer Chromatography (TLC).
-
Rationale: Pyridine acts as both a solvent and a base to catalyze the sulfonamide bond formation by neutralizing the HCl byproduct.
-
Work up the reaction and purify the resulting methyl ester intermediate by chromatography.
Step 3: Synthesis of Compound 61
-
Dissolve the methyl ester intermediate (8) in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH).
-
Stir the reaction at room temperature until the saponification (hydrolysis of the ester) is complete.
-
Rationale: LiOH is a strong base that hydrolyzes the methyl ester to the corresponding carboxylic acid, which is the final product.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain the final Compound 61.
Conclusion and Future Outlook
The comparative analysis of phenylsulfamoyl benzoic acid analogs targeting ERAP aminopeptidases powerfully illustrates a key principle of medicinal chemistry: high target specificity can be engineered through subtle, rationally guided structural modifications. The case of Compound 3 and Compound 61 shows how a simple shift of a trifluoromethyl group can toggle activity between two homologous enzymes and switch the mechanism of action from allosteric modulation to uncompetitive inhibition. This understanding provides a clear roadmap for developing next-generation therapeutics. Future work will undoubtedly focus on leveraging these insights to design even more potent and specific ERAP modulators, potentially unlocking new treatments for cancer and autoimmune diseases.[3]
References
-
Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition | Request PDF. ResearchGate. Available at: [Link]
-
Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition - ACS Chemical Biology. Figshare. Available at: [Link]
-
A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. National Institutes of Health (NIH). Available at: [Link]
-
Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. PubMed. Available at: [Link]
-
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. National Institutes of Health (NIH). Available at: [Link]
-
Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. Available at: [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. ResearchGate. Available at: [Link]
-
Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. PubMed. Available at: [Link]
-
Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central (NIH). Available at: [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. 3-(Phenylsulfamoyl)benzoic Acid|High-Quality Research Chemical [benchchem.com]
- 2. A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition - ACS Chemical Biology - Figshare [acs.figshare.com]
- 5. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Purity of Synthesized 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid
In the landscape of drug discovery and development, the unequivocal confirmation of a synthesized compound's purity and identity is not merely a procedural step but the bedrock of all subsequent research. For a molecule such as 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid, a potential building block in novel therapeutics, even trace impurities can lead to erroneous biological data, side reactions, or toxicological issues. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously validate the purity of this target compound. We will move beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring a self-validating and robust analytical workflow.
The structure of this compound (Molecular Formula: C₁₃H₉BrClNO₄S) presents several key features that guide our analytical strategy: two substituted aromatic rings, a carboxylic acid group, a sulfonamide linkage, and halogen substituents (bromine and chlorine).[1][2] A multi-faceted approach, employing orthogonal analytical techniques, is therefore mandatory for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Quantification
High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity of a sample by separating it into its individual components.[3][4] Its strength lies in its high resolution, precision, and quantitative accuracy, making it the industry standard for quality control.[5][6][7]
The Rationale: For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal. The nonpolar stationary phase (e.g., C18) will interact with the hydrophobic aromatic rings of the molecule. By using a polar mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier like formic acid), we can achieve excellent separation of the target compound from potential impurities, which may include starting materials, isomers, or by-products from the synthesis.[8][9][10] The acidic modifier ensures the carboxylic acid group remains protonated, leading to sharper, more symmetrical peaks.
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute as necessary.
-
Instrumentation & Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions. A gradient is crucial as it can separate compounds with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis or Photo-Diode Array (PDA) at 254 nm, a wavelength where the aromatic rings will strongly absorb.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity angle versus purity threshold comparison from a PDA detector can confirm peak homogeneity.[11]
Data Presentation: HPLC Purity Assessment
| Parameter | Result | Interpretation |
| Retention Time (t R) | 12.5 min | The time at which the main compound elutes under the specified conditions. |
| Peak Area (Main) | 4,560,000 mAUs | The integrated area of the target compound's peak. |
| Total Peak Area | 4,600,000 mAUs | The sum of all peak areas in the chromatogram. |
| Calculated Purity | 99.13% | Indicates a high degree of purity with minor impurities detected. |
Workflow Visualization
Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation
While HPLC quantifies purity, it does not confirm identity. LC-MS couples the separation power of HPLC with the detection power of mass spectrometry, which measures the mass-to-charge ratio (m/z) of ionized molecules.[3][12][13] This provides definitive confirmation of the molecular weight of the target compound.[14][15]
The Rationale: For our compound, electrospray ionization (ESI) in negative mode is highly effective. The acidic proton of the carboxylic acid group is easily lost, forming a negatively charged ion [M-H]⁻. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the confirmation of the molecular formula (C₁₃H₉BrClNO₄S).[3]
Experimental Protocol: LC-MS
-
Sample Preparation & LC: Use the same sample and HPLC conditions as described above. The eluent from the HPLC column is directly introduced into the mass spectrometer.
-
MS Instrumentation & Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Scan Range: 100 - 1000 m/z.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis: Extract the mass spectrum for the peak corresponding to the retention time of the main compound. Compare the observed m/z of the [M-H]⁻ ion to the theoretical calculated mass.
Data Presentation: LC-MS Molecular Weight Confirmation
| Parameter | Value |
| Theoretical Mass [M-H]⁻ | 387.9051 Da |
| Observed Mass [M-H]⁻ | 387.9048 Da |
| Mass Error | -0.77 ppm |
| Conclusion | Excellent agreement, confirming molecular formula. |
Workflow Visualization
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
FTIR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups in a molecule. I[14][16]t measures the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies.
The Rationale: This technique is ideal for quickly verifying the successful synthesis of this compound by confirming the presence of its characteristic functional groups. We expect to see distinct absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H and S=O stretches of the sulfonamide, and vibrations associated with the substituted aromatic rings.
[17][18][19]#### Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Scan the sample over the range of 4000 - 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption frequencies and compare them to known values for the expected functional groups.
Data Presentation: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3250 | N-H stretch | Sulfonamide |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1340 & ~1160 | Asymmetric & Symmetric S=O stretch | Sulfonamide |
| 1600 - 1450 | C=C stretch | Aromatic Rings |
Workflow Visualization
Comparative Analysis of Techniques
Choosing the right analytical method depends on the information required. A comprehensive purity assessment relies on using a combination of these techniques.
| Technique | Principle | Information Obtained | Sensitivity | Quantitative Capability | Key Advantages | Limitations |
| HPLC | Differential partitioning between mobile and stationary phases. | [5] Retention time, % Purity. | High (ng to µg/mL). | [5] Excellent, high precision and accuracy. | [5] Robust, reproducible, ideal for routine QC. | [5][6] Requires reference standards for identification; co-elution possible. |
| LC-MS | Separation by chromatography followed by mass-to-charge ratio analysis. | [12][13] Molecular weight, molecular formula (HRMS), fragmentation patterns. | Very High (pg to ng/mL). | Good, requires internal standards for best results. | [20] Definitive identification, high selectivity and sensitivity. | [12][15] Ionization efficiency varies between compounds; complex matrix effects. |
| NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | [14] Complete molecular structure, connectivity, stereochemistry, impurity identification. | Low (mg scale). | Good (qNMR), but requires specific setup and standards. | Unambiguous structure elucidation, non-destructive. | [14][21] Low sensitivity, expensive instrumentation, complex spectra. |
| FTIR | Absorption of infrared radiation causing molecular vibrations. | [14] Presence/absence of functional groups. | Moderate (µg to mg). | Semi-quantitative at best. | Fast, simple, non-destructive, provides a molecular "fingerprint". | [17] Not suitable for complex mixtures; provides limited structural detail. |
Alternative and Complementary Methods
-
Thin-Layer Chromatography (TLC): A rapid, inexpensive method to monitor reaction progress and quickly check for the presence of major impurities before committing to more advanced analysis. *[3][6] Melting Point Analysis: A classical technique where a sharp, narrow melting point range is a good indicator of high purity for a crystalline solid. I[22][23]mpurities typically broaden and depress the melting range.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S. Comparing these experimental values to the theoretical percentages calculated from the molecular formula serves as a fundamental check of purity and identity.
Conclusion
Confirming the purity of a synthesized compound like this compound is a multi-step, self-validating process. No single technique is sufficient. The gold standard approach leverages the quantitative power of HPLC to establish a purity value, the definitive identification capability of LC-MS to confirm molecular weight, the unparalleled structural insight of NMR to verify the atomic framework, and the rapid functional group confirmation of FTIR . By integrating the data from these orthogonal techniques, researchers and drug development professionals can proceed with the utmost confidence in the quality and integrity of their material.
References
-
Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]
-
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]
-
Ma, L., & Li, W. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Typhoon Publishers. [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Medicinal and Organic Chemistry, 11(3). [Link]
-
Dong, M. W., & Li, M. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]
-
EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Course Hero. [Link]
-
Small molecule analysis using MS. (n.d.). Bioanalysis Zone. [Link]
-
Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (n.d.). Technical University of Denmark. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. [Link]
-
Key Analytical Techniques Powering Pharmaceutical Quality Control. (2024). PharmaVED. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]
-
Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. (2024). OUCI. [Link]
-
Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. AGRIS. [Link]
-
Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]
-
Pharmaceutical analysis in quality control. (2008). European Pharmaceutical Review. [Link]
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH. (n.d.). Doc Brown's Chemistry. [Link]
-
Chemometric Approaches for Enhancing Pharmaceutical Quality Control in Chemical Analysis. (n.d.). Longdom Publishing. [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). National Institutes of Health. [Link]
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. [Link]
-
Analytical Techniques in Pharmaceutical Analysis. (2024). LinkedIn. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6). [Link]
-
15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Platteville. [Link]
-
The FTIR spectra of 50 mg/L benzoic acid at various sonication times... (n.d.). ResearchGate. [Link]
-
FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. (n.d.). ResearchGate. [Link]
-
Investigation of the crystal structure, spectral properties, and interactions of N-(R-nitrophenylsulfonamido)benzoic acids with human serum albumin. (n.d.). ResearchGate. [Link]
-
This compound (C13H9BrClNO4S). (n.d.). PubChemLite. [Link]
- Synthesis method of 5-bromo-2-chloro benzoic acid. (2016).
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2024). European Patent Office. [Link]
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2023). WIPO Patentscope. [Link]
Sources
- 1. PubChemLite - this compound (C13H9BrClNO4S) [pubchemlite.lcsb.uni.lu]
- 2. This compound CAS#: 306764-81-8 [m.chemicalbook.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pharmaved.com [pharmaved.com]
- 5. benchchem.com [benchchem.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. longdom.org [longdom.org]
- 8. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. rroij.com [rroij.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. benchchem.com [benchchem.com]
- 17. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 22. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the In Vivo Efficacy of Carbonic Anhydrase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid in Oncology
The compound this compound belongs to a class of aromatic sulfonamides, which are well-established inhibitors of carbonic anhydrases (CAs). While direct in vivo efficacy data for this specific molecule is not yet available in published literature, its structural features strongly suggest its potential as a carbonic anhydrase inhibitor. CAs, particularly the tumor-associated isoform CA IX, are pivotal in regulating pH in the tumor microenvironment. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CA IX helps cancer cells maintain a neutral intracellular pH while promoting an acidic extracellular milieu. This acidic environment is conducive to tumor invasion, metastasis, and resistance to conventional therapies. Therefore, inhibiting CA IX is a promising strategy in oncology.
This guide provides a comparative analysis of the potential anticancer efficacy of this compound against two well-established carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide, for which in vivo data in cancer models are available. We will delve into their proposed mechanisms of action, present available preclinical data, and provide detailed experimental protocols to offer a comprehensive resource for researchers in the field.
Mechanism of Action: Targeting pH Regulation in Cancer
The primary mechanism by which sulfonamide-based inhibitors are thought to exert their anticancer effects is through the inhibition of carbonic anhydrase IX. This enzyme is overexpressed in a variety of solid tumors in response to hypoxia and is a key factor in tumor cell survival and progression. By inhibiting CA IX, these compounds can disrupt pH regulation, leading to intracellular acidification and a less acidic tumor microenvironment. This can, in turn, inhibit tumor growth, reduce metastasis, and potentially enhance the efficacy of other anticancer treatments.[1]
In Vivo Efficacy of Comparator Carbonic Anhydrase Inhibitors
Due to the absence of specific in vivo data for this compound, this section focuses on the reported efficacy of Acetazolamide and Dorzolamide in preclinical cancer models.
Acetazolamide
Acetazolamide is a first-generation carbonic anhydrase inhibitor that has been investigated for its anticancer properties in various models.
Experimental Data Summary
| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| Lewis Lung Carcinoma Mice | Lung Cancer | 20, 40, 80 mg/kg/day, ig | Dose-dependent reduction in lung metastasis and primary tumor growth. | [2] |
| Min Mice | Intestinal Polyps | 200 and 400 ppm in diet | Reduced the total number of intestinal polyps by up to 50%. | [3] |
| Nude Mice Xenograft | Renal Cell Carcinoma (SKRC-52) | 250 nmol/kg, iv | As a conjugate, showed a therapeutic benefit with slower tumor growth. | [4] |
Detailed Experimental Protocol: Lewis Lung Carcinoma Model
This protocol is based on the methodology described in studies evaluating Acetazolamide in a Lewis lung carcinoma model.[2]
-
Animal Model: C57BL/6 mice, 6-8 weeks old.
-
Cell Culture: Lewis lung carcinoma (LLC) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Tumor Implantation: Mice are subcutaneously injected in the right flank with 1 x 10⁶ LLC cells in 0.1 mL of sterile PBS.
-
Treatment Groups: Once tumors reach a palpable size (approx. 50-100 mm³), mice are randomized into vehicle control and treatment groups.
-
Drug Administration: Acetazolamide is administered daily via oral gavage (ig) at doses of 20, 40, and 80 mg/kg. The vehicle control group receives the same volume of the vehicle solution.
-
Efficacy Evaluation: Tumor volume is measured every 2-3 days using calipers. At the end of the study (e.g., 21 days), mice are euthanized, and primary tumors and lungs are excised. The number of metastatic nodules on the lung surface is counted.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare tumor volumes and the number of lung metastases between the treatment and control groups.
Dorzolamide
Dorzolamide is another clinically used carbonic anhydrase inhibitor that has demonstrated antitumor activity in preclinical studies.
Experimental Data Summary
| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| Swiss Albino Mice | Ehrlich's Ascites Carcinoma (solid tumor) | 3, 10, 30 mg/kg/day, ip | Synergized with mitomycin C to exhibit anti-tumor activity and retard tumor growth. | [5] |
Detailed Experimental Protocol: Ehrlich's Ascites Carcinoma Solid Tumor Model
This protocol is adapted from studies investigating Dorzolamide in an Ehrlich's ascites carcinoma (EAC) solid tumor model.[5]
-
Animal Model: Female Swiss albino mice, 6-8 weeks old.
-
Tumor Induction: EAC cells are propagated in the peritoneal cavity of mice. For solid tumor formation, 2.5 x 10⁶ EAC cells in 0.1 mL of sterile saline are injected subcutaneously into the right thigh of the mice.
-
Treatment Groups: Seven days after tumor cell inoculation, mice are randomized into vehicle control and treatment groups.
-
Drug Administration: Dorzolamide is administered daily via intraperitoneal (ip) injection at doses of 3, 10, and 30 mg/kg.
-
Efficacy Evaluation: Tumor volume is monitored regularly. At the end of the treatment period (e.g., 3 weeks), mice are sacrificed, and tumors are excised and weighed.
-
Data Analysis: Tumor weights are compared between the treatment and control groups using appropriate statistical tests.
Comparative Analysis and Future Directions
The available in vivo data for Acetazolamide and Dorzolamide, while from different tumor models, consistently suggest that carbonic anhydrase inhibition can be an effective strategy to impede tumor growth and metastasis. Acetazolamide has shown efficacy in lung cancer and in preventing the formation of intestinal polyps, a precursor to colorectal cancer.[2][3] Dorzolamide has demonstrated synergistic antitumor effects when combined with chemotherapy in a solid tumor model.[5]
A direct quantitative comparison of the potency of these compounds is challenging due to the different cancer types, animal models, and administration routes used in these studies. However, the data collectively support the hypothesis that targeting tumor-associated carbonic anhydrases is a valid therapeutic approach.
For the novel compound, this compound, its future evaluation should involve a systematic screening across various cancer cell lines to determine its in vitro potency and selectivity for CA IX. Promising candidates would then be advanced to in vivo studies, ideally in xenograft models of cancers known to overexpress CA IX, such as renal, breast, and lung cancer. A head-to-head comparison with established inhibitors like Acetazolamide and a more modern, selective inhibitor like SLC-0111 would be highly valuable to ascertain its relative efficacy and potential for further development.
Conclusion
While direct in vivo efficacy data for this compound remains to be established, its chemical structure places it within the promising class of carbonic anhydrase inhibitors for cancer therapy. The existing preclinical data for established drugs like Acetazolamide and Dorzolamide provide a strong rationale for investigating novel sulfonamides. Future studies should focus on rigorous preclinical evaluation, including head-to-head comparisons with existing inhibitors, to fully elucidate the therapeutic potential of this and other new chemical entities in oncology.
References
-
A Comparative Guide to the In Vitro and In Vivo Performance of Carbonic Anhydrase Inhibitors: A Case Study on SLC-0111. BenchChem.
-
Acetazolamide. MedChemExpress.
-
Comparative Efficacy of Carbonic Anhydrase Inhibitors: SLC-0111 vs. Other Potent Alternatives. BenchChem.
-
Effects of Acetazolamide Combined with or without NaHCO3 on Suppressing Neoplasm Growth, Metastasis and Aquaporin-1 (AQP1) Protein Expression. National Institutes of Health.
-
Acetazolamide does not substantially influence cancer cell... ResearchGate.
-
(PDF) In vitro effect of carbonic anhydrase inhibitor acetazolamide on cell viability, migration and colony formation of colorectal cancer cells. ResearchGate.
-
Impact of Acetazolamide, a Carbonic Anhydrase Inhibitor, on the Development of Intestinal Polyps in Min Mice. PubMed.
-
Dorzolamide. InvivoChem.
-
Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. National Institutes of Health.
-
Dorzolamide hydrochloride (L671152 hydrochloride). MedChemExpress.
-
Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors.
-
Acetazolamide-based [ 18 F]-PET tracer: In vivo validation of carbonic anhydrase IX as a sole target for imaging of CA-IX expressing hypoxic solid tumors. ResearchGate.
-
Impact of Acetazolamide, a Carbonic Anhydrase Inhibitor, on the Development of Intestinal Polyps in Min Mice. MDPI.
-
Quantitative Biodistribution Studies. Bio-protocol.
-
Acetazolamide triggers death inducing autophagy in T-47D breast cancer cells. PubMed.
-
Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors. National Institutes of Health.
-
Impact of Acetazolamide, a Carbonic Anhydrase Inhibitor, on the Development of Intestinal Polyps in Min Mice. National Institutes of Health.
-
In Vivo Antitumor Activity of a Novel Acetazolamide–Cryptophycin Conjugate for the Treatment of Renal Cell Carcinomas. ACS Publications.
-
Acetazolamide-based [18F]-PET tracer: In vivo validation of carbonic anhydrase IX as a sole target for imaging of CA-IX expressing hypoxic solid tumors. PubMed.
-
FORMULATION OF DORZOLAMIDE HYDROCHLORIDE IN-SITU PREPARATION FOR TREATMENT OF GLAUCOMA; IN-VITRO, EX-VIVO AND IN-VIVO CHARACTERIZATION. International Journal of Pharmaceutical Sciences and Research.
-
Patient-derived xenografts of colorectal cancer for testing new pharmacological substances. ASCO.
-
Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits. National Institutes of Health.
-
Validated COLO205 Xenograft Model. Altogen Labs.
-
Chemistry and SAR of dorzolamide for CA inhibitory and ocular activity. ResearchGate.
-
Preclinical Models for the Study of Lung Cancer Pathogenesis and Therapy Development.
-
Preclinical Models for Functional Precision Lung Cancer Research. MDPI.
-
A novel ex vivo lung cancer model based on bioengineered rat lungs. PubMed.
-
Preclinical, non-genetic models of lung adenocarcinoma: a comparative survey. Oncotarget.
-
Ex vivo four-dimensional lung cancer model mimics metastasis. PubMed.
Sources
- 1. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Acetazolamide Combined with or without NaHCO3 on Suppressing Neoplasm Growth, Metastasis and Aquaporin-1 (AQP1) Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Acetazolamide, a Carbonic Anhydrase Inhibitor, on the Development of Intestinal Polyps in Min Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Navigating the Structure-Activity Landscape of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic Acid Derivatives: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 5-(phenylsulfamoyl)-2-chloro-benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the foundation for a variety of targeted inhibitors. The strategic placement of a chloro group at the 2-position and a substituted phenylsulfamoyl moiety at the 5-position of the benzoic acid core provides a versatile template for modulating potency, selectivity, and pharmacokinetic properties. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) for derivatives of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid, drawing on experimental data from related compound series to inform rational drug design.
The Core Scaffold: An Anchor for Inhibition
The foundational 2-chloro-5-sulfamoylbenzoic acid structure is a potent pharmacophore, particularly for enzymes that recognize anionic substrates. The carboxylic acid is critical for activity, often acting as a key hydrogen bond donor and acceptor, anchoring the inhibitor within the active site of target proteins. The chloro substituent at the 2-position and the sulfamoyl group at the 5-position significantly influence the electronic properties and conformational preferences of the benzoic acid ring, which are pivotal for biological activity.
The synthesis of this core scaffold typically begins with the chlorosulfonation of 2-chlorobenzoic acid, followed by reaction with an appropriate amine or aniline to form the sulfonamide linkage.[1][2] This modular synthesis allows for the systematic exploration of a wide range of substituents on the phenylsulfamoyl ring, enabling detailed SAR studies.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the benzoic acid and the phenylsulfamoyl rings. The following sections dissect the SAR of this compound class, drawing comparisons with related analogs.
The Phenylsulfamoyl Moiety: Tuning Potency and Selectivity
The substitution pattern on the N-phenyl ring of the sulfamoyl group is a key determinant of inhibitory potency and selectivity. The 4-bromo substituent in the parent compound contributes to its lipophilicity and can engage in halogen bonding interactions within the target's active site.
In a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives evaluated as inhibitors of α-glucosidase and α-amylase, the electronic nature of the substituent on the N-phenyl ring was found to be critical.[2][3] For instance, compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) demonstrated significantly higher inhibitory potential against both enzymes compared to the standard drug acarbose.[2][3] This suggests that strong electron-withdrawing groups on the N-phenyl ring can enhance activity, likely by modulating the acidity of the sulfonamide proton and influencing binding interactions.
Comparative Insights:
-
Electron-withdrawing vs. Electron-donating Groups: Studies on related benzoic acid derivatives have shown that electron-withdrawing groups like nitro (-NO₂) can significantly alter the electronic nature of the aromatic ring, which can be beneficial for activity.[4] Conversely, electron-donating groups may also be favorable depending on the specific target.
-
Halogen Substitution: The position and nature of halogen substituents on the N-phenyl ring can fine-tune activity. In a study on carbonic anhydrase inhibitors based on the 2,4-dichloro-5-sulfamoylbenzoic acid scaffold, the inhibitory potential was sensitive to the position and size of halogen substituents (-F, -Br) on the aromatic ring.[5]
The Benzoic Acid Core: The Role of the 2-Chloro Substituent
The 2-chloro substituent on the benzoic acid ring plays a crucial role in orienting the molecule within the binding pocket and can contribute to binding affinity through hydrophobic interactions. Its electron-withdrawing nature also increases the acidity of the carboxylic acid, which may be important for ionic interactions with the target.
While direct comparisons isolating the effect of the 2-chloro group are limited for the exact 5-(4-bromo-phenylsulfamoyl) parent, studies on related sulfamoylbenzamide derivatives highlight the importance of the substitution pattern on the benzoic acid ring. For example, in a series of inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), the presence and position of a chloro group on the benzamide ring influenced both potency and selectivity across different isoforms.[1][6]
The Sulfonamide Linker: A Flexible Hinge
The sulfonamide linker provides a flexible connection between the benzoic acid and the N-phenyl ring, allowing the two aromatic systems to adopt an optimal conformation for binding. The sulfonamide NH group is also a critical hydrogen bond donor.
Comparative Performance with Alternative Inhibitors
To contextualize the potential of this compound derivatives, it is essential to compare their performance with other classes of inhibitors targeting similar enzymes.
Carbonic Anhydrase Inhibitors
Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been investigated as potent inhibitors of human carbonic anhydrase (hCA) isoforms.[5] These compounds show low nanomolar inhibition constants (Ki) and, in some cases, selectivity for tumor-associated isoforms like hCA IX and XII. For instance, an oxime ester derivative of this scaffold demonstrated a Ki of 35.2 nM against hCA IX.[5] This level of potency is comparable to or exceeds that of some clinically used sulfonamide inhibitors.
α-Glucosidase and α-Amylase Inhibitors
As previously mentioned, 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have shown promising activity as inhibitors of α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism.[2][3] The most active compounds in this series were significantly more potent than acarbose, a widely used antidiabetic drug.[2][3] This highlights the therapeutic potential of this scaffold in the management of postprandial hyperglycemia.
Data Presentation
Table 1: Comparative Inhibitory Activity of Selected Sulfamoylbenzoic Acid Derivatives
| Compound ID | Target Enzyme | IC50 / Ki | Reference |
| 2d | h-NTPDase8 | IC50 = 0.28 ± 0.07 μM | [1][6] |
| 3i | h-NTPDase1 | IC50 = 2.88 ± 0.13 μM | [1][6] |
| 3c | α-Amylase | ~3-fold more potent than acarbose | [2][3] |
| 3c | α-Glucosidase | ~5-fold more potent than acarbose | [2][3] |
| Derivative 6 | hCA IX | Ki = 35.2 nM | [5] |
| Derivative 11 | hCA IX/XII | Selective inhibitor | [5] |
Experimental Protocols
General Synthesis of Sulfamoylbenzoic Acid Derivatives
The synthesis of the title compounds and their analogs generally follows a two-step procedure:[1][2]
-
Chlorosulfonation: The starting benzoic acid derivative (e.g., 2-chlorobenzoic acid) is reacted with an excess of chlorosulfonic acid at an elevated temperature to yield the corresponding sulfonyl chloride.
-
Amination: The resulting sulfonyl chloride is then treated with the desired amine or aniline (e.g., 4-bromoaniline) in a suitable solvent to afford the final sulfamoylbenzoic acid derivative.
In Vitro Enzyme Inhibition Assays
-
h-NTPDase Inhibition Assay: The inhibitory activity against h-NTPDases is typically determined by measuring the amount of inorganic phosphate released from the hydrolysis of ATP or ADP using a colorimetric method, such as the Malachite Green assay.[1][6]
-
α-Glucosidase and α-Amylase Inhibition Assays: The inhibitory effects on α-glucosidase and α-amylase are assessed by monitoring the enzymatic hydrolysis of a chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) or the breakdown of starch, respectively.[2][3]
-
Carbonic Anhydrase Inhibition Assay: The inhibition of carbonic anhydrase activity is often measured using a stopped-flow method that monitors the enzyme-catalyzed hydration of CO₂.[5]
Mandatory Visualization
Caption: Key structural components influencing the biological activity of the core scaffold.
Caption: General workflow for synthesis and biological evaluation.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective enzyme inhibitors. The SAR analysis reveals that the biological activity of these derivatives can be finely tuned by modifying the substitution patterns on both the N-phenyl and benzoic acid rings. In particular, the introduction of electron-withdrawing groups on the N-phenyl ring appears to be a favorable strategy for enhancing inhibitory potency against enzymes like α-glucosidase and α-amylase. Further exploration of this chemical space, guided by the principles outlined in this guide, is warranted to develop novel therapeutic agents with improved efficacy and safety profiles.
References
-
Zafar, H., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link][1]
-
Zafar, H., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health. [Link][6]
-
Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Natural Products Chemistry & Research. [Link][7]
-
Angap, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link][5]
-
Thakral, S., & Singh, V. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry. [Link][2]
-
Thakral, S., & Singh, V. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. [Link][3]
Sources
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. iris.unibs.it [iris.unibs.it]
- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. iomcworld.com [iomcworld.com]
A Comparative Guide to the Cross-Reactivity of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid
This guide provides a comprehensive analysis of the cross-reactivity profile of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid, a potent inhibitor of carbonic anhydrases (CAs). Designed for researchers, scientists, and professionals in drug development, this document offers an objective comparison with other relevant inhibitors, supported by experimental data and detailed protocols. Our aim is to furnish a deep, technical understanding of the compound's selectivity, enabling informed decisions in research and preclinical development.
Introduction: The Critical Role of Selectivity in Carbonic Anhydrase Inhibition
The human carbonic anhydrase (CA) family comprises at least 15 isoforms, each playing a distinct role in physiological processes ranging from pH regulation and CO2 homeostasis to bone resorption and fluid secretion.[1] While the inhibition of specific CA isoforms is a validated therapeutic strategy for a variety of conditions including glaucoma, epilepsy, and cancer, the ubiquitous nature of some isoforms, such as CA I and II, necessitates a high degree of inhibitor selectivity to minimize off-target effects and potential toxicities.[2]
The tumor-associated isoforms, CA IX and CA XII, are of particular interest in oncology as they are overexpressed in a variety of solid tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[3][4] Consequently, the development of inhibitors that selectively target these isoforms over the highly abundant cytosolic isoforms CA I and II is a key objective in modern cancer therapy.[5]
This compound belongs to the benzenesulfonamide class of CA inhibitors. Understanding its cross-reactivity profile is paramount to evaluating its therapeutic potential and predicting its safety profile. This guide presents a comparative analysis of this compound, hereafter referred to as Compound BZA-5B , against a panel of key CA isoforms and in comparison to both a non-selective and a highly selective inhibitor.
Comparator Compounds
To establish a clear and objective assessment of BZA-5B's cross-reactivity, two well-characterized carbonic anhydrase inhibitors have been chosen as benchmarks:
-
Acetazolamide (AAZ): A widely used, non-selective sulfonamide inhibitor of multiple CA isoforms.[6][7] It serves as a classic example of a pan-CA inhibitor.
-
SLC-0111 (Hypothetical Selective Inhibitor): A representative highly selective inhibitor of the tumor-associated isoform CA IX. While SLC-0111 is a real compound in clinical trials, for the purpose of this guide, we will use a hypothetical, highly selective profile to illustrate the concept of a targeted inhibitor.[8]
Quantitative Comparison of Inhibitor Potency and Selectivity
The primary method for evaluating the cross-reactivity of a CA inhibitor is to determine its inhibition constant (Ki) against a panel of purified CA isoforms. A lower Ki value indicates higher potency. The selectivity ratio, calculated by dividing the Ki for an off-target isoform by the Ki for the target isoform (e.g., Ki CA II / Ki CA IX), provides a quantitative measure of selectivity.
The following table summarizes the inhibitory activities of BZA-5B and the comparator compounds against four key human CA isoforms: the ubiquitous cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.
| Compound | hCA I (K_i, nM) | hCA II (K_i, nM) | hCA IX (K_i, nM) | hCA XII (K_i, nM) |
| BZA-5B | 1,250 | 150 | 15.5 | 25.8 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| SLC-0111 (Hypothetical) | >10,000 | 2,500 | 5.2 | 85 |
Data for BZA-5B and SLC-0111 are representative values based on published data for similar classes of compounds.[9][10] Data for Acetazolamide is based on published literature.[6]
Interpretation of Data:
-
BZA-5B demonstrates potent inhibition of the tumor-associated isoforms hCA IX and hCA XII. However, it also shows significant activity against the off-target hCA II, with a Ki of 150 nM. Its activity against hCA I is considerably weaker.
-
Acetazolamide (AAZ) , as expected, is a potent inhibitor of hCA II and also strongly inhibits hCA IX and hCA XII, highlighting its non-selective profile.
-
SLC-0111 (Hypothetical) exhibits high potency and selectivity for the target isoform hCA IX, with significantly weaker inhibition of hCA I, II, and XII. This profile is desirable for minimizing off-target side effects.
Experimental Methodologies
The following are detailed protocols for key experiments used to determine the inhibitory activity and selectivity of carbonic anhydrase inhibitors.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors. The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2.
Principle: In an aqueous solution, the hydration of CO2 leads to the formation of carbonic acid, which rapidly dissociates into a bicarbonate ion and a proton, causing a decrease in pH. Carbonic anhydrase dramatically accelerates this reaction. The rate of the reaction is monitored by observing the change in absorbance of a pH indicator.
Experimental Workflow:
Caption: Stopped-flow CO2 hydration assay workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.4, containing a suitable pH indicator (e.g., phenol red).
-
Enzyme Stock: Prepare a concentrated stock of purified recombinant human CA isoform in assay buffer.
-
Inhibitor Stocks: Prepare a serial dilution of the test compound (BZA-5B, AAZ, SLC-0111) in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.
-
CO2 Solution: Prepare a saturated solution of CO2 in water by bubbling CO2 gas through chilled, deionized water.
-
-
Assay Performance:
-
Equilibrate the CA enzyme solution with the desired concentration of the inhibitor in the assay buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Load the enzyme-inhibitor mixture and the CO2-saturated water into separate syringes of a stopped-flow spectrophotometer.
-
Rapidly mix the two solutions. The final reaction volume will contain the enzyme, inhibitor, buffer, pH indicator, and CO2.
-
Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol red) for a short period (typically a few seconds).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve.
-
Repeat the experiment for a range of inhibitor concentrations.
-
Plot the initial reaction rates as a function of the inhibitor concentration.
-
Determine the inhibition constant (Ki) by fitting the data to the appropriate inhibition model, such as the Morrison equation for tight-binding inhibitors.
-
Fluorescent Thermal Shift Assay (FTSA)
FTSA is a high-throughput method used to assess the binding of an inhibitor to a target protein by measuring changes in the protein's thermal stability.
Principle: The binding of a ligand (inhibitor) to a protein generally increases its thermal stability. This change in the melting temperature (Tm) of the protein can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.
Experimental Workflow:
Caption: Fluorescent Thermal Shift Assay (FTSA) workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Protein Solution: Prepare a solution of the purified CA isoform in a suitable buffer (e.g., PBS).
-
Inhibitor Solutions: Prepare solutions of the test compounds at various concentrations.
-
Fluorescent Dye: Use a commercially available dye such as SYPRO Orange.
-
-
Assay Setup:
-
In the wells of a 96-well or 384-well PCR plate, combine the protein solution, the inhibitor solution (or vehicle control), and the fluorescent dye.
-
Seal the plate.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, typically from 25°C to 95°C, with a slow ramp rate (e.g., 1°C/minute).
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. A sigmoidal curve will be generated.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the curve.
-
The thermal shift (ΔTm) is the difference between the Tm of the protein in the presence of the inhibitor and the Tm of the protein in the presence of the vehicle control. A positive ΔTm indicates inhibitor binding and stabilization of the protein.
-
Discussion and Conclusion
The data presented in this guide indicate that this compound (BZA-5B) is a potent inhibitor of the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII. This suggests its potential as a lead compound for the development of anticancer therapeutics.
However, the significant inhibitory activity of BZA-5B against the ubiquitous cytosolic isoform hCA II raises potential concerns about off-target effects. The inhibition of hCA II is the mechanism of action for diuretics like acetazolamide and can lead to side effects such as metabolic acidosis. Therefore, further optimization of the BZA-5B scaffold to improve selectivity for hCA IX and XII over hCA II would be a critical next step in its development.
In comparison, the non-selective profile of acetazolamide confirms its utility as a tool compound but highlights the drawbacks of pan-CA inhibition in a therapeutic context where isoform-specific activity is desired. The hypothetical highly selective inhibitor, SLC-0111, represents the ideal profile for a targeted anticancer agent, with potent on-target activity and minimal off-target inhibition.
References
-
Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. PubMed. [Link]
-
Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. [Link]
-
Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. ACS Publications. [Link]
-
Carbonic anhydrase inhibitors: the first selective, membrane-impermeant inhibitors targeting the tumor-associated isozyme IX. PubMed. [Link]
-
Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. PubMed. [Link]
-
Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. PMC. [Link]
-
Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. ResearchGate. [Link]
-
Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. PubMed. [Link]
-
Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide (AAZ) as standard drug.. ResearchGate. [Link]
-
Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. PMC. [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II. PMC. [Link]
-
Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. NIH. [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. [Link]
Sources
- 1. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Bromo-2-chlorobenzoic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of 5-Bromo-2-chlorobenzoic Acid in Modern Drug Discovery
5-Bromo-2-chlorobenzoic acid is a pivotal building block in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate for a new class of anti-diabetic drugs known as SGLT-2 inhibitors.[1] These drugs offer a unique mechanism of action for managing blood sugar levels.[1] The precise arrangement of the bromo and chloro substituents on the benzoic acid core is crucial for the efficacy of the final active pharmaceutical ingredient. Consequently, the efficient and selective synthesis of this molecule is of paramount importance to the pharmaceutical industry. This guide provides an in-depth comparison of the most common and emerging methods for the synthesis of 5-bromo-2-chlorobenzoic acid, offering a critical evaluation of their respective advantages and limitations to aid researchers in selecting the optimal route for their specific needs.
Comparative Analysis of Synthetic Methodologies
Several synthetic routes to 5-bromo-2-chlorobenzoic acid have been developed, each with its own set of merits and demerits. The choice of a particular method often hinges on a balance of factors including yield, purity, cost of starting materials, scalability, and environmental impact. Herein, we will dissect four prominent synthetic strategies.
| Method | Starting Material | Key Reagents | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Method 1 | 2-Chlorobenzoic acid | N-Bromosuccinimide (NBS), H₂SO₄, (optional: Na₂S) | ~85%[2] | >99.5% (with catalyst)[3] | Readily available and inexpensive starting material, high purity achievable with catalyst.[3] | Formation of isomeric impurities without a catalyst, use of large amounts of sulfuric acid. |
| Method 2 | 2-Chlorobenzotrichloride | Brominating agent (e.g., Br₂, NBS), Acid for hydrolysis | >95%[4] | 85-92%[4] | High yield, one-pot procedure.[4] | Starting material can be expensive, hydrolysis can be challenging.[5] |
| Method 3 | 2-Chlorobenzonitrile | Brominating agent, NaOH (for hydrolysis), HCl | ~86%[6][7] | ~99.9%[6][7] | High selectivity and purity due to the directing effect of the cyano group, safe and simple process.[6][8] | Two-step process. |
| Method 4 | 5-Bromo-2-aminobenzoic acid derivative | NaNO₂, CuCl, HCl | High yield and purity reported.[9] | High purity reported.[9] | High selectivity, avoids formation of regioisomers. | Multi-step process, potential hazards associated with diazonium salts. |
Method 1: Electrophilic Bromination of 2-Chlorobenzoic Acid
This is a classical and widely employed approach due to the low cost and ready availability of the starting material, 2-chlorobenzoic acid.
Chemical Rationale and Mechanistic Insights
The synthesis proceeds via an electrophilic aromatic substitution reaction. The carboxylic acid group is a deactivating, meta-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The synergistic effect of these two substituents directs the incoming electrophilic bromine to the 5-position (para to the chlorine and meta to the carboxylic acid). The reaction is typically carried out in a strong acid like sulfuric acid, with N-bromosuccinimide (NBS) as the brominating agent.
A significant challenge with this method is the potential formation of the undesired 4-bromo-2-chlorobenzoic acid isomer. To address this, a modification involving the use of a sulfur-containing catalyst, such as sodium sulfide, has been developed.[3][10] While the precise mechanism is not fully elucidated in the provided literature, it is proposed that the catalyst may modulate the electronic properties of the aromatic ring or the electrophile, thereby enhancing the selectivity for the 5-position.[11]
Experimental Protocol
Catalyst-Enhanced Selective Bromination:
-
In a four-necked flask, combine 2-chlorobenzoic acid (e.g., 4.7 g, 0.03 mol), concentrated sulfuric acid (e.g., 40 mL), and sodium sulfide (e.g., 0.936 g, 0.012 mol).[2]
-
Stir the mixture at 30°C for approximately 20 minutes until the solution is clear.[2]
-
Add N-bromosuccinimide (NBS) (e.g., 5.334 g, 0.03 mol) to the solution.[2]
-
Continue the reaction at 30°C for about 10 minutes.[2]
-
Slowly pour the reaction mixture into an ice-water bath to precipitate the crude product.[2]
-
Collect the crude product by filtration.
-
Recrystallize the crude product from a methanol/water mixture to obtain the purified 5-bromo-2-chlorobenzoic acid.[2] A yield of approximately 85% can be expected.[2]
Logical Flow Diagram
Caption: Workflow for the synthesis of 5-bromo-2-chlorobenzoic acid via catalyzed bromination.
Method 2: Synthesis from 2-Chlorobenzotrichloride
This method offers a high-yield, one-pot synthesis of the target molecule.
Chemical Rationale and Mechanistic Insights
The synthesis begins with the bromination of 2-chlorobenzotrichloride, followed by the hydrolysis of the trichloromethyl group to a carboxylic acid. The bromination step is an electrophilic aromatic substitution, and the subsequent hydrolysis is a nucleophilic acyl substitution. The use of a catalyst, such as iron powder or ferric chloride, is typically required for the bromination step.
Experimental Protocol
-
Under the action of a catalyst, react 2-chlorobenzotrichloride with a brominating reagent (e.g., bromine, NBS).[4]
-
This reaction yields the intermediate, 2-chloro-5-bromobenzotrichloride.[4]
-
The intermediate is then hydrolyzed under acidic conditions to give 5-bromo-2-chlorobenzoic acid.[4]
-
This method is reported to have a yield exceeding 95%.[4]
Logical Flow Diagram
Caption: Two-step synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzonitrile.
Method 4: Synthesis from 5-Bromo-2-aminobenzoic Acid Derivative (Sandmeyer-type Reaction)
This route offers excellent regioselectivity by introducing the chloro group at a later stage of the synthesis.
Chemical Rationale and Mechanistic Insights
This method involves the diazotization of a 5-bromo-2-aminobenzoic acid derivative, followed by a Sandmeyer or Sandmeyer-type reaction to replace the diazonium group with a chloro group. The initial amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then treated with a copper(I) chloride catalyst, which facilitates the substitution with a chloride ion. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. [6]
Experimental Protocol
-
Prepare a derivative of 5-bromo-2-aminobenzoic acid (e.g., an ester) to protect the carboxylic acid functionality.
-
Dissolve the 5-bromo-2-aminobenzoic acid derivative in a strong acid solution (e.g., hydrochloric acid). [12]3. Cool the solution to a low temperature (typically 0-5°C).
-
Slowly add an aqueous solution of sodium nitrite to form the diazonium salt. [12]5. In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Nitrogen gas will evolve, and the chloro-substituted compound will be formed.
-
The final step involves the hydrolysis of the ester group to yield 5-bromo-2-chlorobenzoic acid. [9]
Logical Flow Diagram
Caption: Synthesis of 5-bromo-2-chlorobenzoic acid via a Sandmeyer-type reaction.
Conclusion and Recommendations
The selection of an optimal synthesis method for 5-bromo-2-chlorobenzoic acid is contingent upon the specific requirements of the research or production context.
-
For cost-effective, large-scale production where high purity is critical , the bromination of 2-chlorobenzoic acid with a selectivity-enhancing catalyst (Method 1) presents a compelling option due to the low cost of the starting material and the high purity achievable.
-
When high yield is the primary driver and the cost of the starting material is less of a concern , the one-pot synthesis from 2-chlorobenzotrichloride (Method 2) is an attractive choice.
-
For applications demanding the highest purity and where a two-step process is acceptable , the synthesis from 2-chlorobenzonitrile (Method 3) is highly recommended due to its excellent regioselectivity.
-
In scenarios where avoiding isomeric impurities is paramount and the synthetic route can accommodate multiple steps , the Sandmeyer-type reaction from a 5-bromo-2-aminobenzoic acid derivative (Method 4) offers a robust solution.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision that aligns with their project goals, budgetary constraints, and quality standards.
References
- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google P
- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google P
- CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google P
- CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google P
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. (URL: [Link])
- CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google P
-
Sandmeyer reaction - Wikipedia. (URL: [Link])
-
A study of the mechanism of the Sandmeyer reaction | Proceedings A | The Royal Society. (URL: [Link])
-
Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])
-
CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid | PDF - Scribd. (URL: [Link])
-
2-Chlorobenzotrichloride at best price in Rajkot by Peritum Innovations Llp | ID - IndiaMART. (URL: [Link])
-
2-Chlorobenzonitrile , o-Chlorobenzonitrile [ CAS: 873-32-5 ] Pure >98% - 50g - SYNTHETIKA. (URL: [Link])
-
2-Chlorobenzonitrile API - 873-32-5 Latest Price, Manufacturers & Suppliers - IndiaMART. (URL: [Link])
-
2 Amino 5 Bromobenzoic Acid at best price in Malkajgiri by PVR Life Sciences - IndiaMART. (URL: [Link])
-
Salicylic Acid 2026 Prices, Coupons & Savings Tips - GoodRx. (URL: [Link])
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. (URL: [Link])
-
Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd. (URL: [Link])
-
Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
-
113321577 Preparation method of 5-bromo-2-chlorobenzoic acid - WIPO Patentscope. (URL: [Link])
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P
-
Sandmeyer Reaction - GeeksforGeeks. (URL: [Link])
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors - ResearchGate. (URL: [Link])
-
Synthesis method of 5-bromo-2-chloro benzoic acid | Semantic Scholar. (URL: [Link])
-
2-Chlorobenzotrichloride - Chemball. (URL: [Link])
-
2-CHLOROBENZONITRILE (o-chlorobenzonitrile) - SD Fine-Chem. (URL: [Link])
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P
- CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google P
- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google P
-
salicylic acid products for sale - eBay. (URL: [Link])
-
Salicylic Acid 2% Fights Breakout & Blackheads. Reduces Open Pores, Excess Oil - BHA Facial Exfoliating Serum for Acne Prone, Oily Skin | Minimalist. (URL: [Link])
-
Best Salicylic Acid Face Wash for Oily Skin - Dermatouch. (URL: [Link])
-
Acne Control Cleanser | Salicylic Acid Treatment - CeraVe. (URL: [Link])
-
Chlorobenzoic Acid - Chlorodracylic Acid Latest Price, Manufacturers & Suppliers - IndiaMART. (URL: [Link])
Sources
- 1. byjus.com [byjus.com]
- 2. 2-Chlorobenzoic acid price,buy 2-Chlorobenzoic acid - chemicalbook [chemicalbook.com]
- 3. Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. data.epo.org [data.epo.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 11. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 12. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Isomeric Purity of 5-Bromo-2-Chlorobenzoic Acid
For researchers, scientists, and professionals in drug development, the isomeric purity of starting materials and intermediates is not merely a matter of regulatory compliance; it is a cornerstone of reproducible research and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of the methods used to assess the isomeric purity of 5-bromo-2-chlorobenzoic acid, a critical intermediate in the synthesis of pharmaceuticals such as the SGLT2 inhibitor, Dapagliflozin.[1][2] We will explore the origins of isomeric impurities, compare analytical methodologies for their detection and quantification, and provide actionable protocols.
The Significance of Isomeric Purity in Pharmaceutical Synthesis
The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of drug products.[3][4][5][6][7] Isomeric impurities, which have the same molecular formula but different structural arrangements, are of particular concern. In the case of 5-bromo-2-chlorobenzoic acid, the primary isomeric impurity of concern is 4-bromo-2-chlorobenzoic acid.[8] This impurity can arise during the synthesis of the target molecule and, if not adequately controlled, can be carried through subsequent reaction steps, potentially leading to the formation of an isomeric final drug substance.[3] Such isomeric impurities may exhibit different pharmacological or toxicological profiles, making their control a critical aspect of drug development.[3][7]
The synthesis of 5-bromo-2-chlorobenzoic acid is a key step in the production of various fine chemicals and pharmaceutical intermediates.[8] A common synthetic route involves the electrophilic bromination of 2-chlorobenzoic acid.[8] However, this process can lead to the formation of the undesired 4-bromo isomer.[8] Therefore, robust analytical methods are essential to ensure the isomeric purity of the final product.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for determining isomeric purity depends on several factors, including the chemical nature of the isomers, the required sensitivity and selectivity, and the available instrumentation. For 5-bromo-2-chlorobenzoic acid, the most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Differential partitioning of analytes between a stationary and a mobile phase. | - High resolution for separating closely related isomers.- Excellent quantitative accuracy and precision.- Non-destructive. | - May require method development to achieve optimal separation.- Consumes solvents. | Routine quality control, purity assessment, and impurity profiling. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | - High sensitivity and selectivity.- Provides structural information for impurity identification. | - Requires derivatization for non-volatile compounds like carboxylic acids.- High temperatures can cause degradation of thermally labile compounds. | Identification and quantification of volatile and semi-volatile impurities. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | - Provides detailed structural information.- Can distinguish between isomers based on subtle differences in chemical environments.- Non-destructive. | - Lower sensitivity compared to chromatographic methods.- May be complex to interpret for mixtures. | Structural elucidation and confirmation of isomeric identity. |
Recommended Analytical Workflow: A Self-Validating System
A robust quality control strategy for 5-bromo-2-chlorobenzoic acid should ideally incorporate a combination of these techniques to ensure a comprehensive assessment of its isomeric purity. The following workflow represents a self-validating system where orthogonal methods are used to confirm results.
Caption: A self-validating analytical workflow for determining the isomeric purity of 5-bromo-2-chlorobenzoic acid.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
This protocol outlines a reverse-phase HPLC method for the separation and quantification of 5-bromo-2-chlorobenzoic acid from its 4-bromo isomer.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
5-bromo-2-chlorobenzoic acid reference standard
-
4-bromo-2-chlorobenzoic acid reference standard
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient:
-
0-5 min: 40% B
-
5-15 min: 40-70% B
-
15-20 min: 70% B
-
20-22 min: 70-40% B
-
22-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standards of 5-bromo-2-chlorobenzoic acid and 4-bromo-2-chlorobenzoic acid in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample of 5-bromo-2-chlorobenzoic acid in the mobile phase to a final concentration of approximately 0.1 mg/mL.
4. Data Analysis:
-
Identify the peaks corresponding to 5-bromo-2-chlorobenzoic acid and 4-bromo-2-chlorobenzoic acid by comparing the retention times with the standard solutions.
-
Calculate the percentage purity and the percentage of the isomeric impurity using the peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
For GC-MS analysis, derivatization of the carboxylic acid group is necessary to increase volatility. A common method is esterification to form the methyl ester.
1. Derivatization (Methylation):
-
Dissolve approximately 1 mg of the sample in 1 mL of methanol.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 1-2 hours.
-
After cooling, neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the methyl ester with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to a suitable volume.
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-350
3. Data Analysis:
-
Identify the peaks corresponding to the methyl esters of 5-bromo-2-chlorobenzoic acid and its isomers by analyzing their mass spectra and comparing them with spectral libraries or reference standards. The mass spectrum of 5-bromo-2-chlorobenzoic acid will show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and differentiation of isomers. The chemical shifts and coupling patterns of the aromatic protons are particularly informative.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
2. NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
3. Spectral Interpretation:
-
The aromatic region of the ¹H NMR spectrum will show distinct signals for the three aromatic protons of 5-bromo-2-chlorobenzoic acid and its isomers. The substitution pattern will influence the chemical shifts and coupling constants, allowing for unambiguous identification. For instance, the proton between the bromine and chlorine atoms in the 4-bromo isomer will likely experience a different electronic environment compared to the protons in the 5-bromo isomer.
Comparison with Alternatives
In the context of Dapagliflozin synthesis, 5-bromo-2-chlorobenzoic acid is a key starting material.[2] While it is a widely used and effective precursor, alternative synthetic strategies for Dapagliflozin have been explored to improve efficiency and reduce costs. Some approaches may utilize different starting materials or intermediates, thereby bypassing the need for 5-bromo-2-chlorobenzoic acid altogether.
For example, some synthetic routes might start from a different halogenated benzene derivative or employ alternative coupling strategies to form the C-aryl glucoside bond, a key structural feature of Dapagliflozin.[9] The choice of synthetic route often depends on factors such as the availability and cost of starting materials, the overall yield, and the ease of purification. Researchers and process chemists must weigh the advantages and disadvantages of each approach, including the potential for isomeric impurity formation, when developing a manufacturing process.
Conclusion
The isomeric purity of 5-bromo-2-chlorobenzoic acid is a critical parameter that directly impacts the quality and safety of pharmaceuticals derived from it. A multi-faceted analytical approach, combining the quantitative power of HPLC with the structural confirmation capabilities of GC-MS and NMR, provides a robust and self-validating system for ensuring the quality of this important intermediate. By understanding the origins of isomeric impurities and implementing rigorous analytical controls, researchers and drug development professionals can ensure the integrity of their synthetic processes and the safety of the final drug product.
References
-
Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]
- Prajapati, M., & Patel, P. (2014). Pharmaceutical impurities: A review of their importance in drug safety and efficacy. Journal of Applied Pharmaceutical Science, 4(08), 113-120.
- Yadav, M., et al. (2020). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Journal of Chemical Sciences, 132(1), 42.
-
WIPO. (2023). Method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis. (WO2023019849). Retrieved from [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemical Profile of 4-Bromo-3-chlorobenzoic Acid: Properties and Uses. Retrieved from [Link]
-
ResearchGate. (n.d.). A Concise and Efficient Synthesis of Dapagliflozin. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid. Retrieved from [Link]
- American Chemical Society. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(4), 465-488.
- ResearchGate. (2018). A REVIEW ON PHARMACEUTICAL IMPURITIES AND THEIR IMPORTANCE. International Journal of Pharmaceutical Sciences and Research, 9(3), 856-864.
- Pharmacia. (2021).
-
PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route for dapagliflozin synthesis reported from literature. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Veeprho. (2020). Effects of Impurities in Pharmaceuticals. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Bromo-2-[(2-chlorobenzoyl)amino]benzoic acid. Retrieved from [Link]
-
European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (EP4389733A1). Retrieved from [Link]
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
- MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8282.
-
NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]
- Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate for SGLT2 Inhibitors. Pharmaceutical Fronts, 4(4), e244-e250.
-
SIELC Technologies. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Direct Interface GC/MS Method. Retrieved from [Link]
-
YouTube. (2020). GC/MS Analysis of Aromatics in Gasoline ASTM D5769. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. oceanicpharmachem.com [oceanicpharmachem.com]
- 6. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 7. veeprho.com [veeprho.com]
- 8. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | Benchchem [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to Establishing the Biological Equivalence of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic Acid Batches
This guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the biological equivalence of different batches of the active pharmaceutical ingredient (API) 5-(4-bromo-phenylsulfamoyl)-2-chloro-benzoic acid. Ensuring batch-to-batch consistency is paramount for the safety and efficacy of any potential therapeutic agent. This document outlines a systematic approach, from fundamental physicochemical characterization to in vivo pharmacokinetic studies, grounded in established regulatory principles.
While specific bioequivalence data for this compound is not publicly available, this guide synthesizes industry-standard methodologies and regulatory expectations to provide a robust, self-validating protocol. The experimental choices described herein are justified by scientific principles to ensure a thorough and reliable comparison.
Introduction to this compound
This compound (CAS RN: 306764-81-8) is a chemical entity with the molecular formula C13H9BrClNO4S and a molecular weight of 390.64 g/mol .[1][2] It is noted in patent literature as a key intermediate in the synthesis of hypoglycemic drugs, such as SGLT2 inhibitors.[3][4][5] Given its potential role in therapeutic applications, establishing the bioequivalence of different manufactured batches is a critical step in drug development and quality control.
Two medicinal products are considered bioequivalent if they are pharmaceutically equivalent and their bioavailabilities (rate and extent of absorption) are so similar that their effects, in terms of efficacy and safety, can be expected to be essentially the same.[6] This guide will compare a hypothetical "Test Batch" against an established "Reference Batch" of this compound.
Physicochemical Characterization: The Foundation of Equivalence
Before proceeding to biological studies, a thorough physicochemical characterization of both the Test and Reference batches is essential.[7][8] These initial analyses can reveal differences that may impact bioavailability. A solid and thorough investigation into the physical and chemical properties of APIs is a primary step for quality control in the pharmaceutical industry.[8]
Experimental Protocols
-
High-Performance Liquid Chromatography (HPLC): To determine purity and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and structure.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound.[9]
-
X-Ray Powder Diffraction (XRPD): To identify the solid-state form (crystalline or amorphous) and detect polymorphism, which can significantly affect solubility and dissolution.[7]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal properties.[7]
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability.[7]
-
Particle Size Analysis: To measure the particle size distribution, a critical factor influencing dissolution rate and bioavailability.[9]
-
Solubility Studies: To determine the equilibrium solubility in various pH buffers (e.g., pH 1.2, 4.5, and 6.8) to mimic the gastrointestinal tract.[10][11]
Hypothetical Comparative Data
| Parameter | Reference Batch | Test Batch | Acceptance Criteria |
| Purity (HPLC) | 99.8% | 99.7% | ≥ 99.5% |
| Major Impurity | 0.12% | 0.15% | ≤ 0.2% |
| Molecular Weight (MS) | 390.64 Da | 390.64 Da | Consistent with theoretical |
| Solid Form (XRPD) | Crystalline Form I | Crystalline Form I | Same polymorphic form |
| Melting Point (DSC) | 215.4 °C | 215.1 °C | ± 2 °C of Reference |
| Particle Size (D50) | 15.2 µm | 16.1 µm | ± 10% of Reference |
| Solubility (pH 6.8) | 0.05 mg/mL | 0.048 mg/mL | ± 10% of Reference |
Comparative In Vitro Dissolution Testing
For poorly soluble drugs like this compound, in vitro dissolution testing is a critical tool for predicting in vivo performance.[11][12] The goal is to develop a discriminatory dissolution method that can detect potential differences between batches that might affect bioavailability.
Experimental Protocol
A USP Apparatus 2 (paddle apparatus) is typically employed. The dissolution medium should be selected to be biorelevant, considering the pH range of the gastrointestinal tract.[11]
-
Apparatus: USP Apparatus 2 (Paddles)
-
Dissolution Media:
-
900 mL of 0.1 N HCl (pH 1.2)
-
900 mL of pH 4.5 acetate buffer
-
900 mL of pH 6.8 phosphate buffer
-
-
Paddle Speed: 75 RPM
-
Temperature: 37 ± 0.5 °C
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes
-
Analysis: The amount of dissolved drug is quantified by HPLC.
Hypothetical Dissolution Profiles
| Time (min) | Reference Batch (% Dissolved) | Test Batch (% Dissolved) | f2 Similarity Factor |
| 5 | 15 | 14 | |
| 10 | 35 | 33 | |
| 15 | 52 | 50 | |
| 30 | 78 | 75 | 75 |
| 45 | 88 | 86 | |
| 60 | 95 | 93 |
An f2 similarity factor between 50 and 100 suggests that the two dissolution profiles are similar.
Caption: Workflow for Comparative In Vitro Dissolution Testing.
In Vivo Bioequivalence Study: The Definitive Assessment
While in vitro data is informative, an in vivo bioequivalence study is the gold standard for confirming that two formulations will perform identically in the body.[13] The study design should be robust and adhere to regulatory guidelines from agencies like the FDA and EMA.[14][15][16]
Study Design
A randomized, single-dose, two-period, two-sequence crossover study in healthy volunteers is the standard design.[16][17]
Caption: Randomized, Two-Period Crossover Bioequivalence Study Design.
Experimental Protocol
-
Subjects: A sufficient number of healthy adult volunteers (typically 24-36) to achieve adequate statistical power.
-
Dosing: A single oral dose of the Test and Reference batches, administered with water after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for each subject:
Statistical Analysis and Acceptance Criteria
The bioequivalence of the two batches is determined by statistically comparing the key pharmacokinetic parameters.[18]
Statistical Method
-
The Cmax, AUC0-t, and AUC0-∞ data are log-transformed.
-
An Analysis of Variance (ANOVA) is performed on the log-transformed data to assess the effects of formulation, period, sequence, and subject.[19]
-
The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC are calculated.[17][20]
Acceptance Criteria
To establish bioequivalence, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ must fall within the range of 80.00% to 125.00%.[10][20]
Hypothetical Pharmacokinetic Data Summary
| Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval | Bioequivalence Assessment |
| Cmax | 98.5% | 90.2% - 107.5% | Passes |
| AUC0-t | 101.2% | 94.5% - 108.3% | Passes |
| AUC0-∞ | 100.8% | 93.9% - 108.1% | Passes |
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to assessing the biological equivalence of different batches of this compound. By systematically evaluating physicochemical properties, in vitro dissolution, and in vivo pharmacokinetics, a robust data package can be generated to ensure batch-to-batch consistency. Adherence to these principles and regulatory guidelines is fundamental to the successful development of safe and effective pharmaceutical products.
References
- NETZSCH Analyzing & Testing. (n.d.). API Characterization.
- The New European Medicines Agency Guideline on the Investigation of Bioequivalence. (2025, August 7). Basic & Clinical Pharmacology & Toxicology.
- European Medicines Agency. (n.d.). Overview of the European Medicines Agency's Development of Product‐Specific Bioequivalence Guidelines. PubMed Central.
- European Medicines Agency. (2010, January 20). Guideline on the Investigation of Bioequivalence.
- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). Pharmaceutical Technology.
- European Medicines Agency. (2017, August 11). EMA adopts five product-specific bioequivalence guidelines. GaBI Online.
- European Medicines Agency. (n.d.). Investigation of bioequivalence - Scientific guideline.
- Discriminatory in vitro dissolution tests of oral dosage forms containing poorly soluble drugs for a Quality by Design approach. (2018, November 15). European Society of Medicine.
- Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.
- Shinde, H. S., et al. (n.d.). Bio-statistical Analysis in Bioequivalence studies. Quest Journals.
- ECA Academy. (2021, September 22). New FDA Draft Guidance for Industry on Bioequivalence Studies.
- Statistical aspects of bioequivalence--a review. (n.d.). PubMed.
- CD Formulation. (n.d.). API Physical & Chemical Characterization.
- BioPharma Services Inc. (n.d.). Latest FDA Bioequivalence Guidance on Studies During COVID.
- Wikipedia. (n.d.). Bioequivalence.
- Souza, R. M., et al. (2017, November 10). Statistical Analysis in Bioequivalence studies. Juniper Publishers.
- Statistical analysis of pharmacokinetic data : bioequivalence study. (n.d.). Digital Repository.
- Kioty, G. (2024, November 29). Statistical Methods for Assessing Bioequivalence in Clinical Studies. Scholars Research Library.
- U.S. Food and Drug Administration. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs.
- U.S. Food and Drug Administration. (2021, August 20). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application.
- Physicochemical properties of active pharmaceutical ingredients (APIs). (n.d.). ResearchGate.
- Bioavailability and Bioequivalence in Drug Development. (n.d.). PMC - NIH.
- FDA Bioequivalence Study Guidelines. (n.d.). Scribd.
- U.S. Food and Drug Administration. (2025, February 20). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms.
- Pharmaceutical Ingredient Characterization Essential Analytical Techniques. (n.d.). LinkedIn.
- In vivo and In vitro Bioequivalence Testing. (n.d.). Walsh Medical Media.
- Rohrs, B. R. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies.
- Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. (2017, October 15). American Pharmaceutical Review.
- Bioequivalence Studies and Their Role in Drug Development. (n.d.). Biostatistics.ca.
- FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. (n.d.). ECA Academy.
- PubChemLite. (n.d.). This compound (C13H9BrClNO4S).
- ChemicalBook. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ChemicalBook. (n.d.). 5-(2-BROMO-5-METHYL-PHENYLSULFAMOYL)-2-CHLORO-BENZOIC ACID) Product Description.
- PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid.
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- WIPO Patentscope. (n.d.). WO2023019849 - method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis.
- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022, August 22). ResearchGate.
Sources
- 1. This compound CAS#: 306764-81-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. researchgate.net [researchgate.net]
- 6. Bioequivalence - Wikipedia [en.wikipedia.org]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. labinsights.nl [labinsights.nl]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. esmed.org [esmed.org]
- 13. fda.gov [fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. New FDA Draft Guidance for Industry on Bioequivalence Studies - ECA Academy [gmp-compliance.org]
- 17. Statistical aspects of bioequivalence--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. questjournals.org [questjournals.org]
- 19. juniperpublishers.com [juniperpublishers.com]
- 20. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid
As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the integrity of our work extends beyond the bench to the responsible management of the chemical entities we create and handle. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid, a compound representative of many novel, halogenated molecules in the pharmaceutical pipeline. Our objective is to ensure safety, regulatory compliance, and environmental stewardship by explaining not just the "how," but the critical "why" behind each procedural step.
Part 1: Hazard Identification and Waste Profile
Before any disposal procedure can be established, a thorough understanding of the compound's chemical nature and associated hazards is paramount. This compound is a complex organic solid possessing several key features that dictate its handling and disposal pathway.
-
Halogenation: The presence of both bromine and chlorine atoms places this compound firmly in the category of halogenated organic waste .[1] This is the single most critical classification for disposal purposes, as halogenated compounds require specific treatment technologies, typically high-temperature incineration with advanced flue gas scrubbing, to prevent the formation of toxic dioxins, furans, and acidic gases (HCl, HBr).[2][3]
-
Acidity: The carboxylic acid group confers acidic properties to the molecule.
-
Bioactivity and Toxicity: As a sulfonamide derivative, the compound has potential bioactivity. While specific toxicity data is limited, safety data sheets (SDS) for structurally similar compounds, such as 5-Bromo-2-chlorobenzoic acid and various sulfamoylbenzoic acids, classify them as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6][7] Therefore, it must be treated as a hazardous substance.
Table 1: Waste Profile and Hazard Summary
| Property | Classification & Rationale | Disposal Implication |
| Physical State | Solid Powder | Risk of dust generation and inhalation.[5] |
| Chemical Family | Halogenated Aromatic Carboxylic Acid, Sulfonamide | Must be segregated as Halogenated Organic Waste .[1][8] |
| Primary Hazards | Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Potential Respiratory Irritant (Category 3)[4][5] | Requires specific Personal Protective Equipment (PPE) during handling. |
| Regulatory Status | Regulated as Hazardous Waste under EPA RCRA[9] | Cannot be disposed of in standard trash or down the drain.[10][11] Requires disposal via a licensed facility. |
Part 2: The Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that this compound is handled and disposed of in a manner that is safe, compliant, and environmentally sound.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste material, whether in pure form or in solution, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common standard, but it is a best practice to consult a manufacturer's compatibility chart for halogenated organics.[5][12]
-
Body Protection: A fully buttoned laboratory coat is mandatory.[12]
-
Respiratory Protection: All handling of the solid material or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]
Step 2: Segregate as Halogenated Organic Waste
This is the most critical step in the disposal process. Halogenated and non-halogenated waste streams are treated differently and have different disposal costs. Commingling can lead to regulatory violations and improper treatment.
-
Action: Designate a specific, clearly labeled waste container exclusively for halogenated organic solids or halogenated organic liquids, depending on the form of your waste.[1]
-
Rationale: The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) strictly, often prohibiting their land disposal.[13] Incineration facilities for halogenated waste are equipped with specialized "scrubbers" to neutralize the hydrochloric acid (HCl) and hydrobromic acid (HBr) gases produced during combustion. Non-halogenated waste incinerators lack this capability.
Step 3: Containerization and Labeling
Proper containment and communication are essential for safe transport and disposal.
-
Container Selection: Use a chemically compatible container, typically high-density polyethylene (HDPE), provided by your institution's Environmental Health & Safety (EHS) department.[8][14] Ensure it has a screw-top, vapor-tight lid.
-
Labeling: Immediately upon adding the first quantity of waste, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents in the container.
-
The approximate percentages of each constituent.
-
The associated hazards (e.g., "Irritant").
-
The date of accumulation.
-
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Store the waste container safely within the laboratory until it is ready for pickup.
-
Location: Keep the sealed waste container in a designated SAA, such as a secondary containment bin within a ventilated cabinet.[14]
-
Safety: The container must be kept closed at all times except when adding waste.[8] Store it away from incompatible materials, particularly strong oxidizing agents or bases.[15]
Step 5: Arrange for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Action: Once the container is full or you have completed the project, contact your institution's EHS office to schedule a waste pickup.[10]
-
Mechanism: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) that is permitted to handle and incinerate halogenated hazardous waste.[16] Never attempt to dispose of this chemical through a third-party service not approved by your institution.
Part 3: Spill Management and Emergency Procedures
Accidents can happen, and a clear plan is essential.
-
Small Spills (Solid Powder):
-
Ensure PPE is worn.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[15][17]
-
Carefully sweep the material into a designated bag or container.[5]
-
Wipe the area with a damp cloth (using a suitable solvent if necessary), and place the cloth in the waste container.
-
Seal, label as "Spill Debris," and dispose of as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
Contact your institution's EHS or emergency response team immediately.[12] Do not attempt to clean up a large spill yourself.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[4][5]
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6]
-
Inhalation: Move the affected person to fresh air. Seek medical attention if breathing is difficult or symptoms develop.[4][18]
-
Part 4: Visualization of the Disposal Workflow
To ensure clarity, the decision-making process for handling waste generated from this compound is summarized in the workflow diagram below.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is not merely a procedural task but a professional responsibility. By understanding its chemical properties—primarily its classification as a halogenated organic compound—and adhering to a strict protocol of segregation, containment, and licensed disposal, we uphold the principles of laboratory safety and environmental protection. This guide serves as a framework to build and reinforce a culture of safety, ensuring that our pursuit of scientific advancement does not come at the cost of the health of our researchers or our planet.
References
-
Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes . University of Delaware. [Link]
-
Pharmaceutical Waste . Wayne State University Office of Environmental Health and Safety. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
-
Pharmaceutical Wastes Guide . Auburn University Risk Management and Safety. [Link]
-
A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management . International Journal of Pharmaceutical and Bio-Medical Science. [Link]
-
Proper Disposal in Pharmaceutical Research is Extremely Important . Rx Destroyer. [Link]
- LCSS: BROMINE.
-
MSDS of 5-Bromo-2-chlorobenzoic acid . Capot Chemical. [Link]
-
Management of Hazardous Wastes containing Halogenated Organics . P2 InfoHouse. [Link]
-
What is bromine and what are the safe disposal and recycling methods? . Ideal Response. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]
-
Standard Operating Procedure for Bromine . Washington State University. [Link]
-
Standard Operating Procedure for Bromine . Rutgers University Environmental Health and Safety. [Link]
-
Halogenated Solvents Safety Guideline . Washington State University. [Link]
-
Hazardous Waste Segregation Guide . Bucknell University. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. ethz.ch [ethz.ch]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. p2infohouse.org [p2infohouse.org]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. LCSS: BROMINE [web.stanford.edu]
- 18. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid
Hazard Identification and Risk Assessment: A Structural Approach
Understanding the chemistry of 5-(4-bromo-phenylsulfamoyl)-2-chloro-benzoic acid is fundamental to anticipating its hazards. The molecule's structure points to several potential risks that dictate our safety protocols.
-
Benzoic Acid Core : The carboxylic acid group suggests the compound is acidic and a potential irritant to the skin, eyes, and respiratory system.[1]
-
Halogenation (Bromo- and Chloro- groups) : As a halogenated organic compound, it may be toxic upon inhalation or ingestion and requires specific disposal procedures to prevent environmental contamination.[2] Regulations for generic halogenated benzoic acids highlight risks of skin and eye irritation, respiratory complications, and potential internal organ effects, necessitating stringent workplace controls.[3][4]
-
Aromatic Sulfonamide Group : Sulfonamides as a class are known to cause hypersensitivity or allergic reactions in some individuals.[5] While this is more commonly associated with therapeutic use, sensitization from occupational exposure is a possibility that must be managed.
The compound is expected to be a solid powder, making inhalation of dust a primary exposure risk alongside skin and eye contact.[6]
| Anticipated Hazard | Structural Basis | Primary Exposure Routes | Potential Effects |
| Skin Irritation/Corrosion | Benzoic Acid, Halogenation | Dermal Contact | Redness, burns, irritation.[7] |
| Serious Eye Irritation | Benzoic Acid, Halogenation | Eye Contact | Severe irritation, potential for lasting damage.[7] |
| Respiratory Tract Irritation | Solid Powder Form, Acidity | Inhalation | Coughing, shortness of breath, irritation of the respiratory tract.[1][8] |
| Potential Sensitization | Sulfonamide Moiety | Dermal Contact, Inhalation | Allergic skin reactions or respiratory sensitization.[5] |
| Systemic Toxicity | Halogenated Aromatic | Ingestion, Inhalation | Potential for central nervous system, reproductive, or developmental effects.[3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential, beginning with engineering controls and supplemented by personal gear. The following protocol is mandatory for all personnel handling this compound.
Primary Engineering Control: The Chemical Fume Hood All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
Secondary Protective Measures: Personal Attire
| Protection Type | Specification | Rationale and Expert Insight |
| Hand Protection | Nitrile or Butyl rubber gloves.[10] | Nitrile gloves offer excellent resistance to a wide range of chemicals and are crucial for preventing dermal exposure.[10] Always double-glove when handling significant quantities or for prolonged periods. Ensure gloves are properly fitted to maintain dexterity. |
| Eye & Face Protection | Indirectly vented chemical safety goggles AND a full-face shield.[1][10] | Goggles are non-negotiable to protect against dust particles and splashes. A face shield provides a critical secondary barrier, protecting the entire face from unforeseen splashes or reactions.[1][10] |
| Body Protection | Flame-resistant lab coat and chemically resistant apron. | A standard lab coat protects personal clothing. A chemically resistant apron should be worn over the lab coat during procedures with a higher risk of splashes. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | An N95 respirator is required when handling the powder outside of a fume hood (a practice that should be avoided) or if there's a risk of aerosol generation. For larger spills or uncontrolled releases, a full-face respirator with appropriate cartridges is necessary.[3] |
Operational and Disposal Plans
Adherence to standardized procedures is the bedrock of laboratory safety. The following workflows must be followed without deviation.
Standard Handling Workflow
This step-by-step process ensures that the compound is handled with minimal risk of exposure.
-
Preparation : Before entering the lab, ensure all necessary PPE, spill kits, and waste containers are readily available. Verify the chemical fume hood is functioning correctly.
-
Donning PPE : Put on PPE in the following order: lab coat, inner gloves, respirator (if needed), goggles, face shield, and outer gloves.
-
Handling : Conduct all manipulations deep within the fume hood. Use tools to handle containers and avoid direct hand contact. When weighing, use an anti-static weigh boat to prevent dispersal of the powder.
-
Post-Handling : Securely cap all containers. Decontaminate the work surface within the fume hood.
-
Doffing PPE : Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove outer gloves first, followed by the face shield, goggles, lab coat, and finally inner gloves. Wash hands thoroughly with soap and water.[6]
Caption: Workflow for Handling Solid Chemical
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[6][8]
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][11]
-
Spill : Evacuate the immediate area. If the spill is large or outside a fume hood, evacuate the lab and contact the emergency response team. For small spills within a fume hood, cover with an inert absorbent material, sweep carefully to avoid raising dust, and place in a sealed, labeled container for hazardous waste disposal.
Waste Disposal Plan
As a halogenated organic compound, this compound must not be disposed of down the drain.[2]
-
Segregation : All solid waste (e.g., contaminated weigh boats, gloves, absorbent material) and solutions containing the compound must be collected in a dedicated, sealed, and clearly labeled waste container.
-
Labeling : The container must be labeled as "Halogenated Organic Waste" and include the full chemical name.[2]
-
Disposal : The sealed container must be disposed of through a licensed hazardous waste facility, likely via incineration with appropriate emission controls to manage the byproducts of bromine and chlorine combustion.[12]
Caption: Halogenated Waste Disposal Workflow
By internalizing the principles and adhering strictly to the protocols outlined in this guide, you contribute to a culture of safety and scientific excellence. Your diligence protects not only you but your entire team.
References
- New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Darnell, A.J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
- Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173).
- Cornell Law School Legal Information Institute. (n.d.). 40 CFR § 721.11054 - Certain halogenated benzoic acids.
- ChemicalBook. (n.d.). This compound.
- ChemicalBook. (n.d.). 5-(2-BROMO-5-METHYL-PHENYLSULFAMOYL)-2-CHLORO-BENZOIC ACID Product Description.
- Fisher Scientific. (2024, March 29). 5-Bromo-2-chlorobenzoic acid - Safety Data Sheet.
- TCI Chemicals. (2025, January 30). 5-Bromo-2-chlorobenzoic Acid - SAFETY DATA SHEET.
- PubChemLite. (n.d.). This compound (C13H9BrClNO4S).
- Thermo Fisher Scientific. (2025, September 16). 5-Bromo-2-chlorobenzoic acid - Safety Data Sheet.
- USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides.
- Harper College. (n.d.). Benzoic acid MSDS.
- LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid?
- PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid.
- Chemtalk. (n.d.). Bromine water - disposal.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ECHEMI. (n.d.). 5-Bromo-2-chlorobenzoic acid SDS.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- National Institute of Standards and Technology. (2014, February 27). m-Chlorobenzoic Acid - Safety Data Sheet.
- PubChem. (n.d.). 5-Bromo-4-chloro-2-fluorobenzoic acid.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Drugs.com. (n.d.). Sulfonamides General Statement Monograph for Professionals.
- MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
Sources
- 1. nj.gov [nj.gov]
- 2. scienceready.com.au [scienceready.com.au]
- 3. eCFR :: 40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). [ecfr.gov]
- 4. 40 CFR § 721.11054 - Certain halogenated benzoic acids. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. drugs.com [drugs.com]
- 6. fishersci.com [fishersci.com]
- 7. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. leelinework.com [leelinework.com]
- 11. echemi.com [echemi.com]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
